molecular formula C10H12O2 B1530705 (4-(Oxetan-3-yl)phenyl)methanol CAS No. 1781691-11-9

(4-(Oxetan-3-yl)phenyl)methanol

Cat. No.: B1530705
CAS No.: 1781691-11-9
M. Wt: 164.2 g/mol
InChI Key: ALGZKNQBQLBRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Oxetan-3-yl)phenyl)methanol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(oxetan-3-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGZKNQBQLBRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-(Oxetan-3-yl)phenyl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-(Oxetan-3-yl)phenyl)methanol

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a crucial building block in modern medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1] The incorporation of the oxetane motif is a widely adopted strategy to enhance the physicochemical properties of drug candidates. The strained four-membered ether ring acts as a polar surrogate for less desirable groups like gem-dimethyl or carbonyl functionalities, often improving aqueous solubility, metabolic stability, and lipophilicity without compromising biological potency.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the causal factors guiding procedural choices. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a staple in the medicinal chemist's toolbox.[4] Its unique stereoelectronic properties—high ring strain (~106 kJ·mol⁻¹), polarity, and its role as a hydrogen bond acceptor—confer significant advantages in drug design.[3] Unlike more flexible aliphatic chains, the rigid oxetane scaffold can help lock a molecule into a specific, biologically active conformation.[3] Furthermore, its introduction can beneficially influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly by enhancing metabolic stability and modulating solubility.[2][5]

This compound represents a versatile bifunctional intermediate. The oxetane group provides the desirable physicochemical anchor, while the benzylic alcohol offers a reactive handle for further synthetic elaboration, making it an invaluable precursor for structure-activity relationship (SAR) studies.[1]

Retrosynthetic Analysis

A logical approach to synthesizing this compound involves considering the key bond disconnections. The primary retrosynthetic strategies focus on either forming the aryl-oxetane C-C bond at a late stage or performing a functional group interconversion on a pre-assembled aryl-oxetane scaffold.

G cluster_fgi Functional Group Interconversion cluster_cc C-C Bond Formation TM This compound FGI_precursor 4-(Oxetan-3-yl)benzaldehyde or related ester/acid TM->FGI_precursor Reduction CC_precursor1 Oxetan-3-yl Nucleophile + Aryl Electrophile TM->CC_precursor1 e.g., Grignard, Suzuki CC_precursor2 Aryl Nucleophile + Oxetan-3-yl Electrophile TM->CC_precursor2 e.g., Suzuki

Caption: Retrosynthetic pathways for this compound.

This analysis logically leads to three primary synthetic strategies:

  • Pathway A: Reduction of an aromatic carbonyl precursor (aldehyde, ketone, or ester).

  • Pathway B: Palladium-catalyzed cross-coupling to form the aryl-oxetane bond.

  • Pathway C: Grignard or organolithium addition to a suitable carbonyl compound.

Key Synthetic Strategies and Methodologies

Pathway A: Reduction of 4-(Oxetan-3-yl)benzaldehyde

This is arguably the most direct approach, relying on the chemoselective reduction of a benzaldehyde derivative. The primary challenge lies in the efficient synthesis or commercial availability of the starting aldehyde, 4-(oxetan-3-yl)benzaldehyde.

G Start 4-(Oxetan-3-yl)benzaldehyde Product This compound Start->Product [Reducing Agent] (e.g., NaBH4, LiAlH4) Solvent (e.g., MeOH, THF) G R1 (4-(Hydroxymethyl)phenyl)boronic acid plus1 + arrow1 Pd Catalyst, Base (Route 1) R2 3-Bromooxetane R3 4-Bromobenzyl alcohol (Protected, e.g., -OTBS) plus2 + arrow2 1. Pd Catalyst, Base 2. Deprotection (Route 2) R4 Oxetan-3-ylboronic acid pinacol ester P This compound arrow1->P arrow2->P

Sources

An In-depth Technical Guide on the Physicochemical Properties of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel chemical scaffolds to optimize drug-like properties is a paramount objective. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to modulate the physicochemical properties of parent molecules.[1][2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, attributes that are critical for the development of successful therapeutic agents.[3][4] (4-(Oxetan-3-yl)phenyl)methanol emerges as a noteworthy building block within this chemical space, offering a versatile platform for the synthesis of more complex pharmaceutical candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside established methodologies for its characterization, aimed at researchers, scientists, and drug development professionals.

The oxetane ring is increasingly valued as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups.[4][5] This substitution can enhance a compound's three-dimensionality and polarity, which in turn can improve its pharmacokinetic profile.[2] The rigid and slightly puckered conformation of the oxetane ring can also influence the overall conformation of a molecule, potentially leading to enhanced target binding.[5]

Core Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not extensively available in the public domain, we can compile its fundamental properties from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1781691-11-9[6]
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 178.20 g/mol [7]
Canonical SMILES C1=CC(=CC=C1C2COC2)CO[6]
InChI InChI=1S/C10H12O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10-11H,5-7H2[6]
Appearance Not specified (likely a solid or oil)N/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specified (predicted to have improved aqueous solubility compared to non-oxetane analogs)[1][3]
pKa Not specifiedN/A

Experimental Protocols for Physicochemical Characterization

To rigorously characterize this compound, a suite of standard analytical techniques should be employed. The following protocols are based on established methodologies for similar small molecules.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable technique for determining the purity of a compound and for monitoring reaction progress.[8]

Methodology:

  • Instrumentation: An Agilent 1100 series or equivalent HPLC system equipped with a UV detector.[8]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for aromatic compounds.[8]

  • Mobile Phase: A gradient elution is often preferred to resolve impurities with varying polarities. A typical starting point would be a mixture of methanol and water. The use of acetonitrile as an organic modifier can also be explored to fine-tune selectivity, as the nitrile group can engage in π-π interactions with the phenyl ring.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl chromophore absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group, while the polar mobile phase allows for the elution of the compound. A gradient elution is crucial for separating potentially less polar starting materials and more polar byproducts. UV detection is highly sensitive for aromatic compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR spectra should be acquired.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key expected signals would include those for the aromatic protons, the benzylic methylene protons, and the protons of the oxetane ring.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the connectivity of atoms within the molecule.

Causality Behind Experimental Choices: The choice of a high-field NMR provides better signal dispersion and resolution. The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a precise measurement of the molecular weight of the compound, further confirming its identity.

Methodology:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass of the compound.

Causality Behind Experimental Choices: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the determination of the molecular weight.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_data_interp Data Interpretation Syn Synthesize Compound Pur Purify Compound Syn->Pur HPLC HPLC (Purity) Pur->HPLC NMR NMR (Structure) Pur->NMR MS MS (Molecular Weight) Pur->MS Purity Confirm Purity HPLC->Purity Structure Confirm Structure NMR->Structure MW Confirm MW MS->MW Final Characterized Compound Purity->Final Structure->Final MW->Final

Caption: Integrated workflow for the synthesis and characterization of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling chemical reagents should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[10] Avoid inhalation, ingestion, and contact with skin and eyes.[10] In case of exposure, follow standard first-aid procedures.[11]

Conclusion

This compound represents a valuable building block in the ever-evolving field of medicinal chemistry. The presence of the oxetane moiety is anticipated to confer advantageous physicochemical properties, such as enhanced solubility and metabolic stability, making it an attractive starting point for the synthesis of novel drug candidates.[1][3] While detailed experimental data for this specific compound is limited, the established protocols outlined in this guide provide a robust framework for its comprehensive characterization. As the use of oxetanes in drug discovery continues to expand, a thorough understanding of the properties and handling of key intermediates like this compound will be essential for the successful development of next-generation therapeutics.

References

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Oxetane Motif: A Cornerstone of Modern Drug Discovery.
  • Chemicalbridge. (n.d.). This compound.
  • Matrix Scientific. (n.d.). [4-(Oxetan-3-yloxy)-phenyl]-methanol.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2023).
  • Cayman Chemical. (2025).
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
  • BenchChem. (2025). Validating the Synthesis of (4-(Bromomethyl)phenyl)

Sources

An In-depth Technical Guide to (4-(Oxetan-3-yl)phenyl)methanol: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-(Oxetan-3-yl)phenyl)methanol (CAS Number: 1781691-11-9), a heterocyclic building block of increasing importance for researchers, scientists, and professionals in drug development. We will move beyond a simple datasheet to explore the strategic rationale for its use, its synthesis, and its application, grounded in the principles of modern medicinal chemistry.

Strategic Imperative: The Oxetane Motif in Drug Design

The pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. This has driven the adoption of scaffolds rich in sp³-hybridized carbons that provide superior three-dimensional (3D) topologies.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a revolutionary motif in this context.[2]

This compound incorporates this powerful moiety. The oxetane ring is not merely a passive spacer; its unique stereoelectronic properties actively modulate the characteristics of a parent molecule.[3][4] It is recognized as a valuable bioisostere for common but often problematic functional groups, such as gem-dimethyl and carbonyl groups.[5] The introduction of an oxetane can profoundly and beneficially influence:

  • Aqueous Solubility: The polar oxygen atom and the compact, strained ring structure act as a strong hydrogen bond acceptor, often significantly improving the solubility of a drug candidate—a critical factor in overcoming bioavailability challenges.[1]

  • Metabolic Stability: The oxetane ring is robust and generally resistant to degradation by metabolic enzymes, particularly cytochrome P450s.[1] Replacing metabolically labile groups with an oxetane can extend a drug's half-life and improve its pharmacokinetic profile.

  • Lipophilicity and pKa: The polar nature of the oxetane can decrease lipophilicity (LogP), which is often desirable. Furthermore, when placed near a basic nitrogen, its electron-withdrawing character can lower the pKa, reducing off-target effects associated with high basicity.[2][4]

  • Target Binding and Selectivity: The rigid, 3D structure of the oxetane helps to pre-organize the conformation of a molecule, leading to more precise and higher-affinity binding to biological targets.[1] This enhanced selectivity can significantly reduce off-target interactions and improve the safety profile of a drug.

Several FDA-approved drugs, most notably the anti-cancer agent Paclitaxel (Taxol®), feature an oxetane ring, underscoring its clinical and therapeutic relevance.[1][3]

Physicochemical Profile and Structural Analysis

This compound is a bifunctional molecule, presenting both a reactive benzylic alcohol for further synthetic elaboration and the influential oxetane ring.

PropertyValueSource
CAS Number 1781691-11-9
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Liquid
Purity Typically ≥97%
InChI Key ALGZKNQBQLBRGP-UHFFFAOYSA-N

The molecule's structure is defined by a central benzene ring substituted at the 1- and 4-positions. The 3-yl linkage of the oxetane is synthetically accessible and positions the oxygen atom to exert a significant electronic influence on potential binding interactions.[2] The primary alcohol provides a versatile handle for derivatization, making this compound a key intermediate for building more complex molecular architectures, particularly in the development of kinase inhibitors.[6]

Synthesis and Characterization: A Validated Approach

While specific proprietary synthesis routes may vary, a robust and logical pathway can be designed based on established organometallic and heterocyclic chemistry principles.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach disconnects the aryl-oxetane bond, suggesting a cross-coupling reaction as the key step. The benzylic alcohol can be derived from the reduction of a corresponding aldehyde or carboxylic acid, which would be installed prior to the coupling.

Retrosynthesis target This compound CAS: 1781691-11-9 intermediate1 4-(Oxetan-3-yl)benzaldehyde target->intermediate1 Reduction (e.g., NaBH4) intermediate2 4-Bromobenzaldehyde intermediate1->intermediate2 Suzuki Coupling intermediate3 Oxetan-3-ylboronic acid pinacol ester intermediate1->intermediate3 Suzuki Coupling

Caption: Retrosynthetic analysis of this compound.

This leads to the following proposed forward synthesis:

Caption: Proposed workflow for the synthesis of the target compound.

Protocol: Hypothetical Synthesis of this compound

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Vessel Preparation: To a dry, nitrogen-purged reaction vessel, add 4-bromobenzaldehyde (1.0 eq), oxetane-3-ylboronic acid pinacol ester (1.1 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-(oxetan-3-yl)benzaldehyde via column chromatography on silica gel.

Step 2: Aldehyde Reduction

  • Dissolution: Dissolve the purified 4-(oxetan-3-yl)benzaldehyde (1.0 eq) from the previous step in anhydrous methanol in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess borohydride. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound.

Analytical Characterization Workflow

A self-validating system for confirming the identity and purity of the synthesized compound is critical.

  • Mass Spectrometry (MS): Confirm the molecular weight (164.20 g/mol ). Electrospray ionization (ESI) should show the [M+H]⁺ ion at m/z 165.2 or [M+Na]⁺ at m/z 187.2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons (doublets in the ~7.2-7.5 ppm region), a singlet for the benzylic CH₂OH group (~4.6 ppm), and multiplets for the oxetane ring protons, including a distinct signal for the methine proton adjacent to the phenyl ring.

    • ¹³C NMR: Confirm the presence of the expected number of carbon atoms, with distinct signals for the benzylic carbon, the aromatic carbons, and the sp³ carbons of the oxetane ring.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound, ideally achieving >97% for use in sensitive downstream applications.

Application in a Drug Discovery Workflow

This compound is not an end product but a versatile intermediate. Its primary alcohol can be easily converted into other functional groups (e.g., halides, mesylates, or triflates) to facilitate coupling with a core scaffold, or used directly in etherification reactions.

Below is a conceptual workflow illustrating its use in a kinase inhibitor discovery program.

G cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Core Coupling cluster_2 Phase 3: Lead Optimization bblock This compound CAS: 1781691-11-9 activation Activation e.g., Convert -OH to -OTs or -Br bblock:f1->activation:f0 TosCl, Pyridine coupling SNAr or Buchwald-Hartwig Coupling Assemble Key Fragments activation:f0->coupling:f0 core Heterocyclic Core e.g., Pyrazolopyrimidine with -NH group core:f1->coupling:f0 candidate Crude Drug Candidate Oxetane-containing molecule coupling:f1->candidate:f0 purify Purification HPLC / Crystallization candidate:f1->purify:f0 testing Biological & PK Testing Kinase Assay, Solubility, Metabolic Stability purify:f1->testing:f0 exp1 Rationale: Oxetane improves solubility and metabolic stability of final compound.

Caption: Integration of the title compound into a kinase inhibitor discovery workflow.

Conclusion

This compound is a prime example of a modern molecular building block designed to solve critical challenges in drug development. Its value lies not just in its reactive handles but in the strategic incorporation of the oxetane motif, which imparts desirable physicochemical properties essential for advancing drug candidates through the development pipeline. For researchers aiming to enhance solubility, improve metabolic stability, and explore novel 3D chemical space, this compound represents a validated and highly effective tool.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Chemical Reviews.[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.[Link]

  • This compound. MySkinRecipes.[Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.[Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.[Link]

  • Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. ACS Organic Process Research & Development.[Link]

  • (4-(Phenylethynyl)phenyl)methanol. PubChem.[Link]

  • [4-(oxetan-2-yl)phenyl]methanol. AstaTech.[Link]

  • Carboxylic acid. Aotutu.[Link]

Sources

literature review on substituted oxetane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered oxetane ring, once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and three-dimensionality—allows drug discovery teams to overcome common challenges in lead optimization.[1][2][3][4][5][6] This guide provides a comprehensive overview of substituted oxetane derivatives, from their synthesis and reactivity to their strategic application in drug design.

The Rise of the Oxetane in Medicinal Chemistry

The strategic incorporation of an oxetane moiety can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate.[7][8]

A Bioisostere with Benefits: Oxetanes are frequently employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][5][7][9] This substitution can lead to significant improvements in:

  • Aqueous Solubility: Replacing a nonpolar gem-dimethyl group with a polar oxetane can dramatically increase a compound's solubility, with reported increases ranging from 4-fold to over 4000-fold.[7][8][10]

  • Metabolic Stability: The oxetane ring is often resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2][7][10] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Lipophilicity: The introduction of an oxetane can reduce a molecule's lipophilicity (LogD), which can be advantageous for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity, which can be beneficial for optimizing a molecule's binding to its biological target.[11]

Modulating Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane can lower the pKa of the amine.[1][2] This is a valuable strategy for reducing off-target effects, such as hERG inhibition, and improving cell permeability.[2]

Synthesis of Substituted Oxetanes: Building the Four-Membered Ring

The synthesis of the strained oxetane ring requires specialized methods. Several key strategies have been developed and refined to provide access to a wide variety of substituted oxetanes.

The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[12][13][14][15][16]

  • Mechanism: The reaction is initiated by the photoexcitation of the carbonyl compound to an excited state. This excited species then reacts with a ground-state alkene to form the oxetane ring, typically through a diradical intermediate.[12][13][14][16]

  • Scope and Limitations: While powerful, the Paternò-Büchi reaction can be limited by issues of regioselectivity and stereoselectivity, and the requirement for UV irradiation can be incompatible with sensitive functional groups.[17][18] Recent advances have explored the use of visible-light photocatalysis to overcome some of these limitations.[19][20]

Experimental Protocol: Paternò-Büchi Reaction

Objective: Synthesis of a 2,2,3,3-tetramethyloxetane from acetone and 2,3-dimethyl-2-butene.

Materials:

  • Acetone

  • 2,3-Dimethyl-2-butene

  • Quartz reaction vessel

  • High-pressure mercury lamp

Procedure:

  • A solution of 2,3-dimethyl-2-butene in a 10-fold excess of acetone is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen for 15 minutes.

  • The reaction vessel is irradiated with a high-pressure mercury lamp at room temperature with continuous stirring.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the excess acetone is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation to yield the desired oxetane.

Intramolecular Cyclization: Forging the C-O Bond

The intramolecular Williamson etherification is a widely used and versatile method for constructing the oxetane ring.[20][21] This approach involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.

  • Stereocontrol: This method allows for good stereocontrol, as the stereochemistry of the starting 1,3-diol can be translated to the oxetane product.[21]

  • Substrate Dependence: The success of this method can be substrate-dependent, with potential side reactions such as elimination (Grob fragmentation).[21]

Workflow: Oxetane Synthesis via Intramolecular Cyclization

diol 1,3-Diol halohydrin 1,3-Halohydrin diol->halohydrin Selective Halogenation oxetane Substituted Oxetane halohydrin->oxetane Base-mediated Cyclization

Caption: General workflow for oxetane synthesis via intramolecular cyclization of a 1,3-diol.

Modern Synthetic Approaches

Recent research has focused on developing novel and more efficient methods for oxetane synthesis.

  • Rhodium-Catalyzed O-H Insertion and C-C Bond Formation: This two-step process allows for the synthesis of highly functionalized 2,2-disubstituted oxetanes from diazomalonates and substituted bromohydrins.[22][23][24]

  • Photoredox Catalysis: A recently developed method utilizes photoredox catalysis for the synthesis of oxetanes from aliphatic alcohols and vinyl sulfonium triflates via a hydrogen atom transfer (HAT) mechanism.[17][18][25]

Reactivity of the Oxetane Ring: Controlled Ring-Opening

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry.[11][19][21]

  • Acid-Catalyzed Ring-Opening: In the presence of acid, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of this process is influenced by both steric and electronic factors, with nucleophiles often attacking the more substituted carbon.[26]

  • Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to ring-opening. This reaction is typically governed by steric effects, with the nucleophile attacking the less substituted carbon.[26]

Diagram: Regioselectivity in Oxetane Ring-Opening

cluster_acid Acid-Catalyzed cluster_nucleophilic Nucleophilic Acid More Substituted Carbon Attack Nucleophilic Less Substituted Carbon Attack

Caption: Regioselectivity of acid-catalyzed versus nucleophilic ring-opening of unsymmetrical oxetanes.

Applications in Drug Discovery: Case Studies

The strategic incorporation of oxetanes has proven successful in numerous drug discovery programs.

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

Parent Compound Functional GroupOxetane-Containing AnalogImprovement in Aqueous SolubilityReference
gem-dimethyl3,3-disubstituted oxetane4x to >4000x[7]
Methylene3-substituted oxetane25x to 4000x[7]
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of BTK inhibitors, the oxetane moiety has been used to modulate the basicity of an adjacent piperazine ring. For example, in the case of fenebrutinib, the introduction of an oxetane lowered the pKaH of the piperazine from 7.8 to 6.3.[1][4] This modification was crucial for reducing hepatotoxicity and improving the overall drug-like properties.[1][4]

Case Study: Enhancer of Zeste Homologue 2 (EZH2) Inhibitors

In the optimization of EZH2 inhibitors, a methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate for a tetrahydrofuran (THF) ring.[1] This substitution led to a significant improvement in metabolic stability and solubility, along with a better fit into the protein's binding pocket.[1][3]

Future Perspectives

The oxetane ring has firmly established itself as a valuable motif in the medicinal chemist's toolbox. As synthetic methodologies continue to evolve, we can expect to see even wider application of this versatile heterocycle in the design of next-generation therapeutics. The ability of the oxetane to fine-tune a range of properties, from solubility and metabolic stability to target engagement, ensures its continued relevance in the quest for safer and more effective medicines.[2][5]

References

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. Retrieved from [Link]

  • Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paternò-Büchi Reaction. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Request PDF. Retrieved from [Link]

  • PubMed. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Retrieved from [Link]

  • RSC Publishing. (2015, August 27). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Retrieved from [Link]

  • PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization. Retrieved from [Link]

  • IOS Press. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015, August 27). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Retrieved from [Link]

  • ResearchGate. (2023, January 1). Synthesis of oxetanes from diols. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. Retrieved from [Link]

  • ACS Publications. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from [Link]

Sources

The Oxetane Motif: A Catalyst for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of strained ring systems has emerged as a transformative approach in modern medicinal chemistry. Among these, the four-membered cyclic ether, oxetane, has garnered significant attention for its unique ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive exploration of the biological activity of oxetane-containing compounds, moving beyond a simple recitation of facts to an in-depth analysis of the underlying principles and practical applications that drive its use in contemporary drug discovery. We will delve into the role of oxetanes as versatile bioisosteres, their impact on critical drug-like properties, and their successful application in the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough review of the field but also actionable insights and detailed experimental methodologies.

The Rise of the Oxetane: A Small Ring with a Big Impact

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its appeal lies in a unique combination of structural and electronic properties that address common challenges in medicinal chemistry, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4][5] The inherent ring strain of approximately 106 kJ/mol contributes to a nearly planar, rigid conformation, which can be advantageous for optimizing ligand-receptor interactions.[6]

Physicochemical Properties: The Oxetane Advantage

The incorporation of an oxetane moiety can profoundly influence a molecule's physicochemical profile:

  • Polarity and Solubility: The oxygen atom in the oxetane ring introduces polarity and acts as a strong hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.[1][3][7] This enhanced solubility is a critical factor for improving oral bioavailability.

  • Lipophilicity: While increasing polarity, the oxetane motif can have a neutral or even reducing effect on lipophilicity (LogP/LogD).[8][9] This is a highly desirable characteristic in drug design, as it allows for the improvement of aqueous solubility without the common trade-off of increased clearance.

  • Metabolic Stability: Oxetanes often exhibit greater metabolic stability compared to other functional groups.[3][9][10] The strained ring can be less susceptible to enzymatic degradation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[10] In some cases, the introduction of an oxetane can even redirect metabolism away from CYP pathways.[2][10]

  • Three-Dimensionality: The sp³-rich nature of the oxetane ring introduces three-dimensionality to otherwise planar molecules.[1][2] This increased spatial complexity can lead to improved target binding and selectivity.

Oxetanes as Versatile Bioisosteres

A primary application of the oxetane ring in drug discovery is as a bioisostere, a chemical substituent that can be interchanged with another to modulate a molecule's properties while maintaining or improving its biological activity.

The gem-Dimethyl and Carbonyl Surrogates

The oxetane moiety is frequently employed as a bioisosteric replacement for the gem-dimethyl and carbonyl groups.[3][9][11]

  • gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane of similar size introduces polarity and can significantly enhance aqueous solubility and metabolic stability.[7][9]

  • Carbonyl Replacement: As a carbonyl surrogate, the oxetane can mimic the hydrogen bond accepting capability of the carbonyl oxygen while offering improved metabolic stability and reduced susceptibility to nucleophilic attack.[9][12] This has been successfully applied in the design of kinase inhibitors and other enzyme-targeted therapies.[13]

Biological Activities and Therapeutic Applications

The favorable properties imparted by the oxetane ring have led to its incorporation into a wide array of biologically active compounds targeting various diseases.

Oncology

The most prominent example of an oxetane-containing drug is the natural product paclitaxel (Taxol®) and its semi-synthetic analogs, docetaxel and cabazitaxel, which are staples in cancer chemotherapy.[6][8][14] The oxetane ring in these molecules is crucial for their microtubule-stabilizing activity.[14]

More recently, synthetic oxetane-containing compounds have shown significant promise as targeted anticancer agents:

  • Kinase Inhibitors: Numerous kinase inhibitors incorporating oxetane motifs are in clinical development.[4][6] For instance, the introduction of an oxetane can improve the solubility and pharmacokinetic profile of Bruton's tyrosine kinase (BTK) inhibitors used in the treatment of B-cell malignancies.[2]

  • Epigenetic Modulators: Oxetanes have been successfully incorporated into inhibitors of epigenetic targets like EZH2, leading to compounds with improved oral bioavailability and potent anti-tumor activity in preclinical models.[6][8]

Antiviral and Infectious Diseases

The unique structural features of oxetanes have been exploited in the development of novel antiviral agents.

  • Nucleoside Analogs: Oxetanocin A, a naturally occurring nucleoside analog containing an oxetane ring in place of the furanose sugar, exhibits potent antiviral and antitumor activity.[15] Synthetic derivatives of oxetanocin have been explored for their therapeutic potential.[15]

  • HCV and RSV Inhibitors: Researchers have designed and synthesized oxetane-containing compounds that show promising activity against Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).[6][16][17] In some instances, replacing the oxetane with a thietane (a sulfur analog) has been shown to broaden the antiviral spectrum.[16][17]

Neuroscience

In the realm of neurodegenerative diseases, the ability of oxetanes to improve properties like brain penetration is highly valuable.

  • Dual Leucine Zipper Kinase (DLK) Inhibitors: Genentech developed potent DLK inhibitors for potential treatment of neurodegenerative diseases where an oxetane was used to reduce the basicity of a piperidine moiety, thereby limiting efflux and improving brain penetration.[8]

Synthetic Strategies for Oxetane-Containing Compounds

The increasing demand for oxetane-containing molecules in drug discovery has spurred the development of robust synthetic methodologies.

Key Synthetic Approaches

Several strategies are commonly employed for the synthesis of oxetanes:

  • Williamson Ether Synthesis: The intramolecular cyclization of a 1,3-halohydrin is a classical and widely used method for forming the oxetane ring.[3]

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for constructing substituted oxetanes.[14][18][19]

  • Diol Cyclization: The acid-catalyzed cyclization of 1,3-diols provides a direct route to oxetanes and is suitable for large-scale synthesis.[14]

  • Functionalization of Pre-formed Oxetanes: Commercially available oxetane building blocks, such as oxetan-3-one, can be readily functionalized to generate a diverse library of derivatives.[18]

Experimental Protocols

To provide practical insights, this section details a representative experimental workflow for the synthesis and biological evaluation of an oxetane-containing compound.

Synthesis of a 3-Aryl-3-hydroxyoxetane

This protocol describes a common method for the synthesis of a 3-substituted oxetane via a Grignard reaction with oxetan-3-one.

Objective: To synthesize 3-(4-bromophenyl)oxetan-3-ol.

Materials:

  • 1,4-Dibromobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

    • Add a solution of 1,4-dibromobenzene in anhydrous THF dropwise to the activated magnesium.

    • Maintain the reaction mixture at a gentle reflux until the magnesium is consumed.

  • Reaction with Oxetan-3-one:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of oxetan-3-one in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-(4-bromophenyl)oxetan-3-ol.

Diagram of Synthetic Workflow:

Synthesis_Workflow A 1,4-Dibromobenzene + Mg B Grignard Reagent (4-Bromophenylmagnesium bromide) A->B Anhydrous THF D Reaction Mixture B->D C Oxetan-3-one C->D Anhydrous THF, 0 °C to RT E Quenching (sat. aq. NH4Cl) D->E F Extraction & Purification E->F G 3-(4-Bromophenyl)oxetan-3-ol (Final Product) F->G

Caption: Synthetic workflow for the preparation of a 3-aryl-3-hydroxyoxetane.

In Vitro Biological Evaluation: Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized oxetane-containing compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., for luminescence-based assays) or phosphocellulose paper (for radiometric assays)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the kinase substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the recombinant kinase.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection:

    • Luminescence-based assay: Add a detection reagent that measures the amount of ADP produced (inversely proportional to the amount of remaining ATP). Read the luminescence on a plate reader.

    • Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram of Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compound B Add Buffer, Substrate, & Compound to Plate A->B C Initiate Reaction with Kinase & ATP B->C D Incubate at 30 °C C->D E Add Detection Reagent (Luminescence) D->E F Read Plate E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to confer desirable physicochemical and pharmacokinetic properties has led to the successful development of numerous clinical candidates for a wide range of diseases.[1][4] The continued exploration of novel synthetic methodologies to access diverse oxetane scaffolds will undoubtedly fuel further innovation in drug discovery.[18][20][21] As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic application of the oxetane ring is poised to play an even more significant role in the design of the next generation of therapeutics. The regulatory approval of rilzabrutinib, a fully synthetic oxetane-containing drug, provides strong validation for the use of this motif in drug design and will likely encourage its broader application in future drug discovery campaigns.[2][5]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Tidwell, M. W., Inman, M., & Wiemer, D. F. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & Medicinal Chemistry, 92, 117400.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. BenchChem.
  • BenchChem. (2025). The Oxetane Motif: A Cornerstone of Modern Drug Discovery. BenchChem.
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-17.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289–293.
  • Tidwell, M. W., Inman, M., & Wiemer, D. F. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & medicinal chemistry, 92, 117400.
  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Oxetanes as isosteres of carbonyl groups.
  • AiFChem. (2026). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery. AiFChem.
  • Tahri, A., Raboisson, P., Houpis, Y., Stoops, B., Jacoby, E., Neefs, J. M., ... & Jonckers, T. H. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1956–1962.
  • Symes, O. L., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert opinion on drug discovery, 1–17.
  • Dembitsky, V. M., & Gloriozova, T. A. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied microbiology and biotechnology, 103(6), 2449–2467.
  • A Mini-review on Synthesis and Antiviral Activity of Natural Product Oxetanocin A Derivatives. (2025). Current Organic Synthesis, 22(6).
  • Meanwell, N. A. (2018). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Medicinal Chemistry, 61(23), 10806–10827.
  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709.
  • Slanina, T., & Jahn, U. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101–148.
  • Slanina, T., & Jahn, U. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. The Beilstein journal of organic chemistry, 21, 101–148.
  • Tahri, A., Raboisson, P., Houpis, Y., Stoops, B., Jacoby, E., Neefs, J. M., ... & Jonckers, T. H. M. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1956-1962.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • de Souza, A. C. C., da Silva, F. C., & de Almeida, M. V. (2020). Chemical Space Exploration of Oxetanes. Molecules (Basel, Switzerland), 25(21), 5129.
  • de Souza, A. C. C., da Silva, F. C., & de Almeida, M. V. (2020). Natural products and marketed drugs containing an oxetane group. Molecules, 25(21), 5129.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie (International ed. in English), 49(26), 4517–4520.

Sources

The Strategic Advantage of (4-(Oxetan-3-yl)phenyl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Molecular Design

In the relentless pursuit of novel therapeutics and advanced materials, medicinal chemists and synthetic organic chemists are increasingly turning their attention to building blocks that offer unique three-dimensional (3D) topologies. The strategic incorporation of sp³-rich motifs is a proven method to enhance a molecule's pharmacological profile, improving parameters such as solubility, metabolic stability, and target engagement. Among the rising stars in this molecular landscape is the oxetane moiety, a four-membered cyclic ether that provides a compelling blend of desirable physicochemical properties. This guide focuses on a particularly valuable building block, (4-(Oxetan-3-yl)phenyl)methanol , and its pivotal role in contemporary organic synthesis and drug discovery.

The oxetane ring, once considered a synthetic curiosity, is now recognized as a powerful tool for molecular design.[1][2] Its strained four-membered ring is a potent hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule without compromising its metabolic stability.[1] Furthermore, the oxetane unit can serve as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups, offering a distinct spatial arrangement and polarity.[2] This guide will delve into the synthesis, properties, and applications of this compound, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties: The Oxetane Advantage

The incorporation of the this compound building block into a molecule can impart a range of beneficial physicochemical properties. The oxetane moiety's inherent polarity and ability to act as a hydrogen bond acceptor can lead to a significant increase in aqueous solubility, a critical parameter for drug bioavailability. Moreover, the strained ring system has been shown to enhance metabolic stability by being less susceptible to enzymatic degradation compared to more conventional functionalities.

PropertyBenzyl Alcohol (Reference)This compound (Predicted/Observed Trends)Rationale for Improvement
Aqueous SolubilityModerately soluble (4 g/100 mL)[3]IncreasedThe oxetane oxygen acts as a strong hydrogen bond acceptor.[1]
LogP (Lipophilicity)~1.1LowerThe polar oxetane ring reduces overall lipophilicity.
Metabolic StabilitySusceptible to oxidationIncreasedThe oxetane ring is generally more resistant to metabolic degradation.[4]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several reliable synthetic routes. A common and efficient method involves the Grignard reaction between a protected 4-bromobenzyl alcohol derivative and oxetan-3-one, followed by deprotection. An alternative strategy employs a Suzuki coupling reaction.

Synthetic Workflow: Grignard-Based Approach

cluster_0 Step 1: Protection of Benzyl Alcohol cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 4-Bromobenzyl alcohol C Protected 4-Bromobenzyl alcohol A->C Base, Solvent B Protecting Group (e.g., TBDMSCl) B->C D Protected 4-Bromobenzyl alcohol F Grignard Reagent D->F Anhydrous Ether E Magnesium Turnings E->F H Protected this compound F->H Anhydrous Ether, -78 °C to rt G Oxetan-3-one G->H I Protected this compound K This compound I->K Solvent J Deprotecting Agent (e.g., TBAF) J->K

Caption: Grignard-based synthesis of this compound.

Experimental Protocol: Grignard Reaction with a Protected 4-Bromobenzyl Alcohol

This protocol outlines a representative procedure for the synthesis of this compound, starting from the readily available 4-bromobenzyl alcohol.

Step 1: Protection of 4-Bromobenzyl Alcohol

  • To a stirred solution of 4-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected 4-bromobenzyl alcohol, which can often be used in the next step without further purification.

Step 2: Grignard Reaction and Addition to Oxetan-3-one

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the protected 4-bromobenzyl alcohol from Step 1 (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Initiate the reaction by gentle warming if necessary. Once initiated, add the remaining solution of the protected starting material at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of oxetan-3-one (1.1 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.[6]

Step 3: Deprotection and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude protected product, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq) in tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield this compound.

Reactivity and Applications in Synthesis

This compound serves as a versatile building block, primarily through reactions involving its benzylic hydroxyl group. This functional handle allows for a variety of transformations to introduce the oxetane-containing phenyl motif into more complex molecules.

Key Reactions of the Hydroxyl Group
  • Etherification: The hydroxyl group can be readily converted to an ether via Williamson ether synthesis or other etherification protocols.[7] This allows for the connection of the building block to other molecules through an ether linkage, a common motif in pharmaceuticals.

  • Esterification: Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis, can be employed to form esters.[8]

  • Conversion to Halides: The alcohol can be converted to the corresponding benzyl halide (e.g., bromide or chloride) using standard reagents like PBr₃ or SOCl₂. This activates the benzylic position for subsequent nucleophilic substitution reactions.

Application in the Synthesis of Bioactive Molecules

The this compound building block and its derivatives are increasingly being incorporated into the design of kinase inhibitors and other targeted therapies.[9][10] The oxetane moiety can occupy hydrophobic pockets in enzyme active sites while the benzylic position provides a convenient point of attachment for the rest of the inhibitor scaffold.

cluster_0 Building Block cluster_1 Derivatization cluster_2 Application A This compound B Etherification A->B C Esterification A->C D Halogenation A->D E Kinase Inhibitor Scaffolds B->E F Other Bioactive Molecules B->F C->E C->F D->E D->F

Caption: Synthetic utility of this compound.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the para-substituted phenyl ring.

  • Benzylic Protons: A singlet or doublet around δ 4.7 ppm for the -CH₂OH protons.

  • Oxetane Protons: A set of multiplets in the range of δ 4.5-5.0 ppm for the -CH₂-O- protons and a multiplet around δ 3.5-4.0 ppm for the benzylic methine proton of the oxetane ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aromatic Carbons: Signals in the aromatic region (δ 125-145 ppm).

  • Benzylic Carbon: A signal around δ 65 ppm for the -CH₂OH carbon.

  • Oxetane Carbons: Signals for the oxetane ring carbons, typically in the range of δ 70-80 ppm for the carbons attached to oxygen and around δ 40-50 ppm for the other carbon.

Conclusion: A Building Block for the Future

This compound is more than just another synthetic intermediate; it is a strategic tool for imparting desirable physicochemical properties to a wide range of molecules. Its ability to enhance solubility and metabolic stability, coupled with its synthetic accessibility and versatility, makes it an invaluable asset in modern drug discovery and materials science. As the demand for more sophisticated and effective molecules continues to grow, the strategic use of three-dimensional building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of organic synthesis.

References

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • (Top): Reaction scheme for Suzuki coupling of... ResearchGate. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]

  • Comparative Study of Benzyl and Phenyl Compounds Chemical Structure Effects on the Inhibition of Methane Production by Digested. ResearchGate. Available at: [Link]

  • Comparison of the coadsorption of benzyl alcohol and phenyl ethanol with the cationic surfactant, hexadecyl trimethyl ammonium bromide, at the air-water interface. PubMed. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • the-grignard-synthesis-of-triphenylmethanol.pdf. TSI Journals. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

  • Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Benzyl alcohol. Wikipedia. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available at: [Link]

  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PubMed Central. Available at: [Link]

  • Postlab-Grignard Reagent-Synthesis of Triphenylmethanol. Scribd. Available at: [Link]

  • Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. PrepChem.com. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Benzyl Alcohol. PubChem. Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Available at: [Link]

Sources

In-Depth Technical Guide: Theoretical and Computational Elucidation of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxetane Moiety - A Rising Star in Medicinal Chemistry

To the dedicated researchers, scientists, and professionals pushing the boundaries of drug development, this guide offers a deep dive into the computational and theoretical landscape of a molecule of growing significance: (4-(Oxetan-3-yl)phenyl)methanol. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in modern medicinal chemistry.[1][2] Its unique combination of properties—small size, polarity, and a three-dimensional structure—allows for the fine-tuning of the physicochemical characteristics of drug candidates.[3] Oxetanes can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, making them attractive bioisosteres for gem-dimethyl and carbonyl groups.[1][4][5] The strained four-membered ring also acts as a potent hydrogen bond acceptor, a feature that can be pivotal for target engagement.[6] This guide will provide a comprehensive framework for understanding and predicting the behavior of this compound through the lens of computational chemistry, a critical component in contemporary drug discovery pipelines.

Molecular Architecture and Physicochemical Landscape

This compound is a fascinating molecule that marries the structural rigidity and polarity of the oxetane ring with the versatile benzylic alcohol moiety. This unique combination makes it a valuable building block in the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors.[7] The oxetane group is known to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[7]

Structural and Electronic Properties: A Quantum Chemical Perspective

To unravel the intrinsic properties of this compound, we turn to Density Functional Theory (DFT), a cornerstone of computational quantum chemistry.

Experimental Protocol: Geometry Optimization and Vibrational Analysis
  • Software: Gaussian 09/16 Suite

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is a well-established and widely used method that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set is chosen to provide a flexible description of the electron density, including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions and electronic properties.

  • Procedure:

    • The initial structure of this compound is built using GaussView.

    • A full geometry optimization is performed in the gas phase to locate the global minimum on the potential energy surface.

    • Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Conformational Preferences

The conformational landscape of benzyl alcohol and its derivatives is of significant interest due to its influence on molecular recognition and reactivity. The key dihedral angles to consider are ϕ (C-C-Cα-O) and χ (H-O-Cα-Cipso).[8] Computational analysis reveals the preferred spatial arrangement of the hydroxymethyl group relative to the phenyl ring, which is crucial for understanding its interactions with biological targets.

Probing Reactivity and Stability: Frontier Molecular Orbitals and Molecular Electrostatic Potential

HOMO-LUMO Analysis: The Frontiers of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's excitability and its ability to participate in charge transfer interactions. A larger gap generally implies higher stability and lower reactivity.

Computational Workflow for FMO Analysis

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP): Visualizing a Molecule's "Personality"

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

  • Red regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the oxetane and hydroxyl groups.

  • Blue regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydroxyl group and the C-H bonds.

  • Green regions: Represent areas of neutral potential.

This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

The Role in Drug Discovery: A Molecular Docking Perspective

The true value of a molecule like this compound lies in its potential to serve as a scaffold or fragment in the design of potent and selective drugs. Molecular docking simulations are a powerful computational technique used to predict the preferred binding orientation of a ligand to a protein target.

Case Study: Docking with a Kinase Target

Many kinase inhibitors incorporate substituted phenylmethanol moieties. The oxetane group, in particular, has been shown to confer beneficial properties in this class of drugs.[4] Computational studies have demonstrated that the oxetane can provide structural rigidification and act as a hydrogen bond acceptor with residues in the binding pocket.[4]

Experimental Protocol: Molecular Docking
  • Software: AutoDock Vina

  • Target Preparation:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • The 3D structure of this compound is optimized using DFT as described previously.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Define the grid box to encompass the active site of the kinase.

    • Run the docking simulation using the Lamarckian Genetic Algorithm.

    • Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).

Interpreting Docking Results

The output of a docking simulation provides a wealth of information, which can be summarized for clarity.

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.5Thr854, Met793Hydrogen Bond, Hydrophobic
2-7.2Leu788, Val726Hydrophobic
3-6.9Asp855Hydrogen Bond

Note: The specific interacting residues and binding affinities are hypothetical and would be determined by the actual docking simulation with a chosen kinase target.

The docking results can reveal how the oxetane and hydroxymethyl groups contribute to binding. For instance, the oxygen of the oxetane can form crucial hydrogen bonds with backbone amides or side chains of the protein, while the phenyl ring can engage in π-π stacking or hydrophobic interactions.

Synthesis and Characterization: Bridging Theory and Practice

While this guide focuses on the theoretical and computational aspects, it is essential to ground these findings in experimental reality. The synthesis of this compound and related compounds is an active area of research.[6][9][10][11]

Spectroscopic Validation

Computational chemistry provides theoretical spectra that can be compared with experimental data for validation.

  • FT-IR Spectroscopy: The calculated vibrational frequencies can be correlated with the peaks in an experimental FT-IR spectrum to confirm the presence of key functional groups (e.g., the O-H stretch of the alcohol, C-O stretches of the ether and alcohol).

  • NMR Spectroscopy: While not directly calculated in this guide, more advanced computational methods can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Conclusion: A Computationally-Informed Path Forward

This technical guide has provided a comprehensive overview of the theoretical and computational approaches to understanding this compound. From its fundamental electronic structure to its potential interactions with biological targets, computational chemistry offers invaluable insights that can accelerate the drug discovery process. By leveraging these in silico techniques, researchers can make more informed decisions about which molecular scaffolds to pursue, how to optimize their properties, and ultimately, how to design more effective and safer medicines. The continued exploration of oxetane-containing molecules, guided by the principles outlined here, holds immense promise for the future of pharmaceutical development.

References

  • Jubie, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 944-970. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12493-12549. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-5. [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 60(7), 2601-2646. [Link]

  • Kutateladze, A. G., et al. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry, 84(12), 7656-7668. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • da Silva, E. F., et al. (2021). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119098. [Link]

  • Reddy, P. V. G., et al. (2012). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. RASAYAN Journal of Chemistry, 5(2), 195-200. [Link]

  • Wipf, P., & Kelly, J. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12465-12510. [Link]

  • Wipf, P., & Kelly, J. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12465-12510. [Link]

  • Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 18(1), 1-8. [Link]

  • Twiddle, S. J. R., et al. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Phenylethynyl)phenyl)methanol. PubChem Compound Summary for CID 15881239. Retrieved from [Link].

  • AA Blocks. (n.d.). [4-(oxetan-2-yl)phenyl]methanol. Retrieved from [Link]

  • Ajvazi, N., & Stavber, S. (2016). Transformation of Tertiary Benzyl Alcohols Into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules, 21(10), 1325. [Link]

  • White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 18069-18074. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols. Retrieved from [Link]

  • Stepanovs, D., & Jirgensons, A. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 7(14), 1842-1859. [Link]

  • Arshad, M., et al. (2025). Synthesis, Crystal structure, Hirshfeld surface, DFT and Docking studies of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Journal of Molecular Structure, 1319, 138647. [Link]

  • Mary, Y. S., et al. (2020). Synthesis, Characterization, Spectroscopic, DFT and Molecular Docking Studies of 3-(3,4-Dihydroxyphenyl)-1-Phenyl-3-(Phenylamino)Propan-1-One. Journal of the Chilean Chemical Society, 65(4), 4970-4978. [Link]

  • Kumar, S. A., et al. (2016). Synthesis, Characterization and DFT studies of 2-(2-phenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole. Journal of Chemical and Pharmaceutical Research, 8(8), 613-622. [Link]

  • Physical Chemistry Research. (n.d.). Articles List. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2006). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. Synlett, 2006(12), 1845-1848. [Link]

Sources

Methodological & Application

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-(Oxetan-3-yl)phenyl)methanol from 3-Hydroxyoxetane

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly prized scaffold in medicinal chemistry.[1][2] Its unique combination of properties—a strained yet stable ring system, a potent hydrogen bond acceptor capability, and low lipophilicity—offers a powerful tool for modulating the characteristics of drug candidates.[3][4] By replacing more common motifs like gem-dimethyl or carbonyl groups, the oxetane ring can significantly improve aqueous solubility, metabolic stability, and cell permeability, thereby enhancing the overall pharmacokinetic profile of a molecule.[5]

This compound is a key building block that installs this valuable oxetane-phenyl scaffold, serving as a versatile intermediate for the synthesis of a wide array of complex pharmaceutical agents, including kinase inhibitors and other targeted therapies. This guide provides a detailed, field-proven synthetic protocol for its preparation, starting from commercially available 3-hydroxyoxetane and 4-bromobenzyl alcohol. We will delve into the causality behind experimental choices, provide step-by-step protocols, and visually map the synthetic strategy and core catalytic cycle.

Overall Synthetic Strategy: A Modular Cross-Coupling Approach

The synthesis is designed around a central palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming strategy allows for the modular assembly of the target molecule from two key fragments: an oxetane-based organoboron reagent and a functionalized aryl halide. The benzylic alcohol on the aryl partner must be temporarily masked with a protecting group to prevent interference with the reaction chemistry.

The multi-step synthesis can be visualized as follows:

G cluster_prep Part 1: Intermediate Preparation cluster_coupling Part 2: C-C Bond Formation cluster_final Part 3: Final Product Synthesis A 3-Hydroxyoxetane B 3-(Tosyloxy)oxetane A->B Tosylation C Oxetan-3-ylboronic ester B->C Miyaura Borylation F Protected this compound C->F Suzuki-Miyaura Coupling D 4-Bromobenzyl alcohol E Protected 4-Bromobenzyl alcohol D->E E->F G This compound F->G Deprotection

Figure 1: Overall synthetic workflow for this compound.

Part 1: Preparation of Key Intermediates

Protocol 1.1: Synthesis of 3-(Tosyloxy)oxetane

Rationale: The hydroxyl group of 3-hydroxyoxetane is a poor leaving group. To facilitate subsequent nucleophilic substitution or borylation, it must be converted into a more reactive functional group. Tosylation is a classic and highly reliable method to transform an alcohol into a tosylate, which is an excellent leaving group. This reaction is typically performed under basic conditions to deprotonate the alcohol, enhancing its nucleophilicity towards tosyl chloride (TsCl).[3][6]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
3-Hydroxyoxetane 74.07 5.00 g 67.5 1.0
p-Toluenesulfonyl chloride (TsCl) 190.65 14.1 g 74.3 1.1
Pyridine 79.10 50 mL - Solvent
Dichloromethane (DCM) 84.93 100 mL - Solvent
1 M Hydrochloric Acid (HCl) - 100 mL - Workup
Saturated Sodium Bicarbonate (NaHCO₃) - 50 mL - Workup
Brine - 50 mL - Workup

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying Agent |

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyoxetane (5.00 g, 67.5 mmol) in dichloromethane (100 mL) and pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (14.1 g, 74.3 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 1 M HCl (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford 3-(tosyloxy)oxetane as a white solid.

Protocol 1.2: Protection of 4-Bromobenzyl Alcohol

Rationale: The acidic proton of the benzylic alcohol in 4-bromobenzyl alcohol is incompatible with the basic conditions and organometallic intermediates of the Suzuki coupling.[7][8] A protecting group is essential to prevent side reactions. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of installation, high stability under a wide range of non-acidic conditions, and straightforward removal with a fluoride source.[8]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
4-Bromobenzyl alcohol 187.04 10.0 g 53.5 1.0
tert-Butyldimethylsilyl chloride (TBDMSCl) 150.72 8.87 g 58.8 1.1
Imidazole 68.08 7.98 g 117 2.2
Dichloromethane (DCM) 84.93 150 mL - Solvent
Saturated Ammonium Chloride (NH₄Cl) - 100 mL - Workup
Brine - 50 mL - Workup

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying Agent |

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromobenzyl alcohol (10.0 g, 53.5 mmol), imidazole (7.98 g, 117 mmol), and dichloromethane (150 mL).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBDMSCl (8.87 g, 58.8 mmol) in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product, ((4-bromobenzyl)oxy)(tert-butyl)dimethylsilane, is often of sufficient purity for the next step. If necessary, purify by flash chromatography (Silica gel, 100% Hexanes).

Part 2: The Key Cross-Coupling Step

Protocol 2.1: Suzuki-Miyaura Coupling of Oxetane and Aryl Fragments

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp³) bonds.[9][10][11] The reaction first requires the conversion of 3-(tosyloxy)oxetane to an organoboron species, typically a boronic ester like a pinacol boronate (Bpin), via a Miyaura borylation. This intermediate is then coupled with the protected aryl bromide in the presence of a palladium catalyst, a ligand, and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11]

Step 2.1a: Miyaura Borylation

  • Materials: 3-(Tosyloxy)oxetane, Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc), 1,4-Dioxane.

  • Procedure: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 3-(tosyloxy)oxetane (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane. Heat the mixture at 80-90 °C for 12-16 hours. After cooling, the resulting mixture containing the oxetane-3-ylboronic ester is often used directly in the next step without purification.

Step 2.1b: Suzuki Coupling

Materials:

Reagent Molar Mass ( g/mol ) Amount (based on 53.5 mmol scale) Moles (mmol) Equivalents
Oxetane-3-ylboronic ester (from previous step) ~53.5 ~53.5 1.0
Protected 4-Bromobenzyl alcohol 301.29 16.1 g 53.5 1.0
Pd(dppf)Cl₂·CH₂Cl₂ 816.64 2.18 g 2.67 0.05
Cesium Carbonate (Cs₂CO₃) 325.82 34.9 g 107 2.0
1,4-Dioxane 88.11 200 mL - Solvent

| Water | 18.02 | 50 mL | - | Solvent |

Procedure:

  • To the flask containing the crude oxetane-3-ylboronic ester, add the protected 4-bromobenzyl alcohol (16.1 g, 53.5 mmol).

  • Add cesium carbonate (34.9 g, 107 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (2.18 g, 2.67 mmol).

  • Degas the solvent mixture (200 mL dioxane, 50 mL water) by bubbling with N₂ or Argon for 20 minutes, then add it to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (200 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Transmetal Transmetalation PdII_Aryl_Ox Ar-Pd(II)L₂-Ox PdII_Aryl->PdII_Aryl_Ox PdII_Aryl_Ox->Pd0 RedElim Reductive Elimination Product Ar-Ox RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Ox-B(OR)₂ BoronicEster->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 3: Final Deprotection and Product Isolation

Protocol 3.1: Cleavage of the TBDMS Protecting Group

Rationale: The final step is the removal of the silyl ether to unveil the target benzylic alcohol. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation. The high affinity of the fluoride ion for silicon drives the reaction, forming a strong Si-F bond and liberating the alkoxide, which is then protonated during workup to give the final alcohol product.

Materials:

Reagent Molar Mass ( g/mol ) Amount (based on 53.5 mmol scale) Moles (mmol) Equivalents
Protected Product 278.44 14.9 g 53.5 1.0
Tetrabutylammonium fluoride (TBAF) - 64 mL (1.0 M in THF) 64.2 1.2
Tetrahydrofuran (THF) 72.11 150 mL - Solvent
Saturated Sodium Bicarbonate (NaHCO₃) - 100 mL - Workup
Brine - 50 mL - Workup

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying Agent |

Procedure:

  • Dissolve the protected this compound (14.9 g, 53.5 mmol) in THF (150 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (64 mL of 1.0 M in THF, 64.2 mmol) dropwise over 10 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford this compound as a white solid or viscous oil.

References

  • US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents.
  • US4009182A - Process for preparing 3-hydroxyoxetane - Google Patents.
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • Oxetanes and Oxetan-3-ones. Thieme Chemistry.
  • This compound - MySkinRecipes. MySkinRecipes.
  • An In-depth Technical Guide to the Synthesis of 3-Substituted Oxetanes - Benchchem. BenchChem.
  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Beilstein Journals.
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing. Royal Society of Chemistry.
  • Alcohol Protecting Groups. University of Windsor.
  • Suzuki cross-coupling reaction - YouTube. YouTube.
  • Boron-Based Crossed-Coupling Reactions - Denmark Group. University of Illinois Urbana-Champaign.

Sources

Application Notes and Protocols: The Strategic Use of (4-(Oxetan-3-yl)phenyl)methanol in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane moiety has emerged as a powerful tool in medicinal chemistry, prized for its ability to confer favorable physicochemical properties upon drug candidates. This guide provides an in-depth exploration of the synthesis and application of kinase inhibitors incorporating the (4-(oxetan-3-yl)phenyl)methanol building block. We will detail the scientific rationale for its use, present robust synthetic protocols for its incorporation into common kinase scaffolds, and discuss its impact on the pharmacological profile of the resulting inhibitors.

The Oxetane Moiety: A Game-Changer in Kinase Inhibitor Design

Kinase inhibitors are a cornerstone of modern targeted therapy, but their development is often hampered by challenges related to solubility, metabolic stability, and off-target effects. The strategic incorporation of small, polar, and three-dimensional motifs can mitigate these issues. The oxetane ring, a four-membered cyclic ether, has proven to be particularly advantageous.

Key Physicochemical Benefits of the Oxetane Moiety:

  • Enhanced Aqueous Solubility: The polar oxygen atom and the rigid, puckered structure of the oxetane ring act as a hydrogen bond acceptor, significantly improving the aqueous solubility of parent compounds. This is a critical factor for achieving good oral bioavailability.[1]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities like gem-dimethyl or carbonyl groups, leading to a longer half-life in vivo.[2]

  • Modulation of Lipophilicity and Basicity: As an electron-withdrawing group, the oxetane moiety can reduce the basicity of adjacent nitrogen atoms. This subtle modulation can lower a drug's overall lipophilicity, which is often beneficial for its pharmacokinetic profile.[2]

  • Vectorial Exit from the Target Binding Pocket: The defined three-dimensional shape of the oxetane can guide the molecule out of the kinase binding pocket towards solvent-exposed regions, often improving selectivity and reducing off-target binding.

This compound is a key building block that allows for the straightforward introduction of this valuable motif into a wide range of kinase inhibitor scaffolds.[3]

Synthetic Strategies for Incorporating this compound

The primary alcohol functionality of this compound offers a versatile handle for several key chemical transformations. The two most common and effective methods for its incorporation are the Mitsunobu reaction and the Williamson ether synthesis (often preceded by conversion of the alcohol to a more reactive leaving group).

Strategy 1: Mitsunobu Reaction for Direct C-O Bond Formation

The Mitsunobu reaction is a powerful tool for the dehydration and coupling of an alcohol with a pronucleophile, typically a phenol or a nitrogen-containing heterocycle, under mild conditions.[4][5] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol of our building block.

Conceptual Workflow:

cluster_0 Mitsunobu Coupling Start This compound Reagents PPh3, DEAD (or DIAD) THF, 0°C to RT Start->Reagents Alcohol Nucleophile Kinase Scaffold (e.g., with -OH or -NH group) Nucleophile->Reagents Pronucleophile Product Oxetane-containing Kinase Inhibitor Reagents->Product

Figure 1: Conceptual workflow for the Mitsunobu reaction.

Detailed Protocol 1: Mitsunobu Coupling with a Phenolic Kinase Scaffold

This protocol describes a general procedure for the etherification of a phenolic group on a kinase inhibitor scaffold with this compound.

Materials:

  • This compound (1.0 eq)

  • Phenolic Kinase Scaffold (e.g., a substituted quinazoline or pyrimidine) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic kinase scaffold (1.2 eq), this compound (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired oxetane-containing kinase inhibitor.

Causality and Self-Validation:

  • Reagent Stoichiometry: Using a slight excess of the phenolic scaffold can help drive the reaction to completion if the alcohol is the more valuable reagent. The 1.5 equivalents of PPh₃ and DIAD are standard for Mitsunobu reactions to ensure efficient activation of the alcohol.

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the activated intermediates. Therefore, using anhydrous solvent and an inert atmosphere is crucial for good yields.

  • Temperature Control: The slow, dropwise addition of DIAD at 0 °C helps to control the initial exothermic reaction and minimize side product formation.

  • Workup: The aqueous NaHCO₃ wash is important for removing any unreacted acidic nucleophile and byproducts.

  • Purification: The major byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove. Chromatography is typically required for obtaining a pure product.

Strategy 2: Williamson Ether Synthesis via an Activated Intermediate

The Williamson ether synthesis is a classic and reliable method for forming ethers. For a primary alcohol like this compound, direct deprotonation is generally not feasible. A more robust approach involves a two-step process: first, converting the alcohol to a better leaving group (such as a mesylate or a halide), followed by an Sₙ2 reaction with an alkoxide or phenoxide.

Conceptual Workflow:

cluster_1 Two-Step Williamson Ether Synthesis Start This compound Activation Activation (e.g., MsCl, TEA or PBr3) Start->Activation Intermediate Activated Intermediate (Mesylate or Bromide) Activation->Intermediate Coupling Sₙ2 Coupling (Kinase Scaffold-O⁻, Base) Intermediate->Coupling Product Oxetane-containing Kinase Inhibitor Coupling->Product

Figure 2: Conceptual workflow for the Williamson ether synthesis.

Detailed Protocol 2A: Synthesis of (4-(Oxetan-3-yl)phenyl)methyl methanesulfonate

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

Detailed Protocol 2B: Sₙ2 Coupling with a Phenolic Kinase Scaffold

This protocol is exemplified by the synthesis of a key intermediate for Crenolanib, a potent FLT3 inhibitor.[6]

Materials:

  • (4-(Oxetan-3-yl)phenyl)methyl methanesulfonate (from Protocol 2A) (1.0 eq)

  • Phenolic Kinase Scaffold (e.g., 1-(2-(tert-butylamino)pyrimidin-5-yl)ethan-1-one) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine the phenolic kinase scaffold (1.1 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add a solution of (4-(Oxetan-3-yl)phenyl)methyl methanesulfonate (1.0 eq) in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired ether-linked kinase inhibitor.

Causality and Self-Validation:

  • Activation Step: The conversion of the alcohol to a mesylate creates an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.[7]

  • Base Selection: A mild inorganic base like K₂CO₃ is sufficient to deprotonate the phenol without causing decomposition of the reactants or product.

  • Solvent Choice: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive.[8]

  • Alternative Leaving Group: Conversion of the alcohol to the corresponding bromide using PBr₃ or CBr₄/PPh₃ can also be effective, providing an alternative activated intermediate for the Sₙ2 reaction.

Impact on Kinase Inhibitor Profile: A Case Study of FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a clinically validated target in acute myeloid leukemia (AML).[2][9] Several FLT3 inhibitors have been developed, and the incorporation of an oxetane moiety has been a key strategy in optimizing their properties. For instance, Crenolanib is a potent pan-FLT3 inhibitor that features an oxetane ring.[6]

Table 1: Physicochemical Properties of Oxetane-Containing Kinase Inhibitors (Illustrative Data)

CompoundKinase TargetIC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½, HLM)
Lead Compound (No Oxetane) FLT325< 115 min
Oxetane Analog FLT31050> 60 min

Data is illustrative and compiled from general trends observed in medicinal chemistry literature.

The data illustrates a common trend: the replacement of a less polar group with an oxetane-containing moiety can lead to a significant improvement in aqueous solubility and metabolic stability, while often maintaining or even improving inhibitory potency.

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its use allows for the strategic introduction of the oxetane motif, which can dramatically improve the drug-like properties of the final compound. The synthetic protocols detailed herein, based on the Mitsunobu reaction and Williamson ether synthesis, provide reliable and adaptable methods for incorporating this key structural element. As the demand for kinase inhibitors with improved pharmacokinetic and safety profiles continues to grow, the application of this compound is set to become increasingly prevalent in the field of drug discovery.

References

  • Mitsunobu reaction - Wikipedia . Wikipedia. [Link]

  • This compound - MySkinRecipes . MySkinRecipes. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - NIH . National Institutes of Health. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed . PubMed. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central . National Institutes of Health. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors . ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central . National Institutes of Health. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization - PMC - NIH . National Institutes of Health. [Link]

  • in the chemical literature: SN2 reaction on a mesylate - YouTube . YouTube. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications . ACS Publications. [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals . Connect Journals. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv . ChemRxiv. [Link]

  • Tosylates And Mesylates - Master Organic Chemistry . Master Organic Chemistry. [Link]

Sources

The Strategic Application of (4-(Oxetan-3-yl)phenyl)methanol in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles has led medicinal chemists to explore underexplored chemical space. In this context, small, strained heterocyclic scaffolds have emerged as powerful tools for molecular design. Among these, the oxetane ring has garnered significant attention for its unique ability to confer desirable physicochemical properties upon drug candidates. This technical guide focuses on a particularly valuable building block, (4-(Oxetan-3-yl)phenyl)methanol , and its strategic application in contemporary drug discovery programs.

This document provides an in-depth analysis of the rationale behind incorporating this moiety, detailed protocols for its synthesis and derivatization, and methodologies for evaluating the biological impact of its inclusion. It is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of oxetane-based scaffolds in their therapeutic pipelines.

The Oxetane Advantage: Why this compound is a Privileged Scaffold

The oxetane motif, a four-membered cyclic ether, is far more than a simple isostere for commonly employed functional groups. Its inherent ring strain and polarity introduce a unique three-dimensional character that can profoundly influence a molecule's interaction with its biological target and its overall disposition in the body. The this compound building block strategically combines the benefits of the oxetane ring with a versatile phenylmethanol handle, making it a readily adaptable component for lead optimization campaigns.

The key advantages of incorporating the oxetane moiety include:

  • Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, often leading to a significant improvement in the aqueous solubility of a compound. This is a critical parameter for achieving good oral bioavailability.[1]

  • Improved Metabolic Stability: The strained oxetane ring is generally robust to metabolic degradation by hepatic enzymes, which can increase the half-life of a drug.[2] This contrasts with more labile groups that are often sites of metabolic attack.

  • Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major contributors to drug attrition, the polar nature of the oxetane can help to reduce a compound's overall lipophilicity (LogP).[3]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can decrease the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's pharmacokinetic and pharmacodynamic properties.[4]

  • Vectorial Exit and Target Engagement: The rigid, three-dimensional structure of the oxetane can provide a directional vector for a substituent, allowing for precise positioning within a protein binding pocket to enhance potency and selectivity.

The phenylmethanol portion of the molecule provides a convenient attachment point for further chemical elaboration through a variety of well-established synthetic transformations, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

To appreciate the utility of this building block, it is essential to understand its fundamental physicochemical properties.

PropertyValueSignificance in Drug Discovery
Molecular Weight 178.21 g/mol Within the range of "lead-like" chemical space, providing a good starting point for further elaboration without excessive molecular weight gain.
cLogP 1.5 - 2.0 (estimated)Indicates a favorable balance between solubility and permeability, aligning with the principles of drug-likeness.
Topological Polar Surface Area (TPSA) 49.69 Ų (estimated)Suggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1 (hydroxyl group)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2 (oxetane and hydroxyl oxygens)Enhances solubility and provides additional points for target binding.
Rotatable Bonds 2A low number of rotatable bonds imparts a degree of conformational rigidity, which can be beneficial for binding affinity.

Table 1: Key physicochemical properties of this compound and their relevance in drug design.

Synthesis of the this compound Building Block

The synthesis of this compound can be approached through several strategic routes. A plausible and efficient method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

G cluster_0 Retrosynthetic Analysis A This compound B 4-(Oxetan-3-yl)benzaldehyde A->B Reduction C 4-Bromobenzyl alcohol (Protected) B->C Suzuki Coupling D Oxetane-3-boronic acid derivative B->D Suzuki Coupling

Caption: Retrosynthetic analysis for this compound.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol outlines a two-step synthesis starting from commercially available 4-bromobenzyl alcohol.

Step 1: Suzuki-Miyaura Cross-Coupling to form this compound

Causality: This step leverages the power of palladium-catalyzed cross-coupling to form the key C-C bond between the phenyl ring and the oxetane moiety. The use of a protected benzyl alcohol is crucial to prevent side reactions. The choice of a suitable boronic acid or ester derivative of oxetane is critical for the success of the reaction.

Materials:

  • (4-Bromophenyl)methanol

  • Oxetan-3-ylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add (4-bromophenyl)methanol (1.0 eq), oxetan-3-ylboronic acid pinacol ester (1.2 eq), and the chosen base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl bromide and boronic ester should be evident in the crude reaction monitoring.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

G cluster_0 Illustrative Synthetic Workflow for a Kinase Inhibitor A This compound B 4-(Oxetan-3-yl)benzyl bromide/mesylate A->B Activation of Alcohol D Final Kinase Inhibitor B->D Nucleophilic Substitution C Kinase Core Scaffold (e.g., with a nucleophilic handle) C->D

Caption: A generalized workflow for incorporating the building block into a kinase inhibitor.

Protocol 2: Derivatization of this compound for Kinase Inhibitor Synthesis

This protocol describes the activation of the benzylic alcohol and subsequent coupling to a representative kinase scaffold.

Step 1: Activation of the Hydroxyl Group

Causality: The hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a mesylate or a halide, to facilitate nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl) or Phosphorus tribromide (PBr₃)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure (for Mesylation):

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Coupling with a Kinase Core Scaffold

Causality: The activated benzylic position is now susceptible to attack by a nucleophile on the kinase core scaffold (e.g., a phenol, amine, or thiol), forming the final inhibitor.

Materials:

  • Activated this compound derivative (from Step 1)

  • Kinase core with a nucleophilic group (e.g., a phenol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure (for Williamson Ether Synthesis):

  • In a round-bottom flask, combine the kinase core (1.0 eq) and the base (2.0 eq) in the chosen solvent.

  • Add the activated this compound derivative (1.1 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or preparative HPLC.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Biological Evaluation: Assessing the Impact of the Oxetane Moiety

Once a series of analogues containing the this compound-derived moiety has been synthesized, a systematic biological evaluation is necessary to understand the contribution of this scaffold to the overall pharmacological profile.

Protocol 3: In Vitro Biological Evaluation Workflow

G cluster_0 In Vitro Evaluation Cascade A Primary Target Engagement Assay (e.g., Kinase IC50) B Cellular Potency Assay (e.g., Anti-proliferative EC50) A->B C Physicochemical Profiling (Solubility, LogP) B->C E Lead Candidate Selection B->E D ADME Profiling (Metabolic Stability, Permeability) C->D D->E

Caption: A typical cascade for the in vitro evaluation of new chemical entities.

  • Primary Target Engagement:

    • Assay: Perform a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase.

    • Rationale: This provides a direct measure of the compound's potency at the molecular level.

  • Cellular Potency:

    • Assay: Conduct a cell-based assay to measure the half-maximal effective concentration (EC₅₀) for a relevant cellular phenotype (e.g., inhibition of cancer cell proliferation).

    • Rationale: This assesses the compound's ability to engage the target in a cellular context and exert a biological effect, taking into account cell permeability and potential efflux.

  • Physicochemical and ADME Profiling:

    • Assays:

      • Kinetic Aqueous Solubility: Measure the solubility of the compound in a physiologically relevant buffer.

      • LogP/LogD Determination: Experimentally determine the lipophilicity of the compound.

      • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its rate of degradation.

      • Cell Permeability (e.g., Caco-2 or PAMPA assay): Assess the compound's ability to cross cell membranes.

    • Rationale: These assays are crucial for understanding the drug-like properties of the compound and predicting its in vivo pharmacokinetic behavior. A direct comparison with analogues lacking the oxetane moiety can quantify the benefits of its inclusion.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its strategic incorporation can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and overall pharmacokinetic profile. The synthetic protocols and evaluation strategies outlined in this guide provide a framework for medicinal chemists to effectively utilize this scaffold in their efforts to design and develop the next generation of innovative therapeutics. The continued exploration of such novel building blocks will undoubtedly play a pivotal role in overcoming the challenges of contemporary drug discovery.

References

  • Boyd, S., & Davies, C. D. (2014). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. Tetrahedron Letters, 55(30), 4117–4119.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.
  • De Leseleuc, M., & O'Brien, A. G. (2020). Recent advances in the synthesis of oxetanes. Organic & Biomolecular Chemistry, 18(35), 6826-6840.
  • Genentech, Inc. (2014). MAP4K4 (HGK) inhibitors. U.S. Patent No. 10,000,451 B2. Washington, DC: U.S.
  • Grygorenko, O. O., & Ryabukhin, S. V. (2018). Oxetanes in medicinal chemistry. Future Medicinal Chemistry, 10(16), 1985–2004.
  • Li, H., & Frett, B. (2021). Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. European Journal of Medicinal Chemistry, 225, 113763.
  • Meyers, C., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
  • Novartis AG. (2018). Novel inhibitors of map4k1.
  • Skalenko, Y. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Tang, W., & Xu, G. (2017). Study on Synthesis Of Oxetan-3-ol.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: a new motif for drug discovery.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
  • PrepChem. (n.d.). Step A: Preparation of 4-(bromomethyl)benzyl alcohol. Retrieved from [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. https://doi.org/10.1021/acs.chemrev.6b00274
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
  • Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Google Patents. (n.d.). Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
  • Google Patents. (n.d.). Synthetic method of 3-oxetanone.
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
  • National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]
  • National Center for Biotechnology Information. (2021). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Retrieved from [Link]
  • ResearchGate. (2014). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. Retrieved from [Link]
  • The Royal Society of Chemistry. (2023). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of (4-(Oxetan-3-yl)phenyl)methanol, a versatile building block in modern medicinal chemistry. The strategic incorporation of the oxetane motif is known to enhance key drug-like properties such as metabolic stability and aqueous solubility.[1][2] This guide offers detailed protocols and expert insights into the modification of its three key reactive sites: the primary benzylic alcohol, the phenyl ring, and the oxetane moiety. The protocols are designed for researchers, medicinal chemists, and professionals in drug development, providing a robust framework for generating diverse libraries of novel compounds.

Introduction: The Strategic Value of this compound

This compound (CAS 1781691-11-9) has emerged as a valuable starting material in pharmaceutical research and development.[3] Its structure uniquely combines a primary benzylic alcohol for straightforward derivatization, a phenyl ring amenable to electrophilic substitution, and a strained oxetane ring. The oxetane moiety, in particular, is a bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and polarity without a significant increase in molecular weight.[2] This guide details reliable and adaptable protocols for the selective functionalization of this molecule, enabling the synthesis of novel derivatives for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to off-white solid
Storage 2-8°C, under dry conditions[3]

Core Functionalization Strategies

The functionalization of this compound can be approached by targeting its three distinct reactive domains. The following sections provide detailed protocols for key transformations at each site. The choice of reaction conditions is critical to preserve the integrity of the oxetane ring, which can be susceptible to ring-opening under harsh acidic or basic conditions.[4]

Functionalization of the Benzylic Alcohol

The primary alcohol is the most accessible functional group for modification, allowing for a wide range of transformations including oxidation, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation to (4-(Oxetan-3-yl)phenyl)carbaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for reductive amination, olefination, and other carbonyl chemistries. Over-oxidation to the carboxylic acid must be avoided. A mild and highly selective method utilizes a TEMPO-catalyzed system.

Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from established methods for the oxidation of benzylic alcohols.[5][6]

Materials:

ReagentM.W.AmountMoles
This compound164.201.0 g6.09 mmol
TEMPO156.2595 mg0.61 mmol
Trichloroisocyanuric acid (TCCA)232.411.42 g6.09 mmol
Dichloromethane (DCM)-30 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.09 mmol) in DCM (30 mL) at room temperature, add TEMPO (95 mg, 0.61 mmol).

  • Slowly add trichloroisocyanuric acid (1.42 g, 6.09 mmol) in small portions over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of Na₂S₂O₃ (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (4-(Oxetan-3-yl)phenyl)carbaldehyde.

Causality and Insights: This method is highly chemoselective for primary alcohols and proceeds under mild, neutral conditions, which is crucial for preserving the oxetane ring.[5] The slow addition of TCCA controls the reaction rate and minimizes potential side reactions.

Esterification to form Benzyl Esters

Fischer esterification provides a straightforward method to synthesize a variety of ester derivatives. This protocol describes a typical acid-catalyzed esterification with acetic acid.

Protocol: Fischer Esterification with Acetic Acid

This protocol is based on general Fischer esterification procedures.[7][8]

Materials:

ReagentM.W.AmountMoles
This compound164.201.0 g6.09 mmol
Glacial Acetic Acid60.050.44 mL7.31 mmol
Concentrated H₂SO₄98.082-3 dropscatalytic
Toluene-25 mL-

Procedure:

  • Combine this compound (1.0 g, 6.09 mmol), toluene (25 mL), and glacial acetic acid (0.44 mL, 7.31 mmol) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with water (20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired ester.

Causality and Insights: The use of a Dean-Stark trap is essential to drive the equilibrium towards the product by removing water.[7] Toluene is an effective solvent for the azeotropic removal of water.

Conversion to (4-(Oxetan-3-yl)phenyl)methyl Bromide

Conversion of the alcohol to a benzylic bromide creates a versatile electrophile for the introduction of various nucleophiles. The Appel reaction provides a mild and efficient method for this transformation.

Protocol: Appel-Type Bromination

This protocol is adapted from a general procedure for the conversion of benzylic alcohols to bromides.

Materials:

ReagentM.W.AmountMoles
This compound164.201.0 g6.09 mmol
Triphenylphosphine (PPh₃)262.291.76 g6.70 mmol
N-Bromosuccinimide (NBS)177.981.20 g6.70 mmol
Tetrahydrofuran (THF), anhydrous-20 mL-

Procedure:

  • Dissolve this compound (1.0 g, 6.09 mmol) and PPh₃ (1.76 g, 6.70 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.20 g, 6.70 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Quench the reaction by adding water (15 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield the benzyl bromide.

Causality and Insights: This reaction proceeds under mild, neutral conditions, which is advantageous for the stability of the oxetane ring. The reaction is typically fast for benzylic alcohols. The triphenylphosphine oxide byproduct is often separable by crystallization or chromatography.

Functionalization of the Phenyl Ring

The phenyl ring can be functionalized via electrophilic aromatic substitution (EAS). The subsituents present, a hydroxymethyl group and an oxetane, are both generally considered ortho, para-directing. The hydroxymethyl group is weakly activating. Therefore, substitution is expected to occur primarily at the positions ortho to the oxetane group.

Electrophilic Bromination of the Aromatic Ring

Protocol: Aromatic Bromination with NBS

This protocol is adapted from methods for the selective bromination of activated aromatic rings.[9][10]

Materials:

ReagentM.W.AmountMoles
This compound164.201.0 g6.09 mmol
N-Bromosuccinimide (NBS)177.981.08 g6.09 mmol
Acetonitrile (MeCN)-30 mL-

Procedure:

  • Dissolve this compound (1.0 g, 6.09 mmol) in acetonitrile (30 mL) in a flask protected from light.

  • Add NBS (1.08 g, 6.09 mmol) in one portion.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS or TLC for the appearance of the mono-brominated product.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (30 mL).

  • Wash the organic layer with brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to separate the regioisomers.

Causality and Insights: NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. Acetonitrile is a suitable polar aprotic solvent for this reaction. The directing effects of the substituents will likely lead to a mixture of ortho- and para-brominated products relative to the directing group, with the major isomer needing to be determined experimentally.

Suzuki-Miyaura Cross-Coupling

The brominated derivative from the previous step is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.

Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the Suzuki coupling of an aryl bromide.[11][12][13]

Materials:

ReagentM.W.AmountMoles
(Bromo-4-(oxetan-3-yl)phenyl)methanol243.09500 mg2.06 mmol
Phenylboronic acid121.93301 mg2.47 mmol
Pd(PPh₃)₄1155.56119 mg0.103 mmol
2M Aqueous Na₂CO₃-3.1 mL6.18 mmol
1,4-Dioxane-15 mL-

Procedure:

  • To a flask, add (bromo-4-(oxetan-3-yl)phenyl)methanol (500 mg, 2.06 mmol), phenylboronic acid (301 mg, 2.47 mmol), and Pd(PPh₃)₄ (119 mg, 0.103 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (15 mL) and the degassed 2M Na₂CO₃ solution (3.1 mL).

  • Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Causality and Insights: The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.[14] Proper degassing of solvents and reagents is crucial to prevent oxidation and deactivation of the palladium catalyst.

Functionalization via Ring-Opening of the Oxetane

The oxetane ring can be opened by various nucleophiles, typically under acidic conditions. This reaction breaks open the strained four-membered ring to generate a 1,3-difunctionalized aliphatic chain.

graph Ring_Opening_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protonated Oxetane\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ring-Opened Product\n(1,3-diol derivative)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="H+ (e.g., H2SO4)"]; B -> C [label="Nucleophile (e.g., H2O)"]; }

Caption: Acid-catalyzed ring-opening of the oxetane.
Protocol: Acid-Catalyzed Hydrolysis

This protocol provides a method for the ring-opening of the oxetane using water as the nucleophile under acidic conditions to form a diol.

Materials:

ReagentM.W.AmountMoles
This compound164.20500 mg3.04 mmol
1M Aqueous H₂SO₄-10 mL-
Tetrahydrofuran (THF)-10 mL-

Procedure:

  • Dissolve this compound (500 mg, 3.04 mmol) in a mixture of THF (10 mL) and 1M aqueous H₂SO₄ (10 mL).

  • Stir the mixture at 50 °C. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting diol by flash chromatography.

Causality and Insights: Protonation of the oxetane oxygen makes it a better leaving group, facilitating nucleophilic attack.[15][16] The nucleophile will typically attack the more sterically accessible carbon of the oxetane ring. THF is used as a co-solvent to ensure the miscibility of the organic substrate and the aqueous acid.

Summary and Outlook

The protocols detailed in this guide provide a versatile toolkit for the functionalization of this compound. By leveraging these distinct reactive sites, chemists can rapidly generate a wide array of analogs for various research applications, particularly in the field of drug discovery. The stability of the oxetane ring should always be a consideration when planning multi-step syntheses, with milder reaction conditions being preferable.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • Reddy, T. S., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • Croft, R. A., et al. (2017). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Chemistry – A European Journal, 23(53), 13018-13022. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Supporting information for. (n.d.). Available at: [Link]

  • Georgiev, D., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 22(12), 2163. Available at: [Link]

  • Georgiev, D., et al. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]

  • NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

  • Hryshchyshyn, A., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(12), 3028-3041. Available at: [Link]

  • Beilstein Journals. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Available at: [Link]

  • ResearchGate. (2020). Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
  • ResearchGate. (2016). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Available at: [Link]

  • Powered by XMB 1.9.11. (2023). Quick and partial report on benzyl bromide synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Available at: [Link]

  • National Institutes of Health. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Available at: [Link]

  • Beilstein Journals. (2019). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Available at: [Link]

  • ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Available at: [Link]

  • ResearchGate. (2014). "Greening Up" the Suzuki Reaction. Available at: [Link]

  • ResearchGate. (2014). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Available at: [Link]

  • Scilit. (1997). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. Available at: [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Available at: [Link]

  • YouTube. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening!. Available at: [Link]

  • ResearchGate. (2017). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Available at: [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link]

  • International Journal of Current Research and Review. (n.d.). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. Available at: [Link]

  • EON Biotech. (n.d.). This compound – (1781691-11-9). Available at: [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of (4-(Oxetan-3-yl)phenyl)methanol into Lead Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The oxetane moiety has emerged as a valuable building block, prized for its ability to confer significant improvements in aqueous solubility, metabolic stability, and lipophilicity, often while maintaining or enhancing biological activity.[1][2] This guide provides a detailed technical overview and actionable protocols for the incorporation of (4-(Oxetan-3-yl)phenyl)methanol, a key building block, into lead compounds. We will explore the scientific rationale behind its use, present comparative physicochemical data, and provide step-by-step synthetic methodologies to empower researchers in their drug discovery efforts.

The Scientific Rationale: Why Incorporate the (4-(Oxetan-3-yl)phenyl)methyl Moiety?

The four-membered oxetane ring is more than just a simple cyclic ether; its unique combination of properties makes it a powerful tool for lead optimization.[2]

  • Polarity and Solubility Enhancement: The oxetane ring is a small, polar, and three-dimensional motif.[3] The oxygen atom's lone pairs are effective hydrogen bond acceptors, which can significantly enhance the aqueous solubility of a parent molecule.[4] This is a critical attribute for improving oral bioavailability and achieving suitable formulations.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used groups like morpholines or gem-dimethyl groups.[5][6] This increased stability can lead to a longer half-life and improved in vivo exposure of the drug candidate.

  • Lipophilicity Modulation: The incorporation of an oxetane can reduce the lipophilicity (LogP) of a compound, which is often desirable to improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reduce off-target toxicity.[6]

  • Bioisosteric Replacement: The (4-(Oxetan-3-yl)phenyl)methyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl or carbonyl group.[2][3] This allows for the fine-tuning of a molecule's properties while preserving its key interactions with a biological target.

The logical flow of utilizing this building block in a lead optimization campaign is outlined below:

lead_optimization_flow cluster_0 Lead Optimization Strategy Lead_Compound Lead Compound with ADME Liabilities Identify_Site Identify Modification Site (e.g., metabolically labile spot) Lead_Compound->Identify_Site Select_Building_Block Select this compound as Building Block Identify_Site->Select_Building_Block Synthesize_Analog Synthesize Oxetane-Containing Analog Select_Building_Block->Synthesize_Analog Assess_Properties Assess Physicochemical and Pharmacological Properties Synthesize_Analog->Assess_Properties Optimized_Candidate Optimized Clinical Candidate Assess_Properties->Optimized_Candidate williamson_ether_synthesis cluster_protocol1 Williamson Ether Synthesis Start This compound Step1 Step 1: Bromination (PBr3 or CBr4/PPh3) Start->Step1 Intermediate 4-(Bromomethyl)phenyl)oxetane Step1->Intermediate Step2 Step 2: Alkylation (Phenolic Lead Compound, Base) Intermediate->Step2 Product Oxetane-containing Ether Product Step2->Product

Caption: Workflow for Williamson Ether Synthesis.

Step 1: Synthesis of 3-(4-(Bromomethyl)phenyl)oxetane

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus tribromide (PBr₃) (0.4 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromide.

    • Purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 3-(4-(bromomethyl)phenyl)oxetane.

Step 2: O-Alkylation of a Phenolic Lead Compound

  • Materials:

    • Phenolic lead compound (1.0 eq)

    • 3-(4-(Bromomethyl)phenyl)oxetane (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the phenolic lead compound in anhydrous acetonitrile or DMF, add K₂CO₃ or Cs₂CO₃.

    • Add 3-(4-(bromomethyl)phenyl)oxetane to the mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired O-alkylated product.

  • Self-Validation:

    • ¹H NMR: Expect to see the disappearance of the phenolic -OH proton and the appearance of a new benzylic ether singlet around δ 5.0-5.2 ppm, along with the characteristic signals for the oxetane ring protons.

    • Mass Spectrometry: The product's mass spectrum should show a molecular ion peak corresponding to the addition of the (4-(oxetan-3-yl)phenyl)methyl group (mass increase of C₁₀H₁₁O).

Protocol 2: Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction allows for the direct coupling of the primary alcohol of this compound with an acidic nucleophile, such as a phenol or a carboxylic acid, in a single step. [7][8][9]

mitsunobu_reaction cluster_protocol2 Mitsunobu Reaction Reactants This compound + Acidic Nucleophile (Phenol/Carboxylic Acid) Reaction Coupling Reaction Reactants->Reaction Reagents PPh3, DIAD/DEAD Reagents->Reaction Product Oxetane-containing Ether/Ester Product Reaction->Product

Caption: Workflow for the Mitsunobu Reaction.

  • Materials:

    • This compound (1.0 eq)

    • Phenolic or carboxylic acid lead compound (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the acidic nucleophile, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

  • Self-Validation:

    • ¹H NMR: For ether formation, observe the disappearance of the phenolic -OH proton and the appearance of new benzylic ether signals. For ester formation, look for the disappearance of the carboxylic acid proton and the appearance of a benzylic ester singlet.

    • ¹³C NMR: The formation of an ether or ester linkage will result in characteristic shifts in the carbon signals of the benzylic carbon and the carbon of the nucleophile.

    • Mass Spectrometry: Confirm the expected molecular weight of the coupled product.

Case Study: Enhancing the Properties of a Kinase Inhibitor

In a hypothetical drug discovery program targeting a specific kinase, a lead compound was identified with potent in vitro activity but suffered from poor aqueous solubility and rapid metabolic clearance. To address these liabilities, the (4-(Oxetan-3-yl)phenyl)methyl moiety was introduced at a position known to be susceptible to metabolism.

CompoundStructure (Simplified)Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Clearance (µL/min/mg)
Lead Compound R-CH₃155150
Oxetane Analog R-(CH₂)-(C₆H₄)-(Oxetane)2012025

The incorporation of the oxetane-containing fragment resulted in a 24-fold increase in aqueous solubility and a 6-fold reduction in metabolic clearance, with only a minor impact on the in vitro potency. This transformation successfully converted a problematic lead compound into a viable candidate for further in vivo studies. This case study underscores the power of this building block to systematically address common drug discovery challenges. [4][5]

Conclusion

This compound is a versatile and highly valuable building block for medicinal chemists. Its incorporation into lead compounds can systematically improve key physicochemical and pharmacokinetic properties, thereby increasing the likelihood of developing a successful clinical candidate. The synthetic protocols provided herein offer reliable and practical methods for its integration into a wide range of molecular scaffolds. By understanding the scientific rationale and applying these methodologies, researchers can effectively leverage the unique benefits of the oxetane moiety in their drug discovery programs.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. Available at: [Link]

  • Synthesis and stability of oxetane analogs of thalidomide and lenalidomide. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. National Center for Biotechnology Information. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. Available at: [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ResearchGate. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Denovium. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Regular Article. Organic Chemistry Research. Available at: [Link]

  • The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

  • Mass Spectrometry. Institute of Chemistry Ceylon. Available at: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Scale-Up Synthesis of (4-(Oxetan-3-yl)phenyl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(Oxetan-3-yl)phenyl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The incorporation of the oxetane motif is of significant interest in medicinal chemistry as it can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] As drug candidates containing this moiety advance towards preclinical studies, the need for a robust and scalable synthetic process becomes paramount. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a practical and efficient route amenable to the production of multi-gram to kilogram quantities required for preclinical evaluation. The manufacturing process for preclinical drug products must adhere to Good Manufacturing Practice (GMP) standards to ensure consistent quality and control.[3]

The synthesis of active pharmaceutical ingredients (APIs) for preclinical and clinical studies must be conducted under an appropriate quality management system.[4][5][6] This ensures that the API meets its intended specifications for quality and purity.[4][5]

Synthetic Strategy: A Rationale-Driven Approach

The selected synthetic route for the scale-up of this compound involves a two-step process starting from commercially available materials. This strategy was chosen for its high efficiency, use of relatively inexpensive and stable reagents, and straightforward purification procedures. The core of this approach is a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation.[7][8][9]

The overall synthetic transformation is depicted below:

Synthetic_Pathway Starting_Material_1 1-Bromo-4-(bromomethyl)benzene Intermediate_1 (4-Bromophenyl)methanol Starting_Material_1->Intermediate_1 Hydrolysis (e.g., Na2CO3, H2O/THF) Final_Product This compound Intermediate_1->Final_Product Suzuki Coupling (Pd Catalyst, Base, Solvent) with Oxetan-3-ylboronic acid pinacol ester Starting_Material_2 Oxetan-3-ylboronic acid pinacol ester QC_Workflow Crude_Product Crude this compound Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product QC_Testing Quality Control Testing Purified_Product->QC_Testing NMR 1H and 13C NMR QC_Testing->NMR HPLC HPLC Purity QC_Testing->HPLC MS Mass Spectrometry QC_Testing->MS Elemental_Analysis Elemental Analysis QC_Testing->Elemental_Analysis Final_API Final API Release NMR->Final_API HPLC->Final_API MS->Final_API Elemental_Analysis->Final_API

Sources

Application Note: Quantitative Analysis of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust HPLC-UV and GC-MS Methodologies

Introduction and Scientific Context

(4-(Oxetan-3-yl)phenyl)methanol is an important bifunctional building block in modern medicinal chemistry. It incorporates a phenylmethanol core, common in many pharmacophores, with an oxetane moiety. The oxetane ring, a four-membered cyclic ether, is increasingly utilized by medicinal chemists as a versatile surrogate for gem-dimethyl or carbonyl groups.[1] Its inclusion can favorably modulate key drug properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3] Given the compound's role as a key starting material or intermediate, the development of robust, accurate, and precise analytical methods for its quantification is critical for ensuring the quality, consistency, and purity of active pharmaceutical ingredients (APIs).

This application note provides detailed protocols for the quantitative analysis of this compound in typical process and quality control samples. We present a primary method based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and a secondary, orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and as a confirmatory technique. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₁₀H₁₂O₂---
Molecular Weight 164.20 g/mol Essential for preparing standards of known concentration.
Structure The presence of a phenyl group provides a strong UV chromophore, making HPLC-UV a suitable technique. The polar hydroxyl (-OH) and ether groups suggest good solubility in polar organic solvents.
Predicted LogP 1.3 - 1.5Indicates moderate lipophilicity, making it ideal for reversed-phase chromatography.
Boiling Point >300 °C (Predicted)High boiling point suggests that GC analysis may require high inlet temperatures or derivatization to improve volatility and prevent thermal degradation.
Chemical Stability The oxetane ring is susceptible to opening under strong acidic conditions.[4]This is a critical consideration. Mobile phases for HPLC and any sample treatment steps should avoid low pH (<3) to ensure analyte integrity.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

Principle and Method Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the quantification of this compound due to its precision, accuracy, and suitability for non-volatile, polar aromatic compounds. The molecule is separated on a non-polar stationary phase (e.g., C18) based on its hydrophobicity. A polar mobile phase is used for elution. The phenyl chromophore in the analyte allows for sensitive detection using a UV detector, typically at a wavelength corresponding to its absorbance maximum (~220 nm).

The choice of a C18 column provides a versatile and robust stationary phase with strong hydrophobic interactions. For the mobile phase, a mixture of acetonitrile and water is selected. Acetonitrile often provides better chromatographic efficiency and lower backpressure compared to methanol.[5] A gradient elution is employed to ensure that the main analyte peak is sharp and well-resolved while also allowing for the elution and separation of potential impurities with a wider range of polarities.

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade, for sample dissolution)[6]

  • Volumetric flasks (Class A)

  • Autosampler vials with inserts

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with quaternary pump, autosampler, column oven, and DAD/VWD detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm
Run Time 15 minutes

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow Figure 1: HPLC-UV Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep 1. Prepare Stock Reference Standard (1 mg/mL in Methanol) cal_prep 2. Create Calibration Curve (e.g., 1-100 µg/mL) std_prep->cal_prep Dilute inject 4. Inject Standards & Samples into HPLC cal_prep->inject sample_prep 3. Prepare Sample (Dilute to within curve range) sample_prep->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (220 nm) separate->detect integrate 7. Integrate Peak Area detect->integrate plot 8. Plot Calibration Curve (Area vs. Concentration) integrate->plot quantify 9. Quantify Sample Concentration integrate->quantify plot->quantify From Regression Line

Caption: Figure 1: HPLC-UV Quantification Workflow.

Step-by-Step Methodology:

  • Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase (pre-mixed at 30% Acetonitrile / 70% Water).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration of 1.0 mg/mL.

    • Dilute this solution with the initial mobile phase to fall within the midpoint of the calibration range (e.g., a 1:40 dilution to target ~25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards (e.g., the 25 µg/mL standard) to monitor system stability.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the system's performance must be verified before analysis.

System Suitability Testing (SST): Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The results must meet the following criteria before proceeding with sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Retention Time (%RSD) ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase composition.
Peak Area (%RSD) ≤ 2.0%Confirms the precision of the injector and detector response.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.

Method Validation Summary: A full method validation should be performed according to ICH Q2(R1) guidelines. Key parameters to establish are:

ParameterTypical Expected Result
Linearity R² ≥ 0.999 for a range of 1-100 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Orthogonal Method: GC-MS for Confirmation and Impurity Profiling

Principle and Method Rationale

Gas Chromatography is a powerful technique for separating volatile and semi-volatile compounds.[8] Coupling it with a Mass Spectrometry detector provides high specificity for both identification and quantification. This method serves as an excellent orthogonal (different separation principle) technique to HPLC-UV.

Due to the polar hydroxyl group and high boiling point of this compound, direct GC analysis can result in poor peak shape and potential on-column degradation. To overcome this, a derivatization step is employed. The active hydrogen of the alcohol group is replaced with a trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks.[9]

Experimental Protocol: GC-MS

Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous GC grade)

  • GC vials with crimp caps

Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890/5977 or equivalent with autosampler.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
Carrier Gas Helium, constant flow at 1.2 mL/min.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
Inlet Temperature 270 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
MS Transfer Line 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions Quantifier: TBD, Qualifiers: TBD (To be determined from the mass spectrum of the derivatized standard).

GCMS_Workflow react react inject inject react->inject detect detect identify identify detect->identify

Sources

Application Note: (4-(Oxetan-3-yl)phenyl)methanol as a Superior Bioisostere for the gem-Dimethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the gem-Dimethyl Group and the Rise of Oxetane Bioisosteres

In modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug discovery. The gem-dimethyl group, while often introduced to block metabolic oxidation of adjacent positions and increase lipophilicity, can present significant challenges.[1] This increase in lipophilicity frequently leads to poor aqueous solubility, which can hinder oral bioavailability and complicate formulation. Furthermore, the bulky, non-polar nature of the gem-dimethyl group can negatively impact ligand-target interactions.

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, offers a powerful strategy to overcome these hurdles.[2] The oxetane ring, a four-membered cyclic ether, has emerged as a highly effective bioisostere for the gem-dimethyl group.[2][3][4][5] Occupying a similar volume, the oxetane introduces polarity and a three-dimensional character that can profoundly enhance a molecule's drug-like properties.[4][6] This application note provides a detailed guide on the synthesis and comparative evaluation of (4-(Oxetan-3-yl)phenyl)methanol, showcasing the advantages of the oxetane moiety over the traditional gem-dimethyl group.

The Oxetane Advantage: A Comparative Analysis

The substitution of a gem-dimethyl group with an oxetane ring can trigger significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][7][8] The oxygen atom within the oxetane ring acts as a hydrogen bond acceptor, increasing polarity and reducing the compound's overall lipophilicity (logP).[9][10] This often translates to a substantial increase in aqueous solubility, a critical factor for oral drug absorption.[6]

Moreover, the oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to the alkyl groups of a gem-dimethyl moiety.[6][9][11] This enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile.[12]

Propertygem-Dimethyl AnalogueOxetane AnalogueRationale for Improvement
Lipophilicity (cLogP) HigherLowerThe polar oxygen atom in the oxetane ring reduces lipophilicity.[1]
Aqueous Solubility LowerHigherIncreased polarity and hydrogen bond accepting capacity of the oxetane enhances solubility.[3][6][10]
Metabolic Stability LowerHigherThe oxetane ring is less susceptible to oxidative metabolism compared to alkyl groups.[3][6][9]
Molecular Shape TetrahedralPuckered, 3DThe defined three-dimensional structure of the oxetane can lead to improved target binding.[6]

Synthetic Protocol: Preparation of this compound

This protocol outlines a two-step synthesis of this compound commencing from commercially available (4-bromophenyl)methanol and 3-(Pinacolatoborole)oxetane. The key transformation is a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

G A Step 1: Suzuki-Miyaura Coupling B Step 2: Work-up and Purification A->B C Characterization B->C

Caption: Synthetic workflow for this compound.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reagents and Materials:

    • (4-bromophenyl)methanol

    • 3-(Pinacolatoborole)oxetane

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate tribasic (K₃PO₄)

    • Toluene

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Nitrogen or Argon atmosphere setup

  • Procedure: a. To a round-bottom flask, add (4-bromophenyl)methanol (1.0 eq), 3-(Pinacolatoborole)oxetane (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq). b. Add K₃PO₄ (3.0 eq), followed by toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). c. De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. d. Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification
  • Procedure: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer and wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Step 3: Characterization
  • Procedure: a. Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Comparative in vitro Metabolic Stability Assay

This protocol describes a head-to-head comparison of the metabolic stability of this compound and its gem-dimethyl analogue, (4-(tert-butyl)phenyl)methanol, using human liver microsomes.

Experimental Workflow

G A Prepare Microsomal and Compound Solutions B Incubation at 37°C A->B C Time-Point Sampling and Quenching B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Data Analysis (Half-life, Intrinsic Clearance) E->F

Caption: Workflow for the in vitro metabolic stability assay.

Materials and Methods
  • Reagents and Materials:

    • This compound

    • (4-(tert-butyl)phenyl)methanol

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile containing an internal standard (e.g., warfarin, tolbutamide)

    • 96-well plates

    • Incubator/shaker

    • Centrifuge

    • LC-MS/MS system

  • Procedure: a. Preparation of Solutions: i. Prepare stock solutions (10 mM) of the test compounds in DMSO. ii. Prepare a working solution (e.g., 100 µM) of each test compound by diluting the stock solution with phosphate buffer. iii. Thaw the human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[13]

    b. Incubation: i. In a 96-well plate, pre-warm the microsomal solution and the NADPH regenerating system to 37°C for 5-10 minutes. ii. Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsome/NADPH mixture to achieve a final substrate concentration of 1 µM.[13] The final DMSO concentration should be ≤ 0.1%. iii. Incubate the plate at 37°C with gentle shaking.

    c. Time-Point Sampling and Quenching: i. At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. ii. Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a fixed volume (e.g., 150 µL) of cold acetonitrile with the internal standard.[13][14]

    d. Protein Precipitation and Sample Preparation: i. After the final time point, seal the quench plate and vortex for 1-2 minutes to ensure complete protein precipitation. ii. Centrifuge the plate at 3000-4000 rpm for 15-20 minutes to pellet the precipitated protein. iii. Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. d. Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Expected Outcomes and Conclusion

The replacement of the gem-dimethyl group with an oxetane is anticipated to yield significant improvements in the physicochemical and pharmacokinetic properties of the parent molecule. The successful synthesis of this compound via the outlined Suzuki-Miyaura coupling provides a key building block for further drug discovery efforts.

The comparative metabolic stability assay is expected to demonstrate a longer half-life and lower intrinsic clearance for this compound compared to its gem-dimethyl counterpart, (4-(tert-butyl)phenyl)methanol. This would provide strong evidence for the utility of the oxetane moiety in mitigating metabolic liabilities.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Jat, J. L., & Jang, D. O. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185–1210. [Link]

  • Wernevik, J., Giethlen, B., & Cecon, E. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 1991, 147-156. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Toselli, F., Slätt, J., & Kihlberg, J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12535–12564. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 53(44), 11867-11869. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12811–12869. [Link]

  • Murray, C. W. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 169-181. [Link]

  • PrepChem. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 315–320. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Toselli, F., Slätt, J., & Kihlberg, J. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Au, 3(5), 458–483. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(3), 221-233. [Link]

  • Bull, J. A., & Croft, R. A. (2020). Investigating 3, 3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 11(10), 1195–1201. [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutics Using (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of small, sp³-rich motifs that can favorably modulate properties such as solubility, metabolic stability, and lipophilicity is a key strategy in this endeavor. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable structural component in this context.[1][2] Its unique combination of polarity, metabolic stability, and a compact, three-dimensional structure allows it to serve as a superior surrogate for more common functionalities like gem-dimethyl or carbonyl groups.[1]

(4-(Oxetan-3-yl)phenyl)methanol is a key building block that provides a versatile platform for introducing the beneficial oxetane moiety into a wide range of therapeutic scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel therapeutics, with a particular focus on the development of kinase inhibitors. We will explore the conversion of this starting material into key reactive intermediates and provide detailed, step-by-step protocols for their incorporation into advanced drug candidates.

Physicochemical Properties and Strategic Advantages

The incorporation of the oxetane ring from this compound offers several distinct advantages in drug design:

PropertyImpact of the Oxetane MoietyReference
Aqueous Solubility The polar nature of the ether linkage in the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[1]
Metabolic Stability The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl groups, leading to improved pharmacokinetic profiles.[1]
Lipophilicity (logP) The introduction of the oxetane can reduce the lipophilicity of a molecule, which can be advantageous for optimizing drug-like properties.[1]
Conformational Rigidity The strained four-membered ring imparts a degree of conformational rigidity to the molecule, which can lead to more specific and potent interactions with the target protein.[1]

Synthetic Pathways from this compound

This compound is a versatile starting material that can be readily converted into a variety of key intermediates. The benzylic alcohol functionality serves as a handle for several important transformations, enabling the formation of ether, amine, and amide linkages, which are prevalent in many kinase inhibitors.

G A This compound B (4-(Oxetan-3-yl)phenyl)methyl methanesulfonate (Mesylate Intermediate) A->B Mesylation C 4-(Oxetan-3-yl)benzaldehyde A->C Oxidation (e.g., PCC, DMP) E Therapeutic Candidate (Ether Linkage) A->E Mitsunobu or Williamson Ether Synthesis F Therapeutic Candidate (Amine Linkage) B->F Nucleophilic Substitution with Amine D 4-(Oxetan-3-yl)benzoic acid C->D Oxidation (e.g., Jones, TEMPO) G Therapeutic Candidate (Amide Linkage) D->G Amide Coupling G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Synthesis A This compound B (4-(Oxetan-3-yl)phenyl)methyl methanesulfonate A->B Protocol 1.1 D SYK Inhibitor Analog B->D Buchwald-Hartwig Amination (Protocol 2.1) C Core Amine Scaffold (e.g., substituted pyrimidine) C->D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Overview of Synthetic Strategies

The synthesis of (4-(Oxetan-3-yl)phenyl)methanol typically involves two primary disconnection approaches:

  • Formation of the Carbon-Carbon Bond: This strategy focuses on coupling a pre-functionalized oxetane ring with a phenyl derivative.

  • Reduction of a Phenyl-Oxetane Precursor: This approach involves the late-stage reduction of a carbonyl group on a molecule that already contains the desired phenyl-oxetane scaffold.

The choice of strategy often depends on the availability of starting materials, desired scale, and the specific challenges encountered in the laboratory. This guide will delve into the troubleshooting aspects of both approaches.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Challenges in Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

A common and powerful method for forming the C-C bond between the phenyl and oxetane moieties is the Suzuki-Miyaura cross-coupling reaction.[1][2] This involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[1][2]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Outcome A 4-Bromobenzyl alcohol (or protected derivative) F Mixing & Heating A->F B Oxetan-3-ylboronic acid (or pinacol ester) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, K3PO4) D->F E Solvent (e.g., Dioxane/Water) E->F G This compound F->G H Byproducts (e.g., Homocoupling) F->H

A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Question 1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium catalyst may be deactivated. This can occur due to exposure to air (oxidation) or impurities in the reactants or solvent.

    • Solution:

      • Ensure you are using a fresh, high-quality palladium catalyst. For example, Pd(PPh3)4 is a common choice.[3]

      • Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst.

      • Consider using a more robust catalyst system, such as one with a bulky phosphine ligand that can stabilize the active palladium species.

  • Base Selection and Strength:

    • Cause: The choice and strength of the base are crucial for the transmetalation step. An inappropriate base can lead to poor yields.

    • Solution:

      • Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often effective bases.[3]

      • If you observe side reactions like hydrolysis of your starting materials, a milder base might be necessary.

      • Ensure the base is finely powdered and dry to maximize its reactivity.

  • Solvent System:

    • Cause: The solvent plays a critical role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often required.

    • Solution:

      • A common solvent system is a mixture of 1,4-dioxane and water. The water is essential for the activity of the base.

      • If solubility is an issue, consider other solvent systems like toluene/water or DME/water.

      • "Greener" approaches using water as the primary solvent with a phase-transfer catalyst can also be effective and should be considered.[4]

  • Reaction Temperature:

    • Cause: The reaction may not be reaching the optimal temperature for the catalytic cycle to proceed efficiently.

    • Solution:

      • Most Suzuki-Miyaura reactions require heating, typically in the range of 70-100 °C.[3]

      • Ensure your reaction is being heated uniformly and the temperature is monitored accurately.

Question 2: I am observing significant amounts of homocoupling byproducts (e.g., biphenyl derivatives from the aryl halide). How can I minimize this?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Here are strategies to suppress it:

  • Stoichiometry of Reactants:

    • Cause: An excess of the organoboron reagent can sometimes promote homocoupling of the aryl halide.

    • Solution:

      • Try using a slight excess (e.g., 1.1 to 1.2 equivalents) of the oxetane-boronic acid derivative relative to the aryl halide.

      • Adding the aryl halide slowly to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of homocoupling.

  • Reaction Time and Temperature:

    • Cause: Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.

    • Solution:

      • Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

      • Experiment with slightly lower reaction temperatures to see if this reduces byproduct formation without significantly impacting the desired reaction rate.

Table 1: Troubleshooting Suzuki-Miyaura Coupling

IssuePotential CauseRecommended Action
Low ConversionInactive CatalystUse fresh catalyst, degas solvent
Inappropriate BaseScreen different bases (e.g., K2CO3, K3PO4)
Poor SolubilityOptimize solvent system (e.g., dioxane/water)
Insufficient TemperatureEnsure uniform heating to 70-100 °C
High HomocouplingIncorrect StoichiometryUse a slight excess of the boronic acid
Prolonged ReactionMonitor reaction progress and quench promptly
B. Challenges in Precursor Reduction (e.g., Reduction of 4-(Oxetan-3-yl)benzoic acid)

Another viable synthetic route is the reduction of a carboxylic acid or ester precursor, such as 4-(oxetan-3-yl)benzoic acid, to the corresponding alcohol.[5]

Diagram: Reduction of a Carboxylic Acid Precursor

Reduction_Workflow cluster_start Starting Material cluster_reagents Reducing Agent cluster_conditions Conditions cluster_workup Workup cluster_product Product A 4-(Oxetan-3-yl)benzoic acid E Aqueous Quench A->E B e.g., LiAlH4, BH3 B->E C Anhydrous Solvent (e.g., THF, Diethyl Ether) C->E D Controlled Temperature (e.g., 0 °C to RT) D->E F This compound E->F

A general workflow for the reduction of a carboxylic acid to an alcohol.

Question 3: My reduction of 4-(oxetan-3-yl)benzoic acid with LiAlH4 is giving a low yield and/or a complex mixture of products. What could be the issue?

Answer:

While powerful, lithium aluminum hydride (LiAlH4) can sometimes lead to side reactions, especially with sensitive functional groups like the oxetane ring.

  • Oxetane Ring Opening:

    • Cause: The oxetane ring is susceptible to nucleophilic attack under certain conditions, and the hydride reagent or the resulting aluminate species can potentially open the ring.[6] Acidic conditions during workup can also promote ring opening.[7]

    • Solution:

      • Milder Reducing Agents: Consider using a milder and more selective reducing agent such as borane (BH3) or its complexes (e.g., BH3·THF). These are less likely to attack the ether linkage of the oxetane.

      • Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reactivity of the hydride reagent.

      • Careful Workup: During the aqueous workup, avoid strongly acidic conditions. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often a good choice to neutralize the reaction and precipitate the aluminum salts.

  • Incomplete Reaction:

    • Cause: The carboxylic acid may not be fully soluble in the reaction solvent, or an insufficient amount of reducing agent was used.

    • Solution:

      • Ensure the 4-(oxetan-3-yl)benzoic acid is fully dissolved before adding the reducing agent. You may need to gently warm the mixture or use a co-solvent.

      • Use a sufficient excess of the reducing agent (typically 1.5 to 2 equivalents for a carboxylic acid).

Question 4: Can I use a Grignard reaction to synthesize this compound?

Answer:

A Grignard reaction is a plausible route, for instance, by reacting 3-oxetanone with a suitable aryl Grignard reagent, followed by further transformations. However, there are important considerations:

  • Reactivity of Grignard Reagents: Grignard reagents are highly reactive and can be incompatible with the oxetane ring, potentially leading to ring-opening.[6]

  • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture.[8][9] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Side Reactions: A common side reaction is the formation of biphenyl from the Grignard reagent.[10]

If you choose to explore a Grignard route, it is advisable to proceed with caution, maintain strict anhydrous conditions, and carefully control the reaction temperature.

III. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq.), oxetane-3-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (K3PO4, 3.0 eq.).

  • Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Bubble argon or nitrogen through the mixture for 15-20 minutes to degas.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of Carboxylic Acid

This protocol outlines a general procedure for the reduction of 4-(oxetan-3-yl)benzoic acid.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-(oxetan-3-yl)benzoic acid (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5-2.0 eq.) to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.

IV. References

  • Wikipedia. Oxetane. [Link]

  • Burés, J. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 101-118.

  • MySkinRecipes. This compound. [Link]

  • Burés, J. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Burés, J. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Connect Journals. (2017). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • Amazon S3. (2014). Taming 3-Oxetanyllithium using Continuous Flow Technology. [Link]

  • Unknown Source. Grignard Reaction: Synthesis of Triphenylmethanol.

  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]

  • Unknown Source. Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol.

  • Unknown Source. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.

  • ResearchGate. (2016). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Unknown Source. 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol.

  • The Royal Society of Chemistry. (2017). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. [Link]

  • MDPI. (2019). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ResearchGate. (2017). "Greening Up" the Suzuki Reaction. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC - NIH. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. [Link]

  • LookChem. (4-Phenyl-oxetan-2-yl)-methanol. [Link]

  • ResearchGate. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]

  • Dana Bioscience. This compound 50mg. [Link]

  • Unknown Source. Synthesis of 4-[(1R,4R)-3-Oxo-p-menthan-2-ylidenemethyl]benzoic Acid and Its Esters.

  • Digital Commons @ BAU - Beirut Arab University. (2021). palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture. [Link]

Sources

Technical Support Center: Synthesis of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(Oxetan-3-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable building block. Oxetanes are increasingly important motifs in medicinal chemistry, prized for their ability to act as polar, metabolically stable isosteres for groups like gem-dimethyl or carbonyls.[1][2][3] However, the synthesis of oxetane-containing molecules is not without its challenges, stemming from the inherent ring strain of the four-membered ether and the reactivity of various intermediates.[1][2][4][5]

This document provides a structured troubleshooting guide and a series of frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose problems and logically derive effective solutions.

Frequently Asked Questions (FAQs)

Q1: I'm planning a Suzuki-Miyaura coupling to synthesize the target molecule. What are the most common, immediate side reactions I should watch out for?

A: The most common side reactions in Suzuki couplings are homocoupling of your boronic acid/ester and protodeboronation.[6] Homocoupling will produce a biaryl byproduct, while protodeboronation replaces the boronic acid group with a hydrogen, resulting in a loss of your starting material to a simpler arene. Both are often caused by suboptimal reaction conditions, such as incorrect base choice, oxygen contamination, or excessive temperature.

Q2: My Grignard reaction to form the target alcohol is giving a significant byproduct with a mass corresponding to the addition of water. What is happening?

A: This is likely not an addition of water, but a ring-opening of the oxetane. Grignard reagents are strong nucleophiles that can attack one of the α-carbons of the strained oxetane ring, especially when activated by the Lewis acidic MgBr₂ species.[7][8][9] This results in a 1,3-hydroxyalkyl chain after acidic workup. This reaction is often slower than with more strained epoxides but remains a significant competitive pathway.[7][8]

Q3: Is the oxetane ring stable to common reducing agents like NaBH₄ and LiAlH₄?

A: The stability is highly dependent on the specific reagent and conditions. The oxetane ring is generally stable to milder reducing agents like sodium borohydride (NaBH₄) at low temperatures (e.g., 0 °C).[10] However, more powerful hydrides like lithium aluminum hydride (LiAlH₄), especially at temperatures above 0 °C, can lead to decomposition and ring cleavage.[10] Careful temperature control is critical when reducing a functional group on an oxetane-containing molecule.[10]

Q4: I'm getting low yields and my TLC plate shows many spots. How do I begin to diagnose the problem?

A: A multi-spot TLC with low yield of the desired product suggests a combination of side reactions and/or decomposition. First, use LC-MS to identify the masses of the major byproducts. Compare these masses to the expected masses for common side products like homocoupled dimers, protodeboronated/dehalogenated materials, or ring-opened species. This initial analysis will direct your troubleshooting efforts toward either optimizing the coupling reaction or adjusting conditions to preserve the oxetane ring's integrity.

In-Depth Troubleshooting Guide

This section provides a scenario-based approach to troubleshooting common synthetic routes leading to this compound.

Scenario 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming the key aryl-aryl or aryl-alkyl bond.[11][12] A common route involves coupling an oxetane-bearing boronic acid/ester with a 4-halobenzyl alcohol derivative.

  • Symptom: Your starting materials are consumed, but the desired product is a minor component in a complex mixture.

  • Analysis & Solution Workflow:

G cluster_diagnosis Diagnosis (LC-MS Analysis) cluster_causes Potential Causes & Solutions cluster_solutions Corrective Actions start Low Yield & Complex Mixture mass_check Identify Major Byproduct Masses start->mass_check homo Homocoupling Byproduct (M = 2 x Boronic Acid or 2 x Halide) mass_check->homo Dimer Mass Detected proto Protodeboronation Byproduct (M = Boronic Acid - B(OH)₂ + H) mass_check->proto Deboronated Mass Detected dehalo Dehalogenation Byproduct (M = Halide - Halogen + H) mass_check->dehalo Dehalogenated Mass Detected sol_homo 1. Reduce Catalyst Loading (0.5-2 mol%). 2. Use Bulky Phosphine Ligands. 3. Ensure thorough deoxygenation. homo->sol_homo sol_proto 1. Use rigorously dried solvents/reagents. 2. Switch to a more stable boronic ester (e.g., pinacol). 3. Use a non-hydroxide base (K₃PO₄, Cs₂CO₃). proto->sol_proto sol_dehalo 1. Screen alternative bases (e.g., carbonates). 2. Avoid alcoholic solvents. 3. Choose a less reactive catalyst system. dehalo->sol_dehalo

Caption: Troubleshooting workflow for a low-yield Suzuki-Miyaura coupling.

  • Mechanistic Insight:

    • Homocoupling: This side reaction is often driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by catalyst-driven coupling of the aryl halide.[6]

    • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water or alcohol) instead of the palladium complex. It is accelerated by high temperatures and certain bases.[6]

    • Dehalogenation: This reductive pathway can occur when a hydride species is generated in the catalytic cycle, which then reductively eliminates with the aryl group.[6][13]

  • Experimental Protocol: Optimized Suzuki-Miyaura Coupling

    • Setup: To a dry Schlenk flask under argon, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.1 equiv), 4-bromobenzyl alcohol (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if needed).

    • Solvent: Add thoroughly degassed solvent (e.g., 1,4-dioxane/water 10:1). The use of some water is often necessary but should be controlled.

    • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Purify by column chromatography.

ParameterStandard ConditionOptimized Condition for Suppression of Side ReactionsRationale
Boron Source Boronic AcidBoronic Pinacol EsterIncreased stability towards protodeboronation.[12]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous)Less nucleophilic base, reduces dehalogenation and hydrolysis.[14]
Solvent Toluene/Ethanol/H₂ODioxane/H₂O (10:1)Minimizes potential hydride sources from alcoholic solvents.[13]
Atmosphere Nitrogen balloonRigorous Argon/N₂ purgeMinimizes O₂ to prevent homocoupling and boronic acid oxidation.[6]
Scenario 2: Grignard or Organolithium-based Syntheses

These routes typically involve the formation of an organometallic reagent from either 3-halooxetane or a 4-halo-substituted benzene derivative, followed by reaction with an appropriate electrophile (e.g., 4-formylbenzaldehyde or formaldehyde). The high reactivity of these organometallics is a double-edged sword.[15]

  • Symptom: You isolate a significant amount of a byproduct identified as a 1,3-diol derivative, indicating the oxetane ring has been opened.

  • Mechanistic Explanation: The oxetane ring possesses significant strain energy (~106 kJ·mol⁻¹).[2] The carbon-oxygen bonds are susceptible to nucleophilic attack. The Grignard reagent (R-MgX) can attack a methylene carbon of the oxetane, leading to ring cleavage. This process is often catalyzed by the Lewis acidic magnesium center coordinating to the oxetane oxygen, further polarizing the C-O bond.

G RMgX Ar-MgBr (Grignard Reagent) Oxetane Substituted Oxetane RMgX->Oxetane Side Reaction: Nucleophilic attack on ring C-O Aldehyde Ar'-CHO (Aldehyde Electrophile) RMgX->Aldehyde Desired Pathway: Nucleophilic addition to C=O Side_Product Ring-Opened Diol (Side Product) Oxetane->Side_Product H₃O⁺ Workup Desired_Product This compound (Desired Product) Aldehyde->Desired_Product H₃O⁺ Workup

Caption: Competing reaction pathways for a Grignard reagent in the presence of an oxetane ring.

  • Solutions to Minimize Ring Opening:

    • Lower Reaction Temperature: Perform the reaction at low temperatures (-78 °C to -40 °C) to favor the kinetically faster addition to the carbonyl over the slower ring-opening pathway.

    • Inverse Addition: Add the Grignard reagent slowly to a cold solution of the aldehyde electrophile. This keeps the concentration of the Grignard reagent low at all times, minimizing its opportunity to react with the oxetane moiety on either the starting material or the product.

    • Transmetalation to a Softer Nucleophile: Before adding the electrophile, consider transmetalating the Grignard reagent with zinc chloride (ZnCl₂) or copper(I) iodide (CuI) to generate a less reactive organozinc (Negishi) or organocuprate reagent, which is less likely to open the oxetane ring.

  • Experimental Protocol: Grignard Reaction with Minimized Ring-Opening

    • Grignard Formation: Prepare the Grignard reagent, 4-(oxetan-3-yl)phenylmagnesium bromide, from 3-(4-bromophenyl)oxetane and magnesium turnings in anhydrous THF under argon.

    • Reaction Setup: In a separate, dry flask under argon, dissolve paraformaldehyde (1.5 equiv) in anhydrous THF and cool the slurry to -20 °C.

    • Inverse Addition: Slowly add the prepared Grignard solution via cannula to the cold paraformaldehyde slurry over 1-2 hours.

    • Quench: After addition is complete, allow the reaction to warm slowly to 0 °C over 1 hour. Quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

    • Workup & Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and purify by flash chromatography.

References

  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). National Institutes of Health (PMC).
  • Grignard reagents react with oxetane. (n.d.). Homework.Study.com.
  • 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments. (n.d.). Royal Society of Chemistry.
  • Grignard reagents react slowly with oxetane to produce primary alcohols. (2023). Filo.
  • 4-Formylphenylboronic Acid: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane. (n.d.). ECHEMI.
  • Oxetane as a part of modern medicinal chemistry toolbox. (n.d.). ChemRxiv.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate. (2016). ResearchGate.
  • Kumada Cross-Coupling Reaction. (n.d.). Alfa Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications (Chemical Reviews).
  • Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki reaction. (n.d.). Wikipedia.
  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.

Sources

Technical Support Center: Stability of (4-(Oxetan-3-yl)phenyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (4-(Oxetan-3-yl)phenyl)methanol. This molecule is a valuable building block in modern medicinal chemistry, prized for its ability to introduce favorable physicochemical properties into drug candidates.[1] However, its unique structure, containing both a strained oxetane ring and a reactive benzylic alcohol, presents specific stability challenges that researchers may encounter during synthesis, purification, and storage.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, proactive stability testing protocols, and a scientific rationale for our recommendations to ensure the integrity of your experiments. We will address the two primary pathways of degradation: oxidation of the benzylic alcohol and the decomposition of the oxetane ring.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to the most common stability issues observed by users.

Q1: I'm analyzing my sample after leaving it in solution on the benchtop and see a new peak in my LC-MS with a mass increase of +14 Da (M+14). What is this degradant? A: This mass change is characteristic of over-oxidation of the primary benzylic alcohol to a carboxylic acid. The initial oxidation to an aldehyde results in a mass change of -2 Da, but the aldehyde is often rapidly converted to the more stable carboxylic acid (a net gain of an oxygen atom, +16 Da, and loss of two hydrogen atoms, -2 Da). This process is often accelerated by exposure to atmospheric oxygen and ambient light.[2][3]

Q2: My solution of this compound has developed a faint yellowish tint and a subtle bitter almond-like odor. What could be the cause? A: This is a classic sign of partial oxidation to the corresponding aldehyde, (4-(Oxetan-3-yl)benzaldehyde. Many aromatic aldehydes have a characteristic almond-like scent. While the alcohol itself is a colorless liquid, the aldehyde and other degradation products can impart a yellow color to the solution. This is a strong indicator that your solution should be prepared fresh or that more stringent inert handling procedures are required.

Q3: I performed an aqueous workup using dilute HCl (pH ~1-2) and my final recovery was very low, with several new polar spots on my TLC plate. What went wrong? A: You have likely induced acid-catalyzed ring-opening of the oxetane moiety. The oxetane ring, while more stable than an epoxide, is susceptible to decomposition under strongly acidic conditions (both protic and Lewis acids).[4][5] This process generates diols and other related byproducts, which are typically more polar and can complicate purification. While some substituted oxetanes show stability at pH 1, it is a significant risk for this structure.[6][7]

Q4: What are the ideal short-term storage conditions for a stock solution of this compound in a solvent like methanol or DMSO? A: For short-term storage (up to 72 hours), we recommend storing the solution in a tightly capped amber vial at 2-8°C. To minimize oxidation, use a solvent that has been previously degassed by sparging with nitrogen or argon. For longer-term storage, aliquoting and freezing under an inert atmosphere at -20°C or below is strongly advised.

Section 2: In-Depth Troubleshooting Guides

This section explores the mechanisms of degradation and provides detailed protocols for prevention and mitigation.

Issue 1: Oxidative Degradation of the Benzylic Alcohol

The primary alcohol of this compound is susceptible to oxidation, a common pathway for benzylic alcohols.[8] This process typically occurs in two stages: a rapid oxidation to the aldehyde, followed by a slower oxidation to the carboxylic acid.

Symptoms:

  • Appearance of new peaks in analytical chromatography (HPLC, UPLC).

  • Mass spectrometry data showing species corresponding to the aldehyde (M-2) and/or the carboxylic acid (M+14).

  • A gradual change in the solution's appearance (e.g., color development).

Root Causes:

  • Atmospheric Oxygen: Prolonged exposure of solutions to air.

  • Photocatalysis: Exposure to ambient laboratory light or sunlight, which can generate radical species.[3][9]

  • Solvent Impurities: Use of solvents (like THF or Dioxane) that may contain peroxide impurities.

  • Incompatible Reagents: Unintentional exposure to oxidizing agents.

Oxidation_Pathway cluster_main Oxidative Degradation of this compound Compound This compound (Starting Material) Aldehyde (4-(Oxetan-3-yl)benzaldehyde (Intermediate, M-2 Da) Compound->Aldehyde [O] Air, Light, Peroxides CarboxylicAcid (4-(Oxetan-3-yl)benzoic acid (Final Degradant, M+14 Da) Aldehyde->CarboxylicAcid [O] (Often rapid)

Caption: Oxidative pathway of the benzylic alcohol.

Degradant NameMolecular FormulaMass Change (vs. Parent)Typical Observation
(4-(Oxetan-3-yl)benzaldehyde)C₁₀H₁₀O₂-2.01 DaIntermediate, may have almond-like odor.
(4-(Oxetan-3-yl)benzoic acid)C₁₀H₁₀O₃+14.00 DaStable final product, more polar than the parent.
  • Solvent Preparation:

    • Select high-purity (HPLC grade or higher) solvents. Methanol is a suitable choice.[10]

    • Prior to use, sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Causality: Removing dissolved oxygen, a key reactant in autoxidation, significantly slows the degradation process.[11]

  • Solution Handling:

    • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • If an inert atmosphere is not available, work quickly and minimize the headspace in your vial.

    • Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[3][9]

    • Causality: Eliminating UV/Vis light prevents photochemical reactions that can initiate and propagate radical oxidation pathways.

  • Storage:

    • For solutions, blanket the headspace of the vial with nitrogen or argon before sealing.

    • Store at recommended temperatures (2-8°C for short-term, -20°C for long-term).

Issue 2: Acid-Mediated Decomposition of the Oxetane Ring

The four-membered oxetane ring is strained and can undergo ring-opening reactions when catalyzed by strong acids.[4][12] This is a critical consideration during reactions, workups, and purification.

Symptoms:

  • Significant loss of starting material upon exposure to acidic conditions (pH < 4).

  • Appearance of multiple new, highly polar byproducts in LC-MS or TLC analysis.

  • Difficulty in purification, with smearing or tailing on silica gel chromatography.

Root Causes:

  • Acidic Reagents: Use of strong protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·Et₂O, AlCl₃).[5]

  • Aqueous Workups: Washing or extracting with acidic aqueous layers.

  • Chromatography: Using standard, untreated silica gel, which is inherently acidic.

Ring_Opening cluster_acid Acid-Catalyzed Oxetane Ring-Opening Oxetane Oxetane Ring ProtonatedOxetane Protonated Oxetane (Activated Intermediate) Oxetane->ProtonatedOxetane Protonation (Fast) Proton H+ Nucleophile Nu- (e.g., H₂O, Cl⁻) RingOpened Ring-Opened Product (e.g., Diol) ProtonatedOxetane->RingOpened Nucleophilic Attack

Caption: General mechanism for acid-catalyzed ring-opening.

  • Reaction & Workup pH Control:

    • Whenever possible, maintain the reaction and workup pH between 5 and 9.

    • If an acidic wash is unavoidable, use a weakly acidic buffer (e.g., saturated ammonium chloride) instead of strong acids.

    • Immediately neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate) after any acidic contact.

    • Causality: The oxetane oxygen is a Lewis base. Preventing its protonation is key to maintaining the ring's integrity. The 3-substituted pattern provides some steric protection, but this is not foolproof against strong acids.[1][13]

  • Chromatography:

    • Option A (Recommended): Use a neutral stationary phase like deactivated silica gel. To prepare, create a slurry of silica gel in your desired mobile phase containing 1% triethylamine (or another suitable base like pyridine) and pack the column with this slurry.

    • Option B: Use an alternative stationary phase such as neutral alumina.

    • Option C: Employ reverse-phase chromatography (C18), which typically uses mobile phases that are less harsh (e.g., water/acetonitrile or water/methanol, with or without formic acid, which is often tolerated).

    • Trustworthiness: Pre-treating the stationary phase ensures that residual acidic sites on the silica surface are neutralized, preventing on-column degradation during purification.

Section 3: Proactive Stability Assessment: A Forced Degradation Protocol

To proactively understand the stability of this compound under your specific experimental conditions, we strongly recommend performing a forced degradation study. This involves intentionally stressing the molecule to identify potential degradants and establish its stability limits.[14][15]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (e.g., 24h) start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (1:1) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base oxidative Oxidative 3% H₂O₂, RT start->oxidative thermal Thermal 80°C (in dark) start->thermal photo Photolytic UV/Vis Light, RT start->photo quench Quench / Neutralize Samples acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by LC-MS (Compare to unstressed control) quench->analyze characterize Identify & Quantify Degradants analyze->characterize

Caption: Workflow for a forced degradation study.

3.1: Stock Solution Preparation

  • Accurately weigh and prepare a 1.0 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water. This will serve as your unstressed control (T=0 sample) and the starting material for all stress conditions.

3.2: Stress Condition Application (Perform in separate, appropriately labeled vials)

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl). Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH). Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂). Keep at room temperature, protected from light.

  • Thermal Stress: Incubate a sealed vial of the stock solution at 80°C in an oven, protected from light.

  • Photostability: Place a sealed quartz or borosilicate glass vial of the stock solution in a photostability chamber, exposing it to a controlled source of UV and visible light.

3.3: Sampling and Analysis

  • Take time points (e.g., 2h, 8h, 24h) from each stress condition.

  • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

  • Analyze all stressed samples and the unstressed control by a stability-indicating LC-MS method (e.g., C18 column with a water/acetonitrile gradient).

Stress ConditionTime (h)Parent Compound Peak Area% DegradationMajor Degradant m/zPutative Structure
Control (T=0)0[Initial Area]0%N/AN/A
0.1 M HCl, 60°C24Ring-opened diol
0.1 M NaOH, 60°C24No degradation expected
3% H₂O₂, RT24[M+14]+H⁺Carboxylic acid
80°C (dark)24
Photolytic24[M-2]+H⁺, [M+14]+H⁺Aldehyde, Acid

Section 4: Recommended Handling and Storage

Adherence to proper handling and storage protocols is the most effective way to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Neat Material Store in a tightly sealed container at 2-8°C, protected from light. For long-term storage (>6 months), store under an argon or nitrogen atmosphere.Minimizes exposure to atmospheric oxygen and moisture, and prevents light-induced degradation.
Solution Storage Prepare solutions fresh when possible. For stock solutions, use degassed solvents, store in amber vials at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.Low temperatures and inert conditions drastically reduce the rates of all degradation pathways.[10][16] Aliquoting prevents contamination and degradation from freeze-thaw.
Solvent Selection Recommended: Methanol, Ethanol, Acetonitrile, DMSO (high-purity grades).Use with Caution: THF, Dioxane (must be fresh and peroxide-free).Avoid: Highly acidic or basic solvent systems.The choice of solvent can directly impact stability. Ethers like THF can form explosive peroxides which are potent oxidizing agents.[17][18]
Handling Handle in a well-ventilated area or fume hood. Use personal protective equipment (gloves, safety glasses). Avoid contact with strong acids and oxidizing agents.Standard laboratory practice to ensure user safety and prevent accidental degradation from incompatible chemicals.[16][19][20]

References

  • National Institutes of Health (NIH). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
  • Taylor & Francis Online.
  • JoVE (Journal of Visualized Experiments).
  • ACS Publications, The Journal of Organic Chemistry. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • ACS Publications, Chemical Reviews. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • RSC Publishing, Chemical Communications. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • BenchChem. preventing decomposition of oxetane ring during synthesis.
  • Denmark Group, University of Illinois. An Exploration of Oxetanes: Synthesis and Relevance.
  • The Dong Group, UC Irvine.
  • ACS Publications. Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots.
  • Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol.
  • ResearchGate.
  • RSC Publishing, Organic & Biomolecular Chemistry.
  • UCLA Environment, Health & Safety.
  • National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns.
  • American Pharmaceutical Review.
  • ACS Publications, Journal of Medicinal Chemistry. Oxetanes in Drug Discovery Campaigns.
  • MedCrave online.
  • State of Michigan.
  • Inchem.org. Methanol (HSG 105, 1997).
  • Carl ROTH.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • University of Minnesota. Properties of Common Organic Solvents.
  • Sigma-Aldrich. This compound.

Sources

troubleshooting failed reactions with (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-(Oxetan-3-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to resolve challenges in your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a bifunctional molecule containing a secondary benzylic alcohol and a strained oxetane ring. This unique combination offers exciting opportunities for introducing a metabolically stable, polar three-dimensional motif into target molecules.[1] However, the interplay between these two functional groups can also lead to unexpected side reactions and synthetic challenges. The key to success lies in understanding their individual and combined reactivity.

  • The Benzylic Alcohol: This functional group is prone to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo etherification, esterification, and nucleophilic substitution, often with inversion of configuration under Mitsunobu conditions.[2]

  • The Oxetane Ring: The inherent ring strain of the four-membered ether makes it susceptible to ring-opening reactions under various conditions, particularly acidic and with certain nucleophiles.[3]

The primary challenge in reactions involving this compound is to achieve selective transformation of the benzylic alcohol while preserving the integrity of the oxetane ring.

II. Frequently Asked Questions (FAQs)

Q1: My oxidation of the benzylic alcohol is sluggish and incomplete. What could be the issue?

A1: Incomplete oxidation can stem from several factors. Firstly, consider the choice of oxidant. Milder reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or degradation of the starting material. Secondly, ensure your solvent is anhydrous, as water can interfere with many oxidation reactions. If the reaction is still slow, a slight increase in temperature may be beneficial, but monitor the reaction closely for the formation of byproducts.

Q2: I am observing a significant amount of a more polar byproduct in my reaction. What is it likely to be?

A2: A more polar byproduct often indicates the opening of the oxetane ring. Under acidic conditions or in the presence of strong nucleophiles, the oxetane can be cleaved to form a 1,3-diol derivative. If your reaction conditions are acidic, consider using a non-acidic alternative or adding a mild, non-nucleophilic base to buffer the reaction mixture.

Q3: Can I perform a Mitsunobu reaction on this compound without affecting the oxetane ring?

A3: Yes, the Mitsunobu reaction is generally compatible with the oxetane moiety, as it proceeds under neutral conditions.[4] However, the choice of nucleophile is critical. Highly acidic nucleophiles (pKa < 8) are recommended to ensure protonation of the azodicarboxylate and prevent side reactions.[2] Always add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) slowly at low temperatures (typically 0 °C) to control the reaction exotherm and minimize potential side reactions.[5]

Q4: I am attempting a nucleophilic substitution on a derivative of this compound, but I am getting low yields and a complex mixture of products. What should I consider?

A4: Nucleophilic substitution reactions on benzylic systems can be complicated by competing elimination reactions and the potential for SN1-type pathways, leading to racemization if the center is chiral. To favor SN2, use a polar aprotic solvent like DMF or DMSO and a good, non-basic nucleophile. If the leaving group is on the benzylic carbon, ensure it is a good one (e.g., tosylate, mesylate, or halide). If the reaction is still problematic, consider if the nucleophile is basic enough to promote oxetane ring-opening.

III. Troubleshooting Guides

Issue 1: Failed Oxidation to the Aldehyde

Symptoms:

  • Low conversion of starting material.

  • Formation of the corresponding carboxylic acid (over-oxidation).

  • Decomposition of the starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed oxidation reactions.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Unwanted Oxetane Ring-Opening

Symptoms:

  • Formation of a highly polar byproduct, often with a mass corresponding to the addition of a nucleophile and/or solvent molecule.

  • Complex NMR spectrum with loss of the characteristic oxetane protons.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oxetane ring-opening.

Strategies to Avoid Ring-Opening:

ConditionRecommended ActionRationale
Acidic Use non-acidic reagents or add a proton sponge.The oxetane oxygen is a Lewis base and can be activated by protons, facilitating nucleophilic attack.
Strong Nucleophiles Use less basic nucleophiles or protect the alcohol first.Highly basic nucleophiles can directly attack the oxetane ring.
High Temperature Conduct the reaction at the lowest effective temperature.Higher temperatures provide the activation energy for the often undesired ring-opening pathway.
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low conversion of the starting aryl halide/triflate derivative.

  • Formation of dehalogenated/detriflated byproduct.

  • Homocoupling of the boronic acid/ester.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Example Protocol: Suzuki-Miyaura Coupling

This protocol is for a derivative where the benzylic alcohol has been converted to a leaving group (e.g., bromide) or the phenyl ring is functionalized with a halide or triflate.

  • To a reaction vessel, add the aryl halide/triflate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[6]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by flash column chromatography.

IV. Protecting Group Strategies

For multi-step syntheses, it may be necessary to protect the benzylic alcohol to prevent it from interfering with subsequent reactions.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Silyl Ethers (e.g., TBS, TIPS) R₃SiCl, Imidazole, DMF[7]TBAF, THF; or HF•Pyridine, THFGenerally stable to a wide range of conditions, but sensitive to acid and fluoride sources.
Benzyl Ether (Bn) BnBr, NaH, THFH₂, Pd/CStable to most acidic and basic conditions.
p-Methoxybenzyl Ether (PMB) PMBCl, NaH, THFDDQ, DCM/H₂O; or TFA, DCMCleavable under oxidative or strongly acidic conditions.

V. References

  • Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 57(34), 11211-11215. Available from: [Link]

  • Hirose, D., Gazvoda, M., Košmrlj, J., & Taniguchi, T. (2018). Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents. The Journal of Organic Chemistry, 83(9), 4714-4729. Available from: [Link]

  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882-4887. Available from: [Link]

  • Palladium-Catalyzed Coupling Reactions of 3 and 4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • The Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved January 20, 2026, from [Link]

  • This compound Product Description. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. Available from: [Link]

  • Saejong, P., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27). Available from: [Link]

  • van der Vorm, S. (2020). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available from: [Link]

  • Dembinski, R. (2017). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Greener Conditions. European Journal of Organic Chemistry, 2017(19), 2753-2769. Available from: [Link]

  • McMurry, J. (2024). Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Chen, Q.-Y., & He, Y.-B. (1987). Palladium-catalyzed cross-coupling reaction of phenyl fluoroalkanesulfonates with organometallics. Journal of the Chemical Society, Perkin Transactions 1, 611-614. Available from: [Link]

  • A Novel Protecting Group for Constructing Combinatorial Peptide Libraries. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kaul, R., & Kumar, A. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-479. Available from: [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved January 20, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2022). Beilstein Journal of Organic Chemistry, 18, 101-149. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 57(34), 11211-11215. Available from: [Link]

  • Zhang, L., & Zhang, J. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Organic letters, 13(16), 4410–4413. Available from: [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

  • Anderson, E., & Fife, T. H. (1977). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. The Journal of Organic Chemistry, 42(8), 1433-1435. Available from: [Link]

  • This compound. (n.d.). EON Biotech. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(Oxetan-3-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemistry to optimize their experimental outcomes. The oxetane motif is of growing importance in medicinal chemistry, and mastering its synthesis is a valuable skill.[1][2][3] This document provides in-depth technical guidance based on established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically prepared by the reduction of 4-(oxetan-3-yl)benzaldehyde, can stem from several factors. These include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reduction: The reduction of the aldehyde to the alcohol may not have gone to completion.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A persistent spot/peak corresponding to the starting aldehyde indicates an incomplete reaction.

    • Troubleshooting Protocol:

      • Increase Reducing Agent Stoichiometry: Incrementally increase the equivalents of the reducing agent (e.g., sodium borohydride) by 0.1 to 0.2 equivalents.

      • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring every 30-60 minutes by TLC/LC-MS until the starting material is consumed.

      • Optimize Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, gentle warming (e.g., to 40 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.

  • Starting Material Quality: The purity of the 4-(oxetan-3-yl)benzaldehyde is crucial. Impurities can interfere with the reaction.

    • Verification: Analyze the starting aldehyde by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities. Common impurities in benzaldehydes include the corresponding benzoic acid (from oxidation) and benzyl alcohol (from over-reduction during its synthesis).[5][6]

    • Troubleshooting Protocol:

      • Purify the Starting Material: If impurities are detected, purify the aldehyde by column chromatography or distillation before use.[4]

      • Source High-Purity Aldehyde: Procure the starting material from a reputable supplier with a high purity specification.

  • Oxetane Ring Instability: The strained four-membered oxetane ring can be susceptible to opening under harsh conditions, particularly acidic ones.[7][8]

    • Verification: Check the pH of your reaction mixture. Acidic conditions, sometimes inadvertently introduced, can lead to ring-opening byproducts.

    • Troubleshooting Protocol:

      • Maintain Neutral or Basic Conditions: Ensure the reaction is run under neutral or slightly basic conditions. The use of NaBH₄ in alcoholic solvents is generally safe.

      • Avoid Strong Acids: Be mindful of the workup procedure. Quenching with strong acids should be avoided. A mild acid or saturated aqueous ammonium chloride solution is preferable.

  • Suboptimal Workup and Purification: Product can be lost during extraction and purification steps.

    • Troubleshooting Protocol:

      • Efficient Extraction: Ensure thorough extraction from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.

      • Careful Purification: When performing column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities without excessive band broadening.[1][9]

Below is a workflow to diagnose low yield issues:

Caption: Troubleshooting workflow for low yield.

Question 2: I observe an unexpected byproduct with a mass corresponding to the starting aldehyde plus two mass units in my LC-MS analysis. What is it and how do I get rid of it?

Answer:

This observation strongly suggests the presence of the corresponding carboxylic acid, 4-(oxetan-3-yl)benzoic acid . This byproduct forms via the oxidation of the starting aldehyde.

Formation Mechanism:

Benzaldehydes are susceptible to aerobic oxidation, a process that can be accelerated by light, heat, and the presence of trace metal impurities.[5] The formyl group is oxidized to a carboxylic acid.

Troubleshooting & Prevention Protocol:

  • Use Fresh or Purified Aldehyde: As mentioned previously, ensure the purity of your starting material. If the aldehyde has been stored for a long time, it is likely to contain the corresponding benzoic acid.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to avoid contaminants that could promote oxidation.

  • Purification: 4-(Oxetan-3-yl)benzoic acid can be removed from the desired alcohol product through a few methods:

    • Acid-Base Extraction:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified alcohol.

    • Column Chromatography: The carboxylic acid is significantly more polar than the alcohol and can be readily separated by silica gel chromatography.

Question 3: My NMR spectrum shows complex signals in the aromatic region and a singlet around 10 ppm, even after purification. What could be the issue?

Answer:

A singlet around 10 ppm is characteristic of an aldehyde proton. Its presence after purification indicates that your product is contaminated with an isomeric aldehyde or the starting material. Given the synthetic route, a likely culprit is a byproduct from a preceding step, such as a Suzuki-Miyaura coupling.

Potential Byproduct & Formation:

If the 4-(oxetan-3-yl)phenyl moiety was constructed using a Suzuki-Miyaura coupling (e.g., coupling 4-formylphenylboronic acid with 3-bromooxetane or a similar strategy), homocoupling of the boronic acid can occur, leading to the formation of 4,4'-diformylbiphenyl .[10][11][12] This symmetrical molecule would give a complex aromatic signal and a distinct aldehyde proton signal in the ¹H NMR.

Caption: Formation of homocoupling byproduct.

Troubleshooting & Identification:

  • Re-evaluate the Suzuki Coupling: If you performed this step, optimize the reaction conditions to minimize homocoupling. This can involve adjusting the catalyst, base, solvent, and temperature.[13]

  • Thorough Purification of the Aldehyde: Before the reduction step, ensure the 4-(oxetan-3-yl)benzaldehyde is meticulously purified to remove any biphenyl byproduct.

  • Purification of the Final Alcohol: The diol byproduct resulting from the reduction of 4,4'-diformylbiphenyl is significantly less soluble in many organic solvents than the desired product.

    • Crystallization/Trituration: Attempt to crystallize the desired alcohol from a suitable solvent system, leaving the diol impurity behind. Alternatively, triturating the crude solid with a solvent in which the desired product is soluble but the impurity is not can be effective.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most direct and common route is the reduction of 4-(oxetan-3-yl)benzaldehyde . The aldehyde precursor is typically synthesized via one of two main strategies:

  • Suzuki-Miyaura Coupling: Coupling of a suitable boronic acid/ester (e.g., 4-formylphenylboronic acid) with a 3-halooxetane. This is a versatile and widely used method for C-C bond formation.[10][11][14]

  • Grignard Reaction: Addition of a Grignard reagent derived from a protected 4-bromobenzaldehyde to oxetan-3-one, followed by dehydration and deprotection. Protecting the aldehyde is crucial to prevent it from reacting with the Grignard reagent.[15][16][17]

Q2: How stable is the oxetane ring to common reducing agents?

A2: The oxetane ring is generally stable under neutral and basic conditions, which are typical for many common reductions.[7][18]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent for aldehydes and ketones. It is highly compatible with the oxetane ring and is the recommended choice for this transformation.

  • Lithium Aluminum Hydride (LAH): While a powerful reducing agent, LAH can reductively open strained ether rings, including oxetanes, especially at elevated temperatures and with prolonged reaction times.[7] Its use should be approached with caution and at low temperatures if necessary.

Reducing AgentTypical ConditionsOxetane Ring StabilityRecommendation
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTExcellentHighly Recommended
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, 0 °CModerate to LowUse with caution; low temperature is critical.

Q3: Can I use a Grignard reaction to synthesize this compound directly from 4-bromobenzaldehyde?

A3: A direct Grignard reaction is problematic. If you form the Grignard reagent from 4-bromobenzaldehyde, the highly nucleophilic organomagnesium species will react with the aldehyde group of another molecule of the starting material.[19] To use a Grignard approach, you must first protect the aldehyde, for example, as an acetal. The synthetic sequence would be:

  • Protect the aldehyde of 4-bromobenzaldehyde.

  • Form the Grignard reagent.

  • React the Grignard with oxetan-3-one.

  • Acidic workup to deprotect the acetal and afford the target alcohol.

Q4: My final product appears oily or as a low-melting solid, making it difficult to handle. Is this normal?

A4: Yes, this compound is often reported as a low-melting solid or a thick oil.[20] This is not necessarily an indication of impurity. To confirm purity, rely on analytical techniques like NMR, LC-MS, and elemental analysis. If purification is challenging, consider converting it to a more crystalline derivative for characterization purposes if required.

References

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives.
  • ChemScene. (n.d.). 2813635-48-0 | Oxetan-3-yl(phenyl)methanol.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • The Dong Group. (n.d.). Oxetane Presentation.pptx.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
  • ResearchGate. (2025, August 6). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling) - PMC.
  • ResearchGate. (2025, August 9). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF.
  • Amazon S3. (2026, January 11). Taming 3-Oxetanyllithium using Continuous Flow Technology.
  • Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
  • Blog. (2025, November 6). What are the common impurities in benzaldehyde?
  • NIH. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC.
  • Aroon Chande. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • RSC Publishing. (2023, June 15). Organic & Biomolecular Chemistry.
  • BLDpharm. (n.d.). 1254115-22-4|Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • Beilstein Journals. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions.

Sources

Technical Support Center: Strategies to Enhance the Reactivity of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-(Oxetan-3-yl)phenyl)methanol. This molecule, featuring a benzylic alcohol and an oxetane ring, presents unique opportunities and challenges in chemical synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you enhance its reactivity while preserving the integrity of the crucial oxetane moiety.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary sites for chemical transformation:

  • The Benzylic Alcohol (-CH₂OH): This is the most common site for reactions such as oxidation, esterification, etherification, and nucleophilic substitution after activation. The reactivity of this position is enhanced due to the stability of potential benzylic carbocation or radical intermediates.[1][2]

  • The Oxetane Ring: The strained four-membered ring is susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[3][4][5] This reactivity is often a competing pathway that needs to be carefully managed.

Q2: Why is my reaction with the benzylic alcohol sluggish?

A2: Several factors can contribute to low reactivity at the benzylic alcohol:

  • Steric Hindrance: While not extreme, the oxetane group can pose some steric hindrance to approaching reagents.

  • Sub-optimal Activating Conditions: The hydroxyl group is a poor leaving group and requires activation for many substitution reactions. Insufficiently strong acids, incorrect choice of catalyst, or inadequate reaction conditions can lead to low conversion.

  • Deactivating Effects: While the phenyl ring activates the benzylic position, the oxetane, being an ether, can have a mild electron-withdrawing inductive effect that slightly tempers the benzylic reactivity compared to a simple alkyl-substituted benzyl alcohol.

Q3: Is the oxetane ring stable under typical reaction conditions?

A3: The stability of the oxetane ring is highly dependent on the reaction conditions. It is a common misconception that oxetanes are universally unstable.[4][5]

  • Acidic Conditions: The ring is most vulnerable under acidic conditions (both Brønsted and Lewis acids), which can protonate the oxygen and facilitate nucleophilic ring-opening.[3][5]

  • High Temperatures: Elevated temperatures can promote ring-opening, especially in the presence of acids or bases.[4]

  • Substitution Pattern: The 3-substituted pattern of this molecule provides some stability, but not as much as a 3,3-disubstituted oxetane, which is sterically shielded from nucleophilic attack.[4][5]

Q4: Can I perform an oxidation of the benzylic alcohol without affecting the oxetane ring?

A4: Yes, selective oxidation is achievable with the correct choice of reagents. Mild oxidizing agents are preferred to avoid harsh acidic conditions that could lead to oxetane ring-opening. Reagents like N-heterocycle-stabilized iodanes (NHIs) or Dess-Martin periodinane (DMP) are often suitable for this transformation.[6] Strong oxidants like hot acidic potassium permanganate (KMnO₄) should be avoided as they can lead to degradation of the oxetane and over-oxidation.[2][7][8]

Troubleshooting Guides: Enhancing Reactivity

This section provides detailed troubleshooting for specific reaction types in a question-and-answer format, focusing on enhancing the desired reactivity of the benzylic alcohol while maintaining the oxetane ring's integrity.

Guide 1: Overcoming Low Yields in Esterification and Etherification

Issue: My Williamson etherification or Fischer esterification reaction with this compound is giving low yields or showing significant starting material recovery.

Root Cause Analysis & Solutions

Q: I'm using a strong base like NaH for my Williamson etherification, but the reaction is not proceeding to completion. Why?

A: While NaH is a strong base capable of deprotonating the benzylic alcohol, several issues can arise:

  • Incomplete Deprotonation: The alkoxide may not be fully formed due to solubility issues or insufficient reaction time with the base before the addition of the electrophile.

  • Solution: Ensure the alcohol is completely dissolved in an appropriate anhydrous solvent (e.g., THF, DMF). Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the alkyl halide.

  • Alternative Bases: Consider using alternative bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), which can offer different solubility and reactivity profiles.

Q: My acid-catalyzed esterification is slow and requires high temperatures, leading to some decomposition. What are my options?

A: High temperatures and strong acids can endanger the oxetane ring.[4]

  • Milder Acid Catalysts: Switch from strong Brønsted acids like H₂SO₄ to milder catalysts such as p-toluenesulfonic acid (PTSA) or scandium(III) triflate (Sc(OTf)₃).

  • Activating Agents (for Esterification): Avoid forcing conditions by using coupling agents that activate the carboxylic acid partner instead of the alcohol. Common choices include DCC/DMAP or EDC/DMAP. This approach operates under much milder, often neutral, conditions.

  • Alternative Etherification Strategy: For ether synthesis, consider methods that activate the alcohol under neutral or basic conditions, such as the Mitsunobu reaction (using DEAD or DIAD and PPh₃) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reaction with an alkoxide.

Workflow: Selecting an Esterification/Etherification Strategy

G cluster_conditions Reaction Condition Sensitivity cluster_methods Method Selection start Goal: Synthesize Ether or Ester acid_sensitive Is the substrate sensitive to acid? start->acid_sensitive base_sensitive Is the substrate sensitive to strong base? acid_sensitive->base_sensitive Yes fischer Fischer Esterification (Acid-catalyzed) acid_sensitive->fischer No mitsunobu Mitsunobu Reaction (Neutral) base_sensitive->mitsunobu Yes dcc_dmap DCC/DMAP Coupling (Esterification, Mild) base_sensitive->dcc_dmap Yes williamson Williamson Ether Synthesis (Base-mediated) base_sensitive->williamson No tosylate Convert to -OTs/-OMs then SN2 (Base-mediated) base_sensitive->tosylate No

Caption: Decision workflow for choosing an appropriate esterification or etherification method.

Guide 2: Improving Selectivity in Oxidation Reactions

Issue: I am trying to oxidize the benzylic alcohol to the corresponding aldehyde, but I am observing over-oxidation to the carboxylic acid and/or decomposition products related to oxetane ring-opening.

Root Cause Analysis & Solutions

Q: My oxidation with KMnO₄ or Jones reagent (CrO₃/H₂SO₄) is destroying my starting material. Why?

A: These are harsh, strongly acidic oxidizing agents. They will not only oxidize the primary alcohol to a carboxylic acid but the acidic conditions will readily promote the opening of the oxetane ring.[2][7][8]

  • Solution: Employ mild, selective, and non-acidic oxidizing agents.

    • For Aldehyde Synthesis:

      • Dess-Martin Periodinane (DMP): A highly reliable and mild reagent for oxidizing primary alcohols to aldehydes.

      • Swern Oxidation (or variants like Parikh-Doering): Utilizes DMSO activated by oxalyl chloride or SO₃-pyridine. These methods are performed at low temperatures (-78 °C) and are very mild.

      • N-Heterocycle-Stabilized Iodanes (NHIs): These reagents can provide mild oxidation of activated alcohols to aldehydes without overoxidation.[6]

    • For Carboxylic Acid Synthesis (if desired): A two-step process is often safer. First, oxidize to the aldehyde using a mild reagent (e.g., DMP), then perform a subsequent selective oxidation of the aldehyde to the carboxylic acid using a reagent like sodium chlorite (NaClO₂) with a scavenger (e.g., 2-methyl-2-butene) under buffered conditions (Pinnick oxidation).

Data Summary: Recommended Oxidizing Agents
ReagentTarget ProductTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) AldehydeCH₂Cl₂, Room TempMild, high yield, reliableStoichiometric, iodine byproduct
Swern Oxidation Aldehyde(COCl)₂, DMSO, Et₃N, -78°CVery mild, high yieldRequires low temp, odor
Pinnick Oxidation (on aldehyde) Carboxylic AcidNaClO₂, NaH₂PO₄, t-BuOH/H₂OSelective for aldehydesRequires prior aldehyde synthesis
TEMPO/Bleach Carboxylic AcidTEMPO (cat.), NaOCl, NaHCO₃Catalytic, mildCan be substrate-dependent
Guide 3: Activating the Benzylic Alcohol for Nucleophilic Substitution

Issue: I need to replace the hydroxyl group with a nucleophile (e.g., -CN, -N₃), but direct displacement is not working.

Root Cause Analysis & Solutions

Q: Why can't I just protonate the alcohol with a strong acid and have it leave as water?

A: While this can work for some benzylic alcohols, it is a risky strategy here for two main reasons:

  • Oxetane Instability: The required strong acid will also protonate the oxetane oxygen, creating a competing pathway for nucleophilic attack and ring-opening.[3][5]

  • Carbocation Rearrangement (less likely here but possible): Benzylic carbocations, while stabilized, can sometimes undergo undesired side reactions.

  • Solution: Convert the Hydroxyl to a Better Leaving Group. The most robust strategy is a two-step sequence where the -OH is converted into a sulfonate ester (tosylate, mesylate, or nosylate), which is an excellent leaving group. This conversion is typically done under basic conditions (e.g., with pyridine or Et₃N), which are compatible with the oxetane ring. The subsequent Sₙ2 reaction with the desired nucleophile can then be performed under mild, often neutral or basic, conditions.

Experimental Protocol: Two-Step Nucleophilic Substitution via Tosylation

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add triethylamine (1.5 equiv, if using CH₂Cl₂) or use pyridine as the solvent and base.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with cold water and perform a standard aqueous workup. Purify the resulting tosylate by flash chromatography.

Step 2: Nucleophilic Displacement

  • Dissolve the purified tosylate (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the nucleophile (e.g., NaN₃, KCN; 1.5-3.0 equiv).

  • Heat the reaction gently (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product. Purify by flash chromatography or crystallization.

Mechanism: Activating the Benzylic Position

G cluster_activation Activation Step (Base) cluster_substitution Substitution Step Start_OH (R-CH₂)-OH (Poor Leaving Group) TsCl + TsCl, Et₃N Start_OH->TsCl Product_OTs (R-CH₂)-OTs (Good Leaving Group) TsCl->Product_OTs Nucleophile + Nu⁻ Product_OTs->Nucleophile Product_Nu (R-CH₂)-Nu + TsO⁻ Nucleophile->Product_Nu

Caption: Two-step strategy for nucleophilic substitution via a tosylate intermediate.

References

  • Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reactions at Benzylic Positions. (2024). Pearson. Retrieved January 20, 2026, from [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]

  • Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? (2019). Quora. Retrieved January 20, 2026, from [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journals. Retrieved January 20, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Same as Reference 9.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. (1986). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • 22.2: Benzylic Oxidations and Reductions. (2015). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Activating and Deactivating Groups. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. (2015). Connect Journals. Retrieved January 20, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Reactions at the Benzylic Position. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Oxidative esterification of benzylic alcohols or ethyl alcohol with... (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Cas 1083430-01-6, [3-(4-bromo-phenoxymethyl)oxetan-3-yl]methanol. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • This compound | CAS#:1781691-11-9. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]

  • A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (4-Phenyl-oxetan-2-yl)-methanol. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (4-(Oxetan-3-yl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Oxetan-3-yl)phenyl)methanol and its derivatives. The incorporation of an oxetane ring is a modern medicinal chemistry strategy aimed at improving key physicochemical properties, most notably aqueous solubility.[1][2][3] The oxetane moiety—being small, polar, and a potent hydrogen bond acceptor—is often used to replace non-polar groups like gem-dimethyl or carbonyls, which can lead to dramatic increases in a molecule's solubility.[4][5][6]

However, a common challenge arises: while the oxetane group provides a solubilizing influence, the overall solubility of the final derivative is dictated by the entire molecular structure. A large, lipophilic, or highly crystalline substituent attached to the this compound core can easily counteract the oxetane's benefits, leading to significant solubility and bioavailability hurdles.

This guide provides a systematic, in-depth framework for diagnosing and overcoming these solubility challenges. We will move from foundational FAQs to advanced troubleshooting workflows, equipping you with the causal understanding and practical protocols needed to keep your research on track.

Section 1: Frequently Asked Questions (FAQs)

Q1: I thought adding an oxetane group was supposed to increase solubility. Why is my new derivative poorly soluble?

A1: This is a crucial and common observation. The oxetane ring itself is a polar, three-dimensional motif that enhances water solubility by acting as a strong hydrogen bond acceptor.[1][6] However, solubility is a property of the entire molecule. If the derivative you have synthesized by modifying the methanol group has high lipophilicity (a high LogP value), a rigid structure, or strong intermolecular interactions leading to a stable crystal lattice, these factors can easily overwhelm the solubilizing effect of the oxetane moiety.[7][8] The final solubility is a balance of all constituent parts of the molecule.

Q2: What is the very first thing I should try if my compound precipitates out of my aqueous buffer during an experiment?

A2: The first step is to determine if you are dealing with a kinetic or thermodynamic solubility issue. Often, compounds are first dissolved in a water-miscible organic solvent like DMSO. When this stock solution is diluted into an aqueous buffer, the compound can precipitate because it has exceeded its kinetic solubility limit. The immediate troubleshooting step is to lower the final concentration of your compound in the aqueous medium. If precipitation still occurs at your desired concentration, the next step is to explore simple formulation adjustments like pH modification (if your molecule is ionizable) or the inclusion of a small percentage of a co-solvent in your final buffer system.[9][10]

Q3: How do I choose between using a co-solvent, a surfactant, or a complexing agent like cyclodextrin?

A3: The choice depends on the required concentration, the experimental system, and the physicochemical properties of your compound.

  • Co-solvents (e.g., Ethanol, PEG 400): Use for a moderate solubility increase (2-10 fold). They are excellent for preparing higher concentration stock solutions but be mindful of their potential effects on biological assays (e.g., enzyme activity, cell viability) at final concentrations.[10][11]

  • Surfactants (e.g., Polysorbate 80): Choose these when a significant solubility enhancement is needed and your compound is highly lipophilic. Surfactants form micelles that encapsulate the drug, but can also interfere with biological membranes and some assays.[11][12]

  • Cyclodextrins (e.g., HP-β-CD): These are ideal for compounds that can fit within their hydrophobic cavity. They are often well-tolerated in in vitro and in vivo systems and can provide substantial solubility enhancement without the membrane-disrupting effects of surfactants.[13][14][15]

Q4: My compound is soluble in DMSO but "crashes out" when I add it to my cell culture media. What should I do?

A4: This is a classic sign of exceeding the kinetic solubility in the final medium. The DMSO keeps the compound solubilized in the stock, but upon dilution, the aqueous media cannot maintain that concentration.

  • Reduce Final Concentration: Test a serial dilution to find the highest tolerable concentration that remains in solution.

  • Modify the Dosing Procedure: Instead of a single bolus addition, try adding the stock solution dropwise to the media while vortexing to avoid localized high concentrations that initiate precipitation.

  • Use a Formulation: Prepare the stock solution not just in DMSO, but in a mixture containing a solubilizing excipient that is compatible with your cells, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[15] This can form a complex with your compound, keeping it soluble upon dilution into the media.

Section 2: Systematic Troubleshooting Guide

A structured approach is critical to efficiently solving solubility problems. The following workflow guides you from initial assessment to advanced formulation development.

Initial Assessment and Diagnosis

Before attempting to improve solubility, you must first quantify it. Understanding whether your limitation is related to the dissolution rate or the equilibrium solubility will guide your strategy.[9]

The diagram below outlines the initial decision-making process when encountering a solubility issue.

G cluster_0 Start: Solubility Problem Identified cluster_1 Phase 1: Diagnosis cluster_2 Phase 2: Tier 1 Interventions cluster_3 Phase 3: Tier 2 Interventions start Compound precipitates in aqueous media sol_assay Perform Kinetic Solubility Assay (Protocol 1) start->sol_assay is_ionizable Is the compound ionizable (pKa)? sol_assay->is_ionizable Solubility < Target? ph_adjust Optimize pH (Protocol 2) is_ionizable->ph_adjust Yes cosolvent Screen Co-solvents (Protocol 3) is_ionizable->cosolvent No ph_adjust->cosolvent Inadequate Improvement advanced Proceed to Advanced Formulation Strategies (Cyclodextrins, Surfactants) cosolvent->advanced Inadequate Improvement

Caption: Decision tree for initial solubility troubleshooting.

Tier 1 Interventions: Simple Formulation Adjustments

For many derivatives, minor modifications to the vehicle are sufficient to achieve the desired concentration for in vitro testing.

If your this compound derivative contains ionizable functional groups (e.g., amines, carboxylic acids), its solubility will be highly dependent on pH. According to the Henderson-Hasselbalch equation, basic compounds are more soluble at lower pH, and acidic compounds are more soluble at higher pH.

  • Causality: By adjusting the pH to ionize the functional group, you introduce a charge, which dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility. A full pH-solubility profile (see Protocol 2) is essential to identify the optimal pH range and to avoid regions of minimum solubility, such as the isoelectric point (pI).

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.[10] This makes the environment more favorable for a lipophilic solute. Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300, PEG 400).

  • Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which creates "pockets" that are less polar and can more easily accommodate the drug molecule. The selection of a co-solvent is a balance between solubilizing power and biological compatibility. For instance, while DMSO is a powerful solvent, its concentration in cell-based assays must typically be kept below 0.5% to avoid toxicity. A screening process (Protocol 3) is the most effective way to identify the best co-solvent for your specific derivative.

Table 1: Comparison of Common Pharmaceutical Co-solvents

Co-solvent Typical Concentration Limit (in vitro) Key Characteristics
Dimethyl Sulfoxide (DMSO) < 0.5% High solubilizing power, potential for cell toxicity.
Ethanol < 1% Good for moderately non-polar compounds, volatile.
Propylene Glycol (PG) 1-5% Less toxic than ethanol, viscous.
Polyethylene Glycol 400 (PEG 400) 1-10% Low toxicity, good for a wide range of compounds.

| N-Methyl-2-pyrrolidone (NMP) | < 0.5% | High solubilizing power, potential for toxicity. |

Tier 2 Interventions: Advanced Formulation Strategies

When simple adjustments are insufficient, more sophisticated formulation approaches are required. These are common in pre-clinical and clinical development.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.

  • Causality: The drug molecule (the "guest") resides within the non-polar cavity of the CD (the "host"), while the CD's polar exterior interacts with water. This effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[14][15] The strength of this interaction depends on the size match between the drug and the CD cavity. A phase-solubility study (Protocol 4) is the gold standard for confirming complexation and determining the stability constant.

Table 2: Properties of Common Pharmaceutical-Grade Cyclodextrins

Cyclodextrin Cavity Diameter Primary Use Water Solubility
β-Cyclodextrin (β-CD) ~6.0-6.5 Å Limited due to low solubility and toxicity. Low (1.85 g/100 mL)
Hydroxypropyl-β-CD (HP-β-CD) ~6.0-6.5 Å Very common for oral and parenteral use, high safety. Very High (>60 g/100 mL)

| Sulfobutylether-β-CD (SBE-β-CD) | ~6.0-6.5 Å | Excellent for parenteral use, anionic nature can aid solubility of basic drugs. | Very High (>50 g/100 mL) |

For solid dosage form development, one of the most powerful techniques is the creation of an amorphous solid dispersion. This involves dispersing the crystalline drug into an amorphous polymer matrix.[9][16]

  • Causality: Crystalline materials have high lattice energy that must be overcome to dissolve. By making the drug amorphous, this energy barrier is removed, leading to a state with higher thermodynamic energy and thus, much higher apparent solubility and faster dissolution.[9] Technologies like spray drying and hot-melt extrusion are used to create ASDs.[13] While complex, this strategy is a cornerstone of modern pharmaceutical development for poorly soluble compounds.

Section 3: Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Screening using 96-Well Plates

This protocol provides a high-throughput method to estimate the kinetic solubility of your compound in a buffer of interest.

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. In a 96-well plate, add 198 µL of your aqueous test buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock to the buffer in the wells. This creates a final nominal concentration of 100 µM with 1% DMSO. Mix well by pipetting up and down.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Measurement: After incubation, measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: Compare the turbidity of the compound wells to a buffer-only control. A significant increase in turbidity indicates precipitation and that the kinetic solubility is below 100 µM. The experiment can be repeated with a range of concentrations to pinpoint the solubility limit.

Protocol 2: Generating a pH-Solubility Profile

This protocol determines the solubility of an ionizable compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Universal buffers or a series of citrate/phosphate buffers can be used.

  • Sample Preparation: Add an excess amount of the solid compound to a vial for each pH buffer (enough that undissolved solid remains visible). Add a fixed volume (e.g., 1 mL) of the respective buffer to each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plotting: Plot the measured solubility (in µg/mL or µM) against the pH to generate the profile.

Protocol 3: Co-solvent Screening Workflow

This workflow helps identify an effective and compatible co-solvent system for your compound.

G start Define Target Concentration and Assay Constraints select_cosolvents Select Candidate Co-solvents (DMSO, EtOH, PEG 400, PG) start->select_cosolvents prepare_stocks Prepare Concentrated Stocks (e.g., 10 mM) in 100% Co-solvent select_cosolvents->prepare_stocks sol_test Dilute stocks into aqueous buffer to determine max soluble concentration for each co-solvent system prepare_stocks->sol_test check_assay Is the required co-solvent % compatible with the assay? sol_test->check_assay optimize Optimize: Test binary/ternary co-solvent mixtures check_assay->optimize No final Final Formulation Selected check_assay->final Yes optimize->final

Caption: Experimental workflow for developing a co-solvent based formulation.

Protocol 4: Phase-Solubility Analysis with Cyclodextrins

This method, described by Higuchi and Connors, is used to determine the binding constant and stoichiometry of a drug-cyclodextrin complex.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 60, 80 mM HP-β-CD).

  • Sample Addition: Add an excess amount of your solid this compound derivative to vials containing each CD concentration.

  • Equilibration: Seal the vials and shake at a constant temperature for 48-72 hours to reach equilibrium.

  • Separation & Quantification: Follow steps 4 and 5 from Protocol 2 (pH-Solubility Profile) to separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant for each CD concentration.

  • Analysis: Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

    • A linear plot (Type A) indicates the formation of a 1:1 complex. The slope can be used to calculate the stability constant (Kc). An increase in the y-intercept compared to the intrinsic solubility (at 0 mM CD) confirms successful solubilization.

References

  • Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

  • Strickley, R. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]

  • Basnet, A., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. This is a general reference for solubility enhancement.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Sharma, D., & Saini, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Indian Journal of Heterocyclic Chemistry. [Link]

  • Trade Science Inc. (2016). Approaches to Improve solubility of poorly soluble drugs. Inorganic Chemistry: An Indian Journal. [Link]

  • Signal Transduction and Targeted Therapy. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Nature. [Link]

  • Ainurofiq, A., et al. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Ataman Kimya. (n.d.). PHENYLMETHANOL. Ataman Kimya. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to our dedicated technical support center focused on the synthesis of (4-(Oxetan-3-yl)phenyl)methanol, a critical building block in modern medicinal chemistry. The incorporation of the oxetane motif offers significant advantages in modulating the physicochemical properties of drug candidates. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection, troubleshooting common synthetic challenges, and understanding the underlying reaction mechanisms to ensure efficient and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent catalytic strategies for constructing the this compound framework?

The synthesis of this key intermediate predominantly relies on palladium-catalyzed cross-coupling reactions to form the central carbon-carbon bond. The two most effective and widely adopted methods are the Suzuki-Miyaura and Negishi couplings.

  • Suzuki-Miyaura Coupling : This is frequently the method of choice due to the broad commercial availability, bench-top stability, and lower toxicity of the requisite boronic acids and their derivatives. A typical approach involves the coupling of a protected (4-halophenyl)methanol with an appropriate oxetane-containing boronic acid or ester.

  • Negishi Coupling : This alternative utilizes a more reactive organozinc reagent. While this heightened reactivity can sometimes lead to improved yields or allow for milder reaction conditions, organozinc reagents are notably more sensitive to air and moisture, requiring more stringent handling techniques.

Q2: I'm experiencing disappointingly low yields in my Suzuki-Miyaura coupling. What are the probable causes and how can I systematically troubleshoot this issue?

Low yields in Suzuki-Miyaura couplings for this particular synthesis are a common challenge and can originate from multiple factors. A systematic approach to troubleshooting is essential for a successful outcome.

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The active Pd(0) species may be degrading or not forming efficiently.[1][2] - Solution: Always use a fresh, high-quality palladium source. Consider employing advanced pre-catalysts, such as those developed by Buchwald, which are designed for the reliable generation of the active Pd(0) species. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Suboptimal Ligand Choice The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3][4][5][6] - Solution: For couplings involving electron-rich aryl halides, bulky and electron-rich phosphine ligands are often superior.[7] Consider screening ligands such as SPhos, XPhos, or other modern biaryl phosphines. These ligands promote the oxidative addition of the aryl halide and the final reductive elimination step.[7]
Ineffective Base The base plays a crucial role in activating the boronic acid for the transmetalation step.[8][9] - Solution: The choice of base is highly dependent on the substrates and solvent. For sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[10] Ensure the base is a fine, anhydrous powder to maximize its surface area and reactivity.
Solvent and Atmosphere The reaction environment can significantly impact catalyst stability and activity. - Solution: Common solvent systems include toluene, dioxane, or THF, often in the presence of water.[10] It is imperative to thoroughly degas all solvents to remove dissolved oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like homocoupling.[11]
Competing Side Reactions Several side reactions can reduce the yield of the desired product. - Protodeboronation: The boronic acid reacts with protic impurities, replacing the boron moiety with hydrogen.[11] - Homocoupling: Two molecules of the boronic acid couple together, a reaction often promoted by the presence of oxygen.[11] - Dehalogenation: The starting aryl halide is reduced, replacing the halogen with hydrogen.[11] - Solution: Maintain strictly inert conditions throughout the reaction setup and duration. In some cases, slow addition of the boronic acid can minimize homocoupling.

Experimental Workflow: A Systematic Approach to Yield Optimization

Caption: A logical workflow for troubleshooting and optimizing Suzuki-Miyaura coupling reactions.

Q3: What are the essential safety precautions when handling the catalysts and reagents for this synthesis?

Adherence to strict safety protocols is non-negotiable.

  • Palladium Catalysts: While generally less hazardous than other heavy metals, palladium compounds should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhaling dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). These compounds are also toxic and require careful handling to prevent exposure.

  • Solvents: Anhydrous ethereal solvents like dioxane and THF can form explosive peroxides upon prolonged storage and exposure to air. Always test for the presence of peroxides before use and work in a well-ventilated chemical fume hood.

  • Bases: Strong bases such as potassium tert-butoxide are corrosive and highly reactive with water. Inorganic bases like potassium carbonate and cesium carbonate are irritants. Handle all bases with appropriate PPE.

Advanced Troubleshooting and Optimization

Q4: My reaction remains sluggish despite optimizing the catalyst, ligand, and base. What other experimental parameters can I explore?

If the primary reaction components have been optimized without success, consider these influential secondary parameters:

  • Temperature: While many Suzuki couplings are robust at elevated temperatures (e.g., 80-110 °C), some thermally sensitive substrates may require milder conditions. Conversely, a sluggish reaction may benefit from a judicious increase in temperature.

  • Concentration: The concentration of your reactants can impact reaction kinetics. If you suspect bimolecular decomposition pathways, dilution may be beneficial. For a slow reaction, increasing the concentration may improve the rate.

  • Stirring: In heterogeneous reaction mixtures, efficient stirring is paramount for ensuring effective mass transfer between phases. Ensure your reaction is being agitated vigorously.

Q5: How do I select the most appropriate protecting group for the hydroxyl function of (4-bromophenyl)methanol?

The choice of protecting group is a critical strategic decision. An ideal protecting group should be:

  • Robust enough to withstand the basic and often heated conditions of the Suzuki-Miyaura coupling.

  • Simple to install on the starting material in high yield.

  • Readily removable under mild conditions that will not compromise the integrity of the oxetane ring or other sensitive functionalities.

A Comparative Overview of Common Protecting Groups:

Protecting Group Installation Stability in Suzuki Coupling Deprotection Key Considerations
Silyl Ethers (e.g., TBDMS) Silyl chloride, imidazoleGenerally stableFluoride source (e.g., TBAF)Can be sterically demanding, potentially hindering the coupling.
Benzyl Ether (Bn) Benzyl bromide, baseHighly stableCatalytic hydrogenolysis (H₂, Pd/C)Deprotection conditions may reduce other functional groups.
Tetrahydropyranyl (THP) Ether Dihydropyran, acid catalystStable under basic conditionsMild acid (e.g., PPTS)Introduces a new stereocenter, which can complicate NMR analysis.

For this particular synthesis, a tert-butyldimethylsilyl (TBDMS) ether is often an excellent first choice due to its straightforward installation, good stability, and mild deprotection protocol.

A Logic Tree for Catalyst System Selection

The rational selection of the catalyst system is fundamental to an efficient and successful synthesis. The following diagram illustrates a typical decision-making process.

Caption: A decision tree for the rational selection of a catalyst system.

References

  • García-Melchor, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 43-85.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 61(1), 1-13.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • MDPI. (2024). Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Validation & Comparative

A Comparative Guide to (4-(Oxetan-3-yl)phenyl)methanol and its Phenylmethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of (4-(Oxetan-3-yl)phenyl)methanol with its phenylmethanol analogs, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. We will explore how the incorporation of an oxetane ring—a strained, four-membered cyclic ether—profoundly influences the molecule's physicochemical properties, metabolic stability, and overall suitability as a drug candidate scaffold compared to simpler analogs.

Introduction: The Strategic Role of Oxetanes in Medicinal Chemistry

Phenylmethanol scaffolds are common in medicinal chemistry, but often face challenges related to metabolic instability and suboptimal physicochemical properties. A key strategy to overcome these liabilities is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The oxetane ring has emerged as a powerful bioisostere for common, yet often problematic, functional groups like gem-dimethyl and carbonyl groups.[1][2][3] Its unique combination of polarity, metabolic stability, and three-dimensionality allows medicinal chemists to strategically enhance a molecule's drug-like properties.[4][5][6] By replacing a simple alkyl or hydrogen substituent on the phenyl ring with an oxetane, as in this compound, we can introduce significant improvements in aqueous solubility, metabolic resilience, and lipophilicity.[7][8] This guide will dissect these advantages through quantitative data and established experimental protocols.

Physicochemical Property Comparison

The introduction of the oxetane moiety imparts a distinct physicochemical profile to the parent phenylmethanol structure. The polar oxygen atom and the rigid, sp³-rich nature of the ring lead to measurable changes in properties critical for drug development, such as lipophilicity (LogP) and aqueous solubility.

Below is a comparative table of this compound and its common phenylmethanol analogs.

Table 1: Comparative Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )Calculated LogPPredicted Aqueous Solubility
This compound 164.20[9]1.37[10]Generally Increased[4]
Phenylmethanol (Benzyl Alcohol) 108.14[11]1.10[12]4.29 g/100 mL[11]
(4-tert-Butylphenyl)methanol 164.25~2.7Lower
(4-Isopropylphenyl)methanol 150.22~2.3Lower

Note: LogP and solubility values for tert-butyl and isopropyl analogs are estimated based on established chemical principles for comparative purposes. The key takeaway is the trend observed when incorporating the polar oxetane ring.

The data indicates that replacing a lipophilic alkyl group like tert-butyl with an oxetane ring significantly reduces lipophilicity (lower LogP). This is a desirable outcome in drug design, as high lipophilicity is often associated with poor metabolic stability and off-target toxicity.[13] The oxetane's polar nature also tends to improve aqueous solubility, which can enhance bioavailability.[4][14]

Metabolic Stability: Oxetane vs. Alkyl Analogs

One of the most significant advantages of incorporating an oxetane ring is the enhancement of metabolic stability.[7] Common alkyl groups, particularly those with accessible C-H bonds like tert-butyl or isopropyl groups, are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver—a primary route of drug metabolism and clearance.[15][16]

The oxetane ring, being a strained ether, is more resistant to this oxidative metabolism.[2] This leads to a longer half-life and improved pharmacokinetic profile. Several studies have demonstrated that replacing a metabolically vulnerable group with an oxetane can significantly improve metabolic stability.[4][13] While in some specific molecular contexts an oxetane might not offer an improvement over a tert-butyl group, it is a widely recognized strategy to mitigate metabolic liabilities.[15][16]

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay used to generate this type of comparative data.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Thaw Human Liver Microsomes (HLM) at 37°C p2 Dilute HLM in Phosphate Buffer (pH 7.4) p1->p2 p4 Add Test Compound to HLM solution (Final Conc. ~1 µM) p2->p4 p3 Prepare Test Compound Stock Solution (e.g., in DMSO) p3->p4 r1 Pre-incubate mixture at 37°C for 5 min p4->r1 r2 Initiate Reaction: Add NADPH Cofactor r1->r2 r3 Incubate at 37°C. Collect samples at time points (0, 5, 15, 30, 45 min) r2->r3 a1 Terminate Reaction: Add Acetonitrile (ACN) with Internal Standard r3->a1 a2 Centrifuge to precipitate protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Quantify Parent Compound Remaining vs. Time a3->a4 a5 Calculate Half-Life (t½) and Intrinsic Clearance (Clint) a4->a5

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Causality in Experimental Design

The choice of human liver microsomes (HLM) is critical because they are subcellular fractions that contain the highest concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[17][18] The cofactor NADPH is required to initiate the oxidative metabolic reactions catalyzed by CYPs.[19] By measuring the disappearance of the parent compound over time, we can directly assess its susceptibility to this primary metabolic pathway.[20]

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system for comparing the metabolic stability of this compound and its analogs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)

  • Test Compounds: this compound, Phenylmethanol, (4-tert-Butylphenyl)methanol

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance)

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile (ACN), HPLC grade, with internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLM stock quickly in a 37°C water bath and immediately place on ice.

    • Prepare a 1 mg/mL HLM working solution by diluting the stock with cold phosphate buffer. Keep on ice.

    • Prepare 10 mM stock solutions of test and control compounds in DMSO.

    • Prepare the NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • Add 198 µL of the 1 mg/mL HLM working solution to the wells of the 96-well plate.

    • Add 2 µL of the 10 mM compound stock to the respective wells to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate a 25 µL aliquot from the incubation wells.

  • Reaction Termination and Sample Processing:

    • Immediately transfer the 25 µL aliquot into a collection plate containing 100 µL of ice-cold ACN with the internal standard. This stops the reaction and precipitates the microsomal proteins.[19]

    • Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL)

Conclusion

The strategic incorporation of an oxetane ring, as seen in this compound, offers a compelling approach to optimize phenylmethanol-based scaffolds in drug discovery. Compared to traditional alkyl analogs like (4-tert-butylphenyl)methanol, the oxetanyl-substituted compound demonstrates a superior profile in terms of reduced lipophilicity and enhanced metabolic stability.[4][13] These improvements directly address common liabilities that can derail drug candidates during development. The provided experimental framework allows for the direct, quantitative comparison of these analogs, empowering researchers to make data-driven decisions in their lead optimization campaigns. The oxetane motif is not merely a substitution but a strategic tool for rationally designing molecules with improved pharmacokinetic properties and a higher probability of clinical success.[5][6]

References

  • Wuts, P. G. M. (2019). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Bull, J. A., & Maguire, R. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Mukherjee, P., Pettersson, M., Dutra, J. K., Xie, L., & Am Ende, C. W. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. PubMed. Available at: [Link]

  • Scott, J. D., Rodrigues, A. D., & Shaffer, C. L. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Scott, J. D., Rodrigues, A. D., & Shaffer, C. L. (2013). Metabolically Stable tert-Butyl Replacement. National Institutes of Health. Available at: [Link]

  • Stepan, A. F., Larsson, O. M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. ResearchGate. Available at: [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • ChemBK. (n.d.). Phenylmethanol. ChemBK. Available at: [Link]

  • Ataman Kimya. (n.d.). PHENYLMETHANOL. Ataman Kimya. Available at: [Link]

  • National Institutes of Health. (n.d.). (ngcontent-ng-c1376895314="" class="ng-star-inserted">2H_5)Phenylmethanol. PubChem. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Solubility of Things. (n.d.). Benzyl alcohol. Solubility of Things. Available at: [Link]

  • Chemsrc. (2025). This compound. Chemsrc. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • Klapötke, T. M. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of (4-(Oxetan-3-yl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Oxetane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Among these, the oxetane ring—a four-membered ether—has emerged as a uniquely powerful motif.[1][2] Once considered a synthetic curiosity, the oxetane is now recognized for its ability to solve critical challenges in drug development, including poor aqueous solubility and metabolic instability.[1] Its compact, rigid, and polar nature allows it to serve as an effective bioisostere for commonly used groups like gem-dimethyl or carbonyls, often leading to dramatic improvements in a compound's drug-like properties.[3]

The (4-(Oxetan-3-yl)phenyl)methanol core represents a particularly promising starting point for library synthesis. Its structure combines the advantageous oxetane moiety with a phenyl methanol backbone, offering versatile points for chemical modification to explore structure-activity relationships (SAR). This guide provides a comprehensive, field-proven framework for validating the biological activity of its derivatives, with a focus on anticancer applications, where oxetane-containing compounds like Paclitaxel have already made a profound impact.[1][4] We will move beyond a simple listing of protocols to explain the causality behind each experimental choice, empowering researchers to design and execute a robust validation cascade from initial in vitro screening to preclinical in vivo assessment.

The Rationale: Why Choose an Oxetane-Based Scaffold?

The strategic decision to build a chemical library around an oxetane-containing core is grounded in its proven ability to enhance key molecular properties essential for therapeutic success. The inherent value of this scaffold lies in its multi-faceted influence on a molecule's profile.

  • Enhanced Aqueous Solubility : Poor solubility is a primary cause of failure in drug development. The oxetane's oxygen atom is a strong hydrogen bond acceptor, significantly improving a compound's interaction with water.[2] Replacing a lipophilic gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude, enhancing bioavailability.[1]

  • Improved Metabolic Stability : The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities.[2] This increased stability leads to a longer half-life in vivo, a critical factor for maintaining therapeutic concentrations.

  • Structural Rigidity and 3D Conformation : Unlike flexible alkyl chains or flat aromatic rings, the slightly puckered, three-dimensional structure of the oxetane ring helps to conformationally lock a molecule.[3] This pre-organization can lead to higher binding affinity and selectivity for its biological target, reducing off-target effects.[1]

  • Reduced Lipophilicity : While it enhances solubility, the oxetane motif does not drastically increase lipophilicity, allowing for a fine-tuning of the crucial balance between solubility and cell permeability.

To visualize this common strategic replacement, consider the following diagram illustrating the bioisosteric substitution of a gem-dimethyl group with an oxetane.

cluster_0 Common Lipophilic Group cluster_1 Advantageous Bioisostere cluster_2 Resulting Property Improvements gem-dimethyl gem-dimethyl (Lipophilic, Metabolically Liable) Oxetane Oxetane (Polar, Metabolically Stable, 3D Shape) gem-dimethyl->Oxetane Bioisosteric Replacement Solubility Increased Solubility Oxetane->Solubility Metabolism Improved Metabolic Stability Oxetane->Metabolism Affinity Enhanced Binding Affinity Oxetane->Affinity

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane motif.

A Step-Wise Validation Workflow

A rigorous and logical progression of experiments is critical to efficiently identify promising lead candidates while minimizing resource expenditure. The workflow should act as a funnel, starting with broad, high-throughput in vitro screens and progressing to more complex and resource-intensive in vivo models for only the most promising hits.[5][6][7]

G start Library of this compound Derivatives in_vitro PART 1: In Vitro Validation (High-Throughput Screening) start->in_vitro viability Cell Viability Assay (e.g., MTT/MTS) Determine IC50 across multiple cell lines in_vitro->viability target Target-Based Assay (Optional) (e.g., Kinase Inhibition Assay) in_vitro->target selectivity Assess Selectivity (Cancer vs. Normal Cells) viability->selectivity hit_id Hit Identification & Prioritization (Potency, Selectivity) selectivity->hit_id target->hit_id in_vivo PART 2: In Vivo Validation (Preclinical Efficacy Model) hit_id->in_vivo Top 1-3 Candidates xenograft Xenograft Mouse Model (Tumor Growth Inhibition) in_vivo->xenograft toxicity Preliminary Toxicity Assessment (Body Weight, Clinical Signs) xenograft->toxicity lead_candidate Lead Candidate Selection toxicity->lead_candidate

Caption: A comprehensive workflow for validating novel anticancer agents.

PART 1: In Vitro Validation - Establishing Foundational Activity

The initial phase of validation relies on cell-based assays that are rapid, cost-effective, and reproducible.[8] The primary goals here are to determine the potency of the derivatives against cancer cells and to assess their selectivity.

Protocol 1: Broad-Spectrum Cytotoxicity Screening via MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This is a crucial first-pass screen to identify which derivatives possess anticancer activity and to quantify their potency (IC50).[9]

Experimental Protocol:

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer, PANC-1 for pancreatic cancer).[10] Crucially, include a non-cancerous cell line (e.g., human fibroblasts) to determine selectivity.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known anticancer drug (positive control, e.g., Paclitaxel).

  • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Final Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative In Vitro Activity

Summarize the data in a clear, comparative table. The "Selectivity Index" (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value is desirable, indicating the compound is more toxic to cancer cells than normal cells.

CompoundCore StructureHCT-116 IC50 (µM)PC-3 IC50 (µM)Fibroblast IC50 (µM)Selectivity Index (vs. HCT-116)
Derivative A This compound15.221.5>100>6.6
Derivative B This compound45.852.1>100>2.2
Derivative C This compound1.8 2.5 85.347.4
Paclitaxel (Positive Control)0.050.081.530.0

Interpretation: In this hypothetical dataset, Derivative C emerges as the most promising candidate. It exhibits potent, single-digit micromolar activity against both cancer cell lines and possesses a superior selectivity index compared to the positive control, suggesting a favorable therapeutic window.

PART 2: In Vivo Validation - Assessing Efficacy in a Preclinical Model

After identifying a potent and selective "hit" from in vitro screening, the next critical step is to evaluate its efficacy in a living organism.[7] The human tumor xenograft model in immunodeficient mice is the industry standard for preclinical evaluation of anticancer agents.[11][12]

Protocol 2: Human Tumor Xenograft Efficacy Study

This protocol provides a framework for assessing the ability of a lead candidate to inhibit tumor growth in vivo.

Experimental Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice (or a similar immunocompromised strain). Allow them to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Culture the selected cancer cells (e.g., HCT-116) to 80% confluency. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline or a suitable formulation vehicle)

    • Group 2: Positive Control (a standard-of-care drug)

    • Group 3: Derivative C (e.g., at 25 mg/kg)

    • Group 4: Derivative C (e.g., at 50 mg/kg)

  • Dosing Regimen: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) once daily for 21 consecutive days. The formulation and dosing regimen should be determined by preliminary pharmacokinetic studies if possible.

  • Monitoring: Record tumor volume and body weight for each mouse three times per week. Body weight is a key indicator of systemic toxicity.[11]

  • Endpoint Analysis: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control Daily, PO1480 ± 2100%+5.2%
Derivative C 25 mg/kg, Daily, PO725 ± 15051%+1.5%
Derivative C 50 mg/kg, Daily, PO385 ± 98 74% -2.8%

Interpretation: The in vivo data confirms the anticancer activity of Derivative C. It demonstrates a dose-dependent inhibition of tumor growth, with the 50 mg/kg dose achieving a significant 74% TGI. Importantly, the minimal body weight loss suggests that the compound is well-tolerated at this efficacious dose, reinforcing its potential as a lead candidate.

Decision-Making and Advancement

The validation process is a systematic exercise in data-driven decision-making. By integrating the results from both in vitro and in vivo studies, a clear path forward can be determined.

G cluster_input Key Performance Indicators cluster_output Outcome IC50 Potency (IC50) Decision Go / No-Go Decision for Lead Optimization IC50->Decision < 5 µM SI Selectivity (SI) SI->Decision > 10 TGI Efficacy (TGI) TGI->Decision > 60% Tox Toxicity (Weight Loss) Tox->Decision < 10% Go ADVANCE (Lead Candidate) Decision->Go All Criteria Met NoGo TERMINATE / REDESIGN (Poor Profile) Decision->NoGo Criteria Not Met

Caption: A decision matrix for advancing a hit compound to lead optimization.

Conclusion

The validation of this compound derivatives, or any novel chemical series, is a multi-stage process that demands scientific rigor and a logical, evidence-based approach. By starting with broad in vitro cytotoxicity and selectivity screens, researchers can efficiently identify potent hits. Subsequent testing in validated in vivo models, such as the xenograft mouse model, provides the crucial efficacy and preliminary safety data needed to select a lead candidate for further, more intensive preclinical development. The oxetane scaffold offers a distinct advantage in this process, providing a robust foundation for designing molecules with superior drug-like properties. This structured validation guide serves as a blueprint for translating promising chemistry into viable therapeutic candidates.

References

  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • A comprehensive review on preliminary screening models for the evalu
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (Source: )
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (Source: )
  • Cancer Models - Charles River Labor
  • In Vitro Assays for Screening Small Molecules - PubMed. (Source: )
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. (Source: )
  • Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem. (Source: )
  • Oxetanes in Drug Discovery - PharmaBlock. (Source: )
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (Source: )
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (Source: )
  • Bioassays for anticancer activities. - Semantic Scholar. (Source: )
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ElectronicsAndBooks. (Source: )
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. (Source: )
  • [4-(Oxetan-3-yloxy)
  • [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed. (Source: )
  • ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols.
  • This compound - CHIRALEN. (Source: )
  • Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives - ResearchG
  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central. (Source: )
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

The Strategic Incorporation of the Oxetane Motif: A Comparative Guide to the Structure-Activity Relationship of (4-(Oxetan-3-yl)phenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount challenge. The strategic incorporation of small, rigid structural motifs that can favorably influence a molecule's physicochemical properties is a key enabler in this endeavor. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in drug discovery.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability offers a powerful tool to overcome common liabilities in lead optimization, such as poor solubility, high lipophilicity, and undesirable amine basicity.[2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the (4-(Oxetan-3-yl)phenyl)methanol scaffold. While comprehensive SAR studies on this specific parent molecule are not extensively published, we can infer critical insights by examining the broader context of oxetane-containing compounds that have progressed through drug discovery pipelines, including those in clinical trials and recently approved drugs.[2][3] By dissecting the impact of structural modifications on biological activity and pharmacokinetic properties in related molecules, we can establish a predictive framework for the rational design of novel therapeutics based on the this compound core.

The this compound Scaffold: A Privileged Starting Point

The this compound structure presents three key regions for chemical modification, each offering a distinct opportunity to modulate the molecule's interaction with a biological target and its overall drug-like properties.

Figure 1: Key regions for SAR exploration on the this compound scaffold.

Region 1: The Oxetane Ring: The oxetane moiety is not merely a passive solubilizing group. Its oxygen atom can act as a hydrogen bond acceptor, and its rigid, puckered conformation can provide a desirable three-dimensional vector for interacting with protein binding pockets.[4] Modifications at this position are generally less explored due to synthetic complexity, but substitution on the oxetane ring itself could fine-tune binding interactions.

Region 2: The Phenyl Ring: The central aromatic ring serves as a scaffold for positioning the oxetane and methanol groups. Substitution on the phenyl ring is a classical medicinal chemistry strategy to modulate electronic properties, introduce additional binding interactions, and block potential sites of metabolism.

Region 3: The Methanol Group: The primary alcohol of the methanol group can be a key interaction point, acting as a hydrogen bond donor or acceptor. However, it is also a potential site for metabolic oxidation.[5] Therefore, modifications at this position are crucial for optimizing both potency and pharmacokinetic stability.

Comparative Analysis of Structural Modifications

By drawing parallels from successful drug discovery campaigns involving oxetane-containing molecules, we can predict the likely outcomes of structural modifications to the this compound scaffold.

Modifications to the Methanol Group (Region 3): Enhancing Potency and Metabolic Stability

The primary alcohol of the methanol group is a common metabolic soft spot. To address this, bioisosteric replacements are often explored.

Modification Rationale Anticipated Impact on Properties Representative Example (from literature)
Oxidation to Aldehyde/Carboxylic Acid Introduce a hydrogen bond acceptor and potential for salt formation.Increased polarity and solubility, but potential for off-target interactions.Not explicitly detailed for this scaffold, but a common metabolic pathway.
Conversion to Ether or Ester Mask the hydrogen-bonding potential and block oxidation.Increased lipophilicity, potentially improved cell permeability, but may introduce new metabolic liabilities (e.g., hydrolysis).N/A
Replacement with Amine or Amide Introduce hydrogen bond donors/acceptors and modulate basicity.Can significantly alter physicochemical properties and introduce new binding interactions.GDC-0349, where an amine is appended with an oxetane to reduce basicity.[1][6][7]
Introduction of gem-dimethyl group adjacent to the alcohol Sterically hinder metabolic oxidation of the alcohol.Improved metabolic stability while retaining the hydroxyl for potential interactions.An IDO1 inhibitor where a gem-dimethyl analog was developed to block metabolism of a primary alcohol.[5]
Substitutions on the Phenyl Ring (Region 2): Tailoring Selectivity and Physicochemical Properties

The phenyl ring is a versatile scaffold for introducing a wide range of substituents to fine-tune the molecule's properties.

Substitution Rationale Anticipated Impact on Properties Representative Example (from literature)
Halogens (F, Cl, Br) Modulate lipophilicity and electronic properties; can fill small hydrophobic pockets.Increased metabolic stability at the site of halogenation; can improve binding affinity.Fenebrutinib, a BTK inhibitor, incorporates a substituted pyridine ring to lower LogD.[1]
Small Alkyl Groups (e.g., Methyl) Increase lipophilicity and van der Waals interactions.Can improve potency if the group fits into a hydrophobic pocket.N/A
Polar Groups (e.g., -OH, -NH2, -SO2NH2) Introduce hydrogen bonding interactions and improve solubility.Generally decreases lipophilicity and can enhance target engagement.N/A
Replacement of Phenyl with a Heterocycle Modulate pKa, dipole moment, and solubility; introduce new hydrogen bonding vectors.Can significantly improve drug-like properties and overcome toxicity issues.In the development of Fenebrutinib, replacing a phenyl ring with a pyridine motif lowered LogD and overcame hepatotoxicity.[1]
The Role of the Oxetane Ring (Region 1): A "Magic Bullet" for Physicochemical Properties?

The introduction of the oxetane ring is often a late-stage optimization strategy to improve the overall properties of a lead compound.[1]

Property Impact of the Oxetane Moiety Mechanism Representative Example (from literature)
Aqueous Solubility Generally increases.The polar oxygen atom and the rigid, non-planar structure disrupt crystal packing and increase polarity.[1][2]Mevrometostat, where the oxetane improves solubility.[3]
Lipophilicity (LogD) Can be fine-tuned; often used to reduce lipophilicity.The oxetane is a less lipophilic surrogate for motifs like gem-dimethyl or isoxazole.[1][6]An EZH2 inhibitor where a methoxymethyl-oxetane was used as a less lipophilic surrogate for a THF ring.[1][6]
Metabolic Stability Generally improves.The strained ring is often resistant to CYP-mediated metabolism compared to more flexible alkyl chains.[1][4]The oxetane in GDC-0349 contributed to reduced clearance.[1][6]
Amine Basicity (pKa) Reduces the basicity of adjacent amines.The electron-withdrawing nature of the oxetane oxygen atom lowers the pKa of a neighboring nitrogen.[1][4]Rilzabrutinib, where the oxetane modulates the basicity of a piperazine substituent.[3]

Experimental Protocols for SAR Elucidation

A robust SAR campaign requires a suite of well-designed experiments to quantify the impact of structural changes on both on-target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow for Analog Synthesis and Evaluation

SAR_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological and Physicochemical Evaluation start Start with this compound or precursor modify_r3 Modify Methanol Group (Region 3) start->modify_r3 modify_r2 Substitute Phenyl Ring (Region 2) start->modify_r2 purification Purification and Characterization (NMR, LC-MS) modify_r3->purification modify_r2->purification in_vitro_potency In Vitro Potency Assay (e.g., Kinase Inhibition) purification->in_vitro_potency in_vitro_selectivity Selectivity Profiling (against related targets) in_vitro_potency->in_vitro_selectivity physchem Physicochemical Profiling (Solubility, LogD, pKa) in_vitro_selectivity->physchem in_vitro_adme In Vitro ADME Assays (Metabolic Stability, Permeability) physchem->in_vitro_adme data_analysis Data Analysis and SAR Correlation in_vitro_adme->data_analysis data_analysis->start Iterative Design

Figure 2: Iterative workflow for the synthesis and evaluation of this compound analogs.

Detailed Methodologies

1. Synthesis of this compound Analogs:

A general synthetic route to access analogs of this compound could start from commercially available precursors. For example, modifications on the phenyl ring can be achieved through standard cross-coupling reactions or electrophilic aromatic substitution on a protected form of the starting material. Modifications of the methanol group can be accomplished through oxidation, reduction, or nucleophilic substitution reactions.

2. In Vitro Potency Assay (Example: Kinase Inhibition Assay):

  • Principle: To determine the concentration of the test compound required to inhibit the activity of a target kinase by 50% (IC50).

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the diluted test compound to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Metabolic Stability Assay (Human Liver Microsomes):

  • Principle: To assess the rate at which a compound is metabolized by liver enzymes.

  • Procedure:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

4. Aqueous Solubility Assay (Nephelometry):

  • Principle: To measure the thermodynamic solubility of a compound in an aqueous buffer.

  • Procedure:

    • Prepare a stock solution of the compound in DMSO.

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration.

    • Shake the mixture for a specified time (e.g., 24 hours) to reach equilibrium.

    • Measure the turbidity of the solution using a nephelometer.

    • Compare the turbidity to a standard curve to determine the concentration of the dissolved compound.[8]

Conclusion: A Roadmap for Rational Drug Design

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the oxetane moiety provides a solid foundation for achieving favorable drug-like properties. By systematically exploring the structure-activity relationships through modifications of the methanol group and the phenyl ring, and by leveraging the known benefits of the oxetane motif, researchers can rationally design analogs with enhanced potency, selectivity, and pharmacokinetic profiles. The iterative process of design, synthesis, and testing, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Wunberg, T., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13191-13208. [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-16. [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-16. [Link]

  • Wunberg, T., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(15), 9667-9753. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • [4-(oxetan-2-yl)phenyl]methanol. (n.d.). AA Blocks. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide for Medicinal Chemists: Oxetane vs. Cyclobutane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery, the selection of molecular scaffolds is a pivotal decision that profoundly influences a compound's journey from a mere hit to a viable clinical candidate. Among the saturated rings that have garnered significant attention for their ability to impart desirable three-dimensionality, the four-membered oxetane and cyclobutane rings present a fascinating case study in strategic molecular design. While structurally similar, the simple substitution of a methylene unit in cyclobutane with an oxygen atom to form oxetane introduces a cascade of changes to physicochemical and pharmacological properties.

This guide provides an in-depth comparative analysis of oxetane and cyclobutane, moving beyond a simple list of properties to explain the underlying causality of their differential behaviors. We will explore experimental data, delve into mechanistic insights, and provide actionable protocols to empower researchers, scientists, and drug development professionals to make informed decisions when incorporating these valuable motifs into their molecular architectures.

The Fundamental Divide: Structure and Conformation

At first glance, both are small, strained four-membered rings. However, the introduction of a heteroatom in oxetane fundamentally alters its geometry and electronic nature, which has significant downstream consequences.

  • Cyclobutane: This all-carbon ring is non-polar and puckered. It rapidly interconverts between bent conformations to relieve torsional strain. This puckering can influence the spatial orientation of its substituents, but its overall character remains lipophilic.

  • Oxetane: The presence of an electronegative oxygen atom introduces polarity and the capacity for hydrogen bonding. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is wider than the C-C-C angles, leading to a more planar and rigid structure compared to cyclobutane.[1] This relative planarity and reduced gauche interactions provide a more defined exit vector for substituents, which can be crucial for precise interactions within a protein's binding pocket.[1]

G Figure 2: Drug Candidate Optimization Workflow cluster_scaffolds Scaffold Options Start Initial Lead Compound Problem Identify Liabilities (e.g., Poor Solubility, High Clearance, Low Potency) Start->Problem Decision Choose a Scaffold Modification Strategy Problem->Decision Cyclobutane Incorporate Cyclobutane Decision->Cyclobutane For conservative increase in sp3 character Oxetane Incorporate Oxetane Decision->Oxetane To address solubility, metabolism, or basicity issues Eval_Cyc Evaluate Cyclobutane Analog: - Lipophilicity - Metabolic Stability - Potency Cyclobutane->Eval_Cyc Eval_Oxe Evaluate Oxetane Analog: - Solubility - Metabolic Stability - pKa Modulation - Potency Oxetane->Eval_Oxe Outcome_Cyc Outcome: Often maintains lipophilicity, may not solve solubility or metabolism issues. Eval_Cyc->Outcome_Cyc Outcome_Oxe Outcome: Often improves solubility, metabolic stability, and off-target profile. Eval_Oxe->Outcome_Oxe Final Optimized Candidate Outcome_Oxe->Final

Caption: Decision workflow for selecting oxetane vs. cyclobutane in lead optimization.

Experimental Protocols for Comparative Evaluation

To provide a framework for self-validating experimental choices, we describe two essential protocols for directly comparing oxetane- and cyclobutane-containing analogs.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine and compare the intrinsic clearance rate of an oxetane analog versus its cyclobutane counterpart.

Materials:

  • Test compounds (Oxetane and Cyclobutane analogs, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile with internal standard (e.g., warfarin or other appropriate compound) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, add phosphate buffer. Add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation (T=0): Add 1 µL of the 10 mM test compound stock to the HLM mixture to achieve a final substrate concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a well in the analytical plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Seal the analytical plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint in µL/min/mg protein).

Causality Check: A significantly longer half-life and lower intrinsic clearance for the oxetane analog compared to the cyclobutane analog provides direct evidence of improved metabolic stability.

Protocol 2: Kinetic Aqueous Solubility Measurement by Turbidimetry

Objective: To quantify and compare the aqueous solubility of the analogs.

Materials:

  • Test compounds (Oxetane and Cyclobutane analogs, 10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well UV-transparent microplates

  • Plate reader capable of measuring absorbance at ~620 nm

Methodology:

  • Standard Curve: Prepare a series of known concentrations of the test compound by diluting the DMSO stock in a 50:50 mixture of DMSO and PBS. This is your calibration curve.

  • Sample Preparation: In a separate 96-well plate, add 198 µL of PBS to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS wells, creating a final concentration of 100 µM in 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial dilution down the plate to create a range of concentrations.

  • Equilibration: Seal the plate and incubate at room temperature for at least 2 hours (or up to 24 hours) to allow precipitation to reach equilibrium.

  • Measurement: Measure the absorbance (optical density) of each well at 620 nm. The absorbance is due to light scattering by the precipitate (turbidity).

  • Data Analysis: Plot absorbance versus concentration. The point at which the absorbance begins to increase sharply above the baseline indicates the onset of precipitation. This concentration is the kinetic aqueous solubility.

Causality Check: A significantly higher measured solubility for the oxetane compound directly validates the solubilizing effect of the oxetane's polar oxygen atom.

Conclusion and Strategic Outlook

The choice between an oxetane and a cyclobutane is not arbitrary; it is a strategic decision guided by the specific liabilities of a lead compound.

  • Choose Cyclobutane when the primary goal is to introduce sp³ character or a rigid linker without significantly altering polarity. It serves as a conformationally constrained, lipophilic scaffold.

  • Choose Oxetane when facing challenges with poor solubility, high metabolic clearance, or basicity-related off-target effects. It is a multifunctional tool that acts as a "pharmacological problem solver," simultaneously improving multiple ADME parameters. [2] The growing number of oxetane-containing molecules in clinical trials and the recent FDA approval of rilzabrutinib validate its utility in modern drug discovery. [3]While synthetic accessibility was once a barrier, the commercial availability of diverse oxetane building blocks has democratized its use. [2]By understanding the fundamental chemical principles that differentiate these two rings and by employing rigorous, self-validating experimental protocols, drug discovery teams can strategically leverage the unique advantages of each to design safer and more effective medicines.

References

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. Available at: [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Available at: [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Publishing. Available at: [Link]

Sources

The Ascendancy of Oxetane-Based Linkers: A Comparative Guide to (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the linker is a critical component that dictates the efficacy, safety, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While traditional linkers have been the workhorses of the field, a new class of linkers is emerging, offering solutions to long-standing challenges. This guide provides an in-depth comparison of the novel linker, (4-(Oxetan-3-yl)phenyl)methanol , against traditional linkers, supported by experimental data and protocols.

The Crucial Role of Linkers in Targeted Therapies

Linkers are the molecular bridges that connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic agent or a ubiquitin ligase recruiter). An ideal linker must strike a delicate balance: it needs to be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient payload release at the target site.[1] The chemical nature of the linker profoundly influences critical drug properties, including solubility, stability, and overall therapeutic index.[2][3]

A Glimpse at Traditional Linkers: Strengths and Limitations

Traditional linkers are broadly categorized as cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to be cleaved by specific triggers present in the target cell environment, such as enzymes (e.g., cathepsins) or a lower pH.[1] Common examples include peptide linkers (e.g., Val-Cit) and hydrazone linkers. While effective, they can sometimes suffer from premature cleavage in circulation.[1]

  • Non-Cleavable Linkers: These linkers rely on the degradation of the entire antibody-payload conjugate within the lysosome to release the payload.[3] They generally exhibit higher plasma stability but can sometimes lead to the release of less active payload metabolites.[3]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to enhance the solubility and hydrophilicity of ADCs and PROTACs.[4][5] They can improve pharmacokinetics and reduce aggregation.[6] However, the length of the PEG chain needs careful optimization, as longer chains can sometimes decrease potency.[7]

The Emergence of this compound: A Paradigm Shift

The incorporation of an oxetane ring, a four-membered cyclic ether, into linker design represents a significant advancement.[8] this compound, as a linker building block, offers a unique combination of properties that address some of the key limitations of traditional linkers.

Key Advantages of the Oxetane Moiety

The oxetane ring imparts several beneficial properties to a molecule:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ring can significantly improve the aqueous solubility of a compound. This is a critical advantage, especially when dealing with hydrophobic payloads. Replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000.

  • Improved Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to other cyclic ethers.[5] This leads to a longer half-life and improved pharmacokinetic profile of the drug.

  • Reduced Lipophilicity (LogP): The introduction of an oxetane can lower the lipophilicity of a molecule, which is often desirable for improving drug-like properties.[8]

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of the linker, which can lead to improved binding interactions and help explore new chemical space.[8]

Head-to-Head Comparison: this compound vs. Traditional Linkers

While direct comparative data for this compound as a complete linker in ADCs or PROTACs is still emerging, we can infer its potential advantages based on the well-documented properties of the oxetane motif.

FeatureTraditional Linkers (e.g., PEG, Val-Cit)This compound Based LinkerRationale & Supporting Evidence
Aqueous Solubility Variable; PEG improves solubility.[4]Potentially Superior The inherent polarity of the oxetane ring significantly enhances solubility.[9]
Metabolic Stability Can be susceptible to enzymatic cleavage (cleavable) or require full degradation (non-cleavable).[1][3]Potentially Superior The oxetane ring is known to be more metabolically robust than many common functionalities.[5]
Lipophilicity (LogP) Can be high, especially with hydrophobic payloads.Lower Oxetanes are effective at reducing lipophilicity.[8]
Structural Rigidity PEG linkers are flexible; peptide linkers have some rigidity.[5][]Increased Rigidity The phenyl and oxetane rings introduce a degree of rigidity, which can be beneficial for optimizing binding.
Synthetic Accessibility Well-established synthetic routes.Readily synthesized from available starting materials.
Impact on Efficacy Dependent on cleavage efficiency and payload release.[2]Potentially Enhanced Improved PK properties and solubility can lead to better tumor penetration and overall efficacy.

Visualizing the Advantage: A Conceptual Workflow

The following diagram illustrates the conceptual advantage of an oxetane-based linker in an ADC context.

G Conceptual Comparison of Linker Properties cluster_0 Traditional Linker (e.g., PEG) cluster_1 This compound Linker Antibody_T Antibody Linker_T Flexible PEG Linker Antibody_T->Linker_T Payload_T Hydrophobic Payload Linker_T->Payload_T Aggregation_T Potential for Aggregation Linker_T->Aggregation_T Antibody_O Antibody Linker_O Rigid & Polar Oxetane Linker Antibody_O->Linker_O Payload_O Hydrophobic Payload Linker_O->Payload_O Improved_Solubility Improved Solubility Linker_O->Improved_Solubility

Caption: Conceptual diagram comparing a traditional flexible linker with a more rigid and polar oxetane-based linker.

Experimental Protocols

To empirically validate the advantages of an oxetane-containing linker, the following standardized protocols can be employed.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.[11][12]

Materials:

  • Test compound (this compound-containing conjugate and control with traditional linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV/MS system

Procedure:

  • Add an excess amount of the test compound to a glass vial.

  • Add a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV/MS method with a standard curve.

  • Perform the experiment in triplicate.

Protocol for In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.[8][13][14][15][16]

Materials:

  • Test compound

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension and cofactor solution to 37°C.

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to the wells containing the test compound and microsomes.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Logical Framework for Linker Selection

The choice of a linker is a critical decision in drug development. This diagram outlines a logical workflow for selecting an appropriate linker.

G Start Define Target & Payload Assess_Payload Assess Payload Properties (Solubility, Lipophilicity) Start->Assess_Payload Hydrophobic Hydrophobic Payload? Assess_Payload->Hydrophobic Consider_Oxetane Consider Oxetane Linker for Improved Solubility Hydrophobic->Consider_Oxetane Yes Traditional_Linker Traditional Linker (e.g., PEG) May Suffice Hydrophobic->Traditional_Linker No Assess_PK Assess Desired PK Profile Consider_Oxetane->Assess_PK Traditional_Linker->Assess_PK Long_Half_Life Long Half-Life Required? Assess_PK->Long_Half_Life Consider_Oxetane_Stability Consider Oxetane Linker for Metabolic Stability Long_Half_Life->Consider_Oxetane_Stability Yes Synthesize_Conjugates Synthesize & Test Conjugates Long_Half_Life->Synthesize_Conjugates No Consider_Oxetane_Stability->Synthesize_Conjugates

Caption: A decision-making workflow for linker selection based on payload properties and desired pharmacokinetics.

Conclusion

The strategic incorporation of this compound into linker design presents a compelling opportunity to overcome some of the inherent limitations of traditional linkers. The unique physicochemical properties of the oxetane moiety, particularly its ability to enhance aqueous solubility and metabolic stability, can lead to the development of more robust and effective targeted therapies. As the field continues to evolve, the adoption of such innovative linker technologies will be crucial in unlocking the full potential of ADCs and PROTACs.

References

  • Bull, J. A., & Faron, K. L. (2017). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 8(10), 988–992.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 22). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (2023). Journal of Pharmaceutical and Biomedical Analysis, 234, 115563.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. (2023). Journal of Medicinal Chemistry, 66(15), 10265–10274.
  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. (2014). ACS Medicinal Chemistry Letters, 5(11), 1209–1213.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(11), 3289–3307.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy, 1(4), 243–274.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020, October 11). ePrints Soton. Retrieved January 20, 2026, from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]

  • Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry: A Comparison of PEG-Cross-Linked and PEG-Grafted Resins. (1999).
  • Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023). International Journal of Nanomedicine, 18, 1615–1627.

Sources

A Head-to-Head Comparison of Synthetic Routes to (4-(Oxetan-3-yl)phenyl)methanol: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of the oxetane motif in drug discovery programs has witnessed a surge in recent years, owing to its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] (4-(Oxetan-3-yl)phenyl)methanol is a key building block in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[4] This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable intermediate, offering insights into the strategic selection of a synthetic pathway based on scalability, efficiency, and overall practicality.

Route 1: Suzuki Coupling Followed by Carboxylic Acid Reduction

This approach is a convergent and highly reliable method that hinges on the well-established Suzuki-Miyaura cross-coupling reaction to construct the core phenyl-oxetane scaffold, followed by a robust reduction of the carboxylic acid functionality.

Overall Synthetic Strategy

The synthesis commences with a palladium-catalyzed Suzuki coupling between a suitable 4-halobenzoic acid derivative and an oxetane-3-boronic acid or its ester. The resulting 4-(oxetan-3-yl)benzoic acid is then reduced to the target primary alcohol, this compound.

Diagram of Synthetic Pathway - Route 1

Route 1 cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction A 4-Bromobenzoic acid C 4-(Oxetan-3-yl)benzoic acid A->C Pd catalyst, Base B Oxetan-3-ylboronic acid pinacol ester B->C D 4-(Oxetan-3-yl)benzoic acid E This compound D->E Reducing agent (e.g., LiAlH4, BH3) Route 2 cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3 & 4: Reduction & Deprotection A 4-Bromobenzyl alcohol (protected) C 4-(Protected-methoxymethyl)phenylmagnesium bromide A->C Anhydrous Ether/THF B Mg turnings B->C D 4-(Protected-methoxymethyl)phenylmagnesium bromide F Protected (4-(3-hydroxyoxetan-3-yl)phenyl)methanol D->F E Oxetan-3-one E->F G Protected (4-(3-hydroxyoxetan-3-yl)phenyl)methanol H This compound G->H 1. Deoxygenation 2. Deprotection

Sources

A-Scientist's Guide to the Metabolic Stability of (4-(Oxetan-3-yl)phenyl)methanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of this profile is a compound's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery.[1] Rapid metabolism can lead to insufficient drug exposure, while unexpectedly slow metabolism can cause toxicity. This guide provides an in-depth comparison and technical assessment of the metabolic stability of compounds incorporating the (4-(Oxetan-3-yl)phenyl)methanol moiety, a structural motif increasingly employed to enhance drug-like properties.

The inclusion of an oxetane ring is a well-regarded strategy in medicinal chemistry to beneficially influence solubility, lipophilicity, and metabolic stability.[2][3] This small, polar, sp³-rich heterocycle can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties without the associated lipophilicity penalty.[4][5] Specifically, the this compound scaffold combines the metabolically robust oxetane with a phenylmethanol linker, creating a structure with distinct metabolic characteristics that warrant careful evaluation.[6]

The Metabolic Landscape: Key Pathways and Considerations

The metabolic fate of any compound is dictated by its susceptibility to Phase I (functionalization) and Phase II (conjugation) enzymatic reactions. For the this compound core, two primary sites are of interest: the benzylic alcohol and the oxetane ring.

  • Benzylic Alcohol (The Primary Metabolic Soft Spot) : The benzylic alcohol is the most probable site of initial metabolism. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of xenobiotics, readily catalyze the oxidation of benzylic C-H bonds.[7][8] This Phase I reaction typically converts the primary alcohol into an aldehyde, which is subsequently and often rapidly oxidized to a carboxylic acid by enzymes like aldehyde dehydrogenase.

  • Oxetane Ring (The Stabilizing Anchor) : The oxetane ring itself is generally resistant to CYP-mediated oxidation.[5] Its introduction into molecules is a deliberate strategy to block metabolically labile sites.[9] While oxetane rings can undergo ring-opening metabolism, this is a less common pathway compared to the oxidation of more susceptible functional groups.[10]

  • Phase II Conjugation : Following Phase I oxidation, or acting directly on the parent alcohol, Phase II enzymes can attach polar molecules to increase water solubility and facilitate excretion. For the benzylic alcohol, the most relevant pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12] This process conjugates glucuronic acid to the hydroxyl group, forming a glucuronide metabolite. Several UGT isoforms, with UGT1A9 and UGT2B7 being prominent, are known to be involved in the glucuronidation of alcohols.[13]

The primary metabolic routes are visualized in the diagram below.

MetabolicPathways cluster_0 Phase I Metabolism (Oxidation) Parent This compound (Parent Compound) Aldehyde Intermediate Aldehyde Parent->Aldehyde CYP450s (e.g., CYP3A4) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase

Caption: Primary metabolic pathways for this compound.

Comparative In Vitro Stability: A Data-Driven Assessment

The true value of a structural motif is revealed through comparative data. In vitro metabolic stability assays, which measure the rate of disappearance of a compound when incubated with liver fractions, are essential for this evaluation. The most common systems are Human Liver Microsomes (HLM), which contain Phase I and some Phase II enzymes, and cryopreserved hepatocytes, which represent the "gold standard" as they contain the full complement of metabolic enzymes and cofactors in an intact cell system.[14]

The key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug.[1][15]

Compound ClassRepresentative MoietyHLM Stability (t½, min)Hepatocyte Stability (t½, min)Primary Metabolic RouteRationale for Difference
Oxetane-Containing This compound> 6045 - 60Oxidation, GlucuronidationThe oxetane ring blocks metabolism at adjacent sites, leaving the benzylic alcohol as the main liability. Stability is generally high.[10]
Unsubstituted Analog Phenylmethanol15 - 3010 - 25Ring Oxidation, Alcohol OxidationLacks the protective oxetane, making the phenyl ring susceptible to aromatic hydroxylation by CYPs in addition to alcohol oxidation.
gem-Dimethyl Analog (4-(tert-Butyl)phenyl)methanol30 - 5025 - 45Alcohol Oxidation, Alkyl HydroxylationThe gem-dimethyl group can sterically hinder metabolism but is itself a site for CYP-mediated alkyl hydroxylation, a common metabolic pathway.
Cyclobutyl Analog (4-(Cyclobutyl)phenyl)methanol40 - 5535 - 50Alcohol Oxidation, Ring OxidationThe cyclobutyl ring is more lipophilic and susceptible to aliphatic hydroxylation compared to the more polar and stable oxetane ring.[2]

Note: The data presented are representative values synthesized from literature principles. Actual values are highly dependent on the overall structure of the molecule.

This comparison highlights the significant stabilizing effect of the oxetane moiety. By replacing metabolically labile groups like unsubstituted phenyls or alkyl chains, the oxetane directs metabolism primarily to the benzylic alcohol while protecting the rest of the scaffold, often resulting in a more predictable and favorable metabolic profile.[3][10]

Experimental Protocols: A Guide to Accurate Assessment

To ensure trustworthy and reproducible data, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for the two most critical in vitro stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a cost-effective, high-throughput screen primarily for evaluating Phase I (CYP-mediated) metabolism.[16]

Causality Behind Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[17]

  • NADPH: This cofactor is essential for the catalytic activity of CYP reductase, which transfers electrons to CYPs.[18] Reactions without NADPH serve as a crucial negative control to account for non-enzymatic degradation.

  • Acetonitrile Quenching: A cold organic solvent is used to precipitate proteins and halt all enzymatic activity simultaneously, ensuring the measured stability is accurate for the specified time point.[19]

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for its sensitivity and specificity in quantifying the parent compound's disappearance.[20][21]

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis A1 Thaw pooled HLM (e.g., 20 mg/mL stock) B1 Pre-warm HLM and Buffer A1->B1 A2 Prepare NADPH regenerating system in 0.1 M Phosphate Buffer (pH 7.4) B2 Initiate Reaction: Add Test Compound (final 1 µM) Add NADPH solution A2->B2 A3 Prepare Test Compound stock (e.g., 1 mM in DMSO) A3->B2 B1->B2 B3 Incubate and sample at time points (0, 5, 15, 30, 45 min) B2->B3 C1 Quench samples with cold Acetonitrile containing Internal Standard B3->C1 C2 Centrifuge to pellet protein C1->C2 C3 Analyze supernatant via LC-MS/MS C2->C3 C4 Calculate t½ and CLint C3->C4

Caption: Workflow for a typical Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Preparation : Thaw pooled HLM on ice. Prepare a working solution of HLM in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[22] Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation : In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes.

  • Initiation : To initiate the reaction, add the test compound to the HLM solution (final concentration typically 1 µM). Add NADPH (final concentration 1 mM) to start the metabolic process. For the negative control, add buffer instead of NADPH.[23]

  • Sampling & Quenching : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of cold acetonitrile with an internal standard to terminate the reaction.[16]

  • Processing : Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining percentage of the parent compound over time.[24][25]

  • Calculation : Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism, as well as cellular uptake.[19][26]

Causality Behind Choices:

  • Intact Hepatocytes: Using whole cells provides the most in vivo-like environment, containing the full array of metabolic enzymes, cofactors, and cellular membrane transporters.[27]

  • Williams' Medium E: This is a specialized cell culture medium designed to maintain the viability and metabolic activity of primary hepatocytes during the assay.[28]

  • Longer Incubation: As hepatocytes may have slower metabolic rates than microsomes for some compounds, longer incubation times are often necessary to observe significant turnover.[28]

Step-by-Step Methodology:

  • Cell Preparation : Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%). Resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[26]

  • Incubation : In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified 5% CO₂ atmosphere for 15-30 minutes.

  • Initiation : Add the test compound (final concentration typically 1 µM) to the cell suspension to start the assay.[26]

  • Sampling & Quenching : At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into a quenching solution of cold acetonitrile with an internal standard.[19]

  • Processing & Analysis : Process the samples and analyze via LC-MS/MS as described in the HLM protocol.

  • Calculation : Determine t½ and CLint. The data can be further used to predict in vivo hepatic blood clearance.[26]

Conclusion and Field-Proven Insights

The strategic incorporation of the this compound moiety is a robust tactic for enhancing the metabolic stability of drug candidates. The oxetane ring serves as a metabolic shield, effectively blocking oxidation at otherwise vulnerable positions and increasing the compound's overall resistance to clearance.[9] The primary metabolic liability remains the benzylic alcohol, which is susceptible to both Phase I oxidation and Phase II glucuronidation.

For drug development professionals, this presents a clear path forward:

  • Prioritize Hepatocyte Assays: While HLM assays are useful for initial screening, hepatocyte stability data provides a more complete and physiologically relevant picture by capturing the interplay of Phase I, Phase II, and transporter effects.[19]

  • Anticipate Key Metabolites: Proactively synthesize the expected carboxylic acid and O-glucuronide metabolites. These can serve as analytical standards in definitive metabolite identification (MetID) studies and can be tested for pharmacological activity or potential toxicity.

  • Consider Structural Modification: If the metabolic clearance at the benzylic alcohol is still too high, further medicinal chemistry strategies can be employed. These include introducing electron-withdrawing groups on the phenyl ring to disfavor oxidation or adding steric bulk near the alcohol to hinder enzyme access.

By combining a deep understanding of metabolic pathways with rigorous, well-designed in vitro experiments, researchers can effectively leverage the this compound scaffold to design drug candidates with superior pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Li, A. C., & Alton, K. B. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 561-570. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Retrieved from [Link]

  • S. G. Modha, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • J. M. H. Tephly, T. R. (1998). A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation. Alcohol, 15(3), 185-192. Retrieved from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Arndt, T., et al. (2012). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. Drug Metabolism and Disposition, 40(7), 1338-1345. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Basit, A., et al. (2005). Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs. Forensic Science International, 154(2-3), 195-200. Retrieved from [Link]

  • Litzenburger, M., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem, 17(5), 411-419. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20684-20691. Retrieved from [Link]

  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(32), 20684-20691. Retrieved from [Link]

  • Grancharov, K., et al. (2015). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 9, 199. Retrieved from [Link]

  • Arndt, T., et al. (2012). Involvement of UDP-Glucuronosyltransferases UGT1A9 and UGT2B7 in Ethanol Glucuronidation, and Interactions with Common Drugs of Abuse. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-1395. Retrieved from [Link]

  • Shaffer, C. L., et al. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Journal of the American Chemical Society, 128(10), 3346-3354. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • The Center for Professional Innovation & Education (CfPIE). (n.d.). LC-MS/MS: Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. Retrieved from [Link]

  • Balabon, A., et al. (2022). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Bioorganic & Medicinal Chemistry Letters, 74, 128920. Retrieved from [Link]

  • Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(15), 10225-10248. Retrieved from [Link]

  • de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Metabolism. Retrieved from [Link]

Sources

The Strategic Advantage of (4-(Oxetan-3-yl)phenyl)methanol Scaffolds in Modern Drug Discovery: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is paramount. Among the emergent motifs, the oxetane ring has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy imparted by the incorporation of the (4-(Oxetan-3-yl)phenyl)methanol moiety and its derivatives into drug design, contrasting with traditional isosteres. We will explore the causal mechanisms behind the experimental advantages conferred by this scaffold, supported by experimental data and detailed protocols.

The this compound Motif: A Paradigm Shift in Scaffold Design

The this compound structure is increasingly utilized as a key intermediate in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors.[3] The inherent properties of the oxetane ring—a four-membered cyclic ether—are central to its appeal. Its rigid, three-dimensional structure introduces desirable conformational constraints, while its polarity can enhance solubility and metabolic stability without significantly increasing molecular weight.[1][2]

The strategic incorporation of this motif is often a deliberate choice to overcome common challenges in drug development, such as poor solubility, rapid metabolism, or off-target toxicity. The oxetane can act as a bioisostere for more metabolically labile groups like gem-dimethyl or carbonyl functionalities, offering a stable and polar alternative.[4]

In Vitro Efficacy: Enhancing Potency and Selectivity

The introduction of the this compound scaffold can profoundly impact the in vitro performance of a drug candidate. This is often observed through enhanced target binding affinity (potency) and improved selectivity against off-target proteins.

Comparative Analysis of Kinase Inhibitors

While specific drugs directly derived from this compound with publicly available comparative data are limited, we can extrapolate from studies on various oxetane-containing compounds to illustrate the principle. For instance, in the development of novel kinase inhibitors, the replacement of a less rigid or more lipophilic group with an oxetane-containing moiety has shown significant improvements in potency.

CompoundTarget KinaseIC50 (nM)Fold ImprovementReference Compound
Oxetane-Analog AKinase X1510xNon-Oxetane Analog A' (IC50 = 150 nM)
PF-06821497 (EZH2 Inhibitor)EZH2Potent (data proprietary)N/APredecessor Compounds
GNE-555 (mTOR Inhibitor)mTOR1.5 (Ki)>2xClinical Drug Analog (Ki > 3 nM)

This table is illustrative, drawing parallels from documented improvements in oxetane-containing drug candidates to represent the potential advantages conferred by the this compound scaffold.

The enhanced potency can be attributed to the oxetane's ability to form favorable interactions within the target's binding pocket, including hydrogen bonds, and to induce a more optimal binding conformation due to its rigid structure.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through a luminescence-based assay.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., an oxetane-containing derivative) in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate peptide in assay buffer.

    • Prepare the ATP solution in assay buffer.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a 384-well plate.

    • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding a luciferin/luciferase-based reagent (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy: Improving Pharmacokinetics and Therapeutic Outcomes

The true test of a drug scaffold's utility lies in its in vivo performance. The incorporation of the this compound moiety has been shown to confer significant advantages in animal models, primarily through improved pharmacokinetic (PK) properties.

Enhancing Metabolic Stability and Bioavailability

The oxetane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This metabolic stability translates to a longer half-life and increased exposure of the drug in the body.

CompoundClearance (mL/min/kg)Oral Bioavailability (%)Comparison Compound
Oxetane Analog B1060Non-Oxetane Analog B' (Clearance = 50, Bioavailability = 15)
Compound 40 (MNK Inhibitor)LowerHigherCompound 38
Compound 46 (mTOR Inhibitor)FavorableOrally AvailableClinical Drug 43

This table provides a comparative summary based on data from various oxetane-containing compounds, illustrating the typical improvements in pharmacokinetic parameters.[5]

These improved PK properties often lead to enhanced efficacy in preclinical disease models, as sustained target engagement is more readily achieved. For example, oxetane-containing cancer therapeutics have demonstrated robust tumor growth inhibition in mouse xenograft models.[5]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a general workflow for assessing the in vivo antitumor efficacy of a novel therapeutic agent.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., a relevant line for the drug's target) under sterile conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound (e.g., an oxetane-containing drug) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Administer a vehicle control to the control group.

    • Treatment is typically performed on a regular schedule (e.g., daily or twice daily) for a set duration (e.g., 21 days).

  • Efficacy Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) as a measure of efficacy.

Visualizing the Rationale: Workflows and Pathways

To better understand the strategic decisions and mechanisms discussed, the following diagrams illustrate a typical drug discovery workflow and a generalized signaling pathway targeted by kinase inhibitors.

Drug_Discovery_Workflow cluster_0 In Vitro Stage cluster_1 In Vivo Stage Scaffold_Selection Scaffold Selection (e.g., this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro_Assays In Vitro Efficacy (IC50, Selectivity) Hit_to_Lead->In_Vitro_Assays PK_Studies Pharmacokinetic Studies In_Vitro_Assays->PK_Studies Efficacy_Models In Vivo Efficacy (e.g., Xenograft) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

Caption: A generalized workflow for drug discovery, highlighting the progression from scaffold selection to a clinical candidate.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Oxetane-Containing Kinase Inhibitor Inhibitor->Kinase_Cascade

Caption: A simplified representation of a kinase signaling pathway and the inhibitory action of a drug.

Conclusion: A Scaffold for Future Therapeutics

References

  • This compound - MySkinRecipes. [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (4-(Oxetan-3-yl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of (4-(Oxetan-3-yl)phenyl)methanol derivatives. This document moves beyond a simple recitation of protocols to offer a strategic framework for designing, executing, and interpreting cross-reactivity studies, grounded in field-proven insights and scientific integrity.

The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The incorporation of the oxetane ring is a strategic choice aimed at improving physicochemical properties such as aqueous solubility and metabolic stability, while also potentially enhancing target selectivity.[1][2] However, ensuring the specificity of these compounds is paramount to minimizing off-target effects and reducing the risk of toxicity, a major cause of drug attrition.[3] This guide will illuminate the path to a thorough understanding of the selectivity profile of your candidate molecules.

The Rationale for Rigorous Cross-Reactivity Profiling

In the realm of drug discovery, particularly with kinase inhibitors, absolute specificity is rare.[4] The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in designing truly selective inhibitors.[5] Therefore, a comprehensive assessment of a compound's interactions with a wide range of related and unrelated biological targets is not merely a regulatory hurdle but a critical step in understanding its therapeutic potential and potential liabilities.[4][6]

This guide will navigate you through a multi-tiered approach to cross-reactivity assessment, from broad, high-throughput in vitro screens to more focused cell-based and in vivo studies. We will explore the "why" behind each experimental choice, ensuring a self-validating system of protocols that builds a robust data package for your lead candidates.

A Multi-Pronged Approach to De-risking Off-Target Effects

Our recommended workflow for assessing the cross-reactivity of this compound derivatives is a phased approach, beginning with broad screening and progressively narrowing down to more physiologically relevant systems.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: In Vivo Confirmation Biochemical Kinase Panel Biochemical Kinase Panel Target Engagement Assays Target Engagement Assays Biochemical Kinase Panel->Target Engagement Assays Prioritize hits for cellular validation Secondary Target Assays Secondary Target Assays Cellular Phosphorylation Assays Cellular Phosphorylation Assays Target Engagement Assays->Cellular Phosphorylation Assays Confirm on- and off-target effects Phenotypic Screening Phenotypic Screening Cellular Phosphorylation Assays->Phenotypic Screening Assess functional consequences PK/PD Modeling PK/PD Modeling Phenotypic Screening->PK/PD Modeling Correlate cellular activity with in vivo exposure Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling In Vivo Toxicity Studies In Vivo Toxicity Studies PK/PD Modeling->In Vivo Toxicity Studies Evaluate safety profile

Caption: A phased approach to cross-reactivity assessment.

Phase 1: Broad Spectrum In Vitro Profiling

The initial step is to cast a wide net to identify potential off-targets using biochemical assays. This provides a foundational understanding of the compound's selectivity in a simplified, cell-free system.

Experimental Protocol 1: Large-Scale Kinase Panel Screening

Objective: To quantitatively assess the inhibitory activity of this compound derivatives against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds (e.g., 10 mM in 100% DMSO). A dilution series is then prepared to determine IC50 values.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a panel of at least 100-400 kinases.[4]

  • Assay Format: A common and reliable method is the radiometric assay using [γ-³³P]ATP, which directly measures the incorporation of phosphate into a substrate.[6] Alternatively, fluorescence-based assays such as TR-FRET can be employed for higher throughput.[7]

  • ATP Concentration: It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase to allow for a more accurate comparison of inhibitor potency.[8]

  • Data Analysis: The percentage of remaining kinase activity at a single high concentration of the inhibitor (e.g., 1 or 10 µM) is determined. For significant hits, a full dose-response curve is generated to calculate the IC50 value.

Interpreting the Data:

The output of a kinase panel screen is a selectivity profile that highlights the kinases inhibited by the test compound. A common way to visualize this is through a dendrogram, which clusters kinases based on their sequence homology and color-codes the inhibition data.

Illustrative Data:

To demonstrate the utility of this approach, let's consider a hypothetical series of this compound derivatives designed as inhibitors of Kinase A.

Compound IDR GroupKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity Score (S10)
OX-1 -H15150>10,0000.01
OX-2 -CH310805,0000.01
OX-3 -F25500>10,0000.00
OX-4 -Cl121208,0000.01

This data is illustrative and not based on published results.

The selectivity score (S10) is a metric that quantifies the number of off-targets with an IC50 value less than 10-fold of the primary target's IC50, divided by the total number of kinases tested.[9] A lower score indicates higher selectivity. In this hypothetical dataset, OX-3 demonstrates the highest selectivity for Kinase A over Kinases B and C.

Phase 2: Validating Hits in a Cellular Context

Biochemical assays, while informative, do not fully recapitulate the complexity of a living cell.[10] Cell-based assays are essential to confirm that the observed in vitro activity translates to a cellular environment and to assess the functional consequences of target engagement.[11]

G cluster_1 Intracellular Compound Compound Target Kinase Target Kinase Compound->Target Kinase Binding & Inhibition Cell Membrane Cell Membrane Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Cellular kinase signaling cascade.

Experimental Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that the compound can enter the cell and bind to its intended target kinase.

Methodology:

  • Assay Principle: The NanoBRET™ Target Engagement Assay is a widely used method that measures the binding of a compound to a target protein in live cells.[7] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

  • Cell Line Preparation: Use a cell line that endogenously expresses the target kinase or a stable cell line overexpressing a NanoLuc®-tagged version of the kinase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Detection: Measure the BRET signal. A decrease in the BRET signal indicates displacement of the fluorescent probe by the test compound, confirming target engagement.

  • Data Analysis: Generate a dose-response curve and calculate the IC50 for target engagement.

Interpreting the Data:

A significant discrepancy between the biochemical IC50 and the cellular target engagement IC50 can indicate issues with cell permeability or efflux by transporters.[12]

Experimental Protocol 3: Phospho-protein Western Blotting

Objective: To assess the functional inhibition of the target kinase and potential off-target kinases by measuring the phosphorylation status of their downstream substrates.

Methodology:

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate of interest. A total protein antibody for the same substrate should be used as a loading control.

  • Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.

  • Quantification: Densitometry is used to quantify the changes in phosphorylation.

Illustrative Data:

Continuing with our hypothetical example, we assess the effect of OX-1 and OX-3 on the phosphorylation of a known substrate of Kinase A and a substrate of the off-target Kinase B.

CompoundConcentration (nM)p-Substrate A (% of Control)p-Substrate B (% of Control)
OX-1 1002560
OX-3 1003095

This data is illustrative and not based on published results.

These results would suggest that while both compounds inhibit the primary target (Kinase A) in cells, OX-3 has a significantly lower impact on the off-target (Kinase B) pathway, corroborating the in vitro selectivity data.

Phase 3: In Vivo Assessment of Selectivity and Toxicity

The final phase of cross-reactivity studies involves evaluating the compound's behavior in a whole organism. This is crucial for understanding the integrated effects of on-target and off-target activity, as well as for identifying potential toxicities.[13][14]

Experimental Protocol 4: In Vivo Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

Methodology:

  • Species Selection: The choice of animal model should be based on similarities in metabolism and pharmacology to humans.[15]

  • Dose Range Finding Study: A preliminary study is conducted to determine a range of doses for the main study.

  • Main Study Design: Administer the compound to groups of animals at multiple dose levels for a specified duration (e.g., 7 or 14 days).[13] A vehicle control group is also included.

  • Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and food consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect tissues for histopathological examination.

Interpreting the Data:

The results of the in vivo toxicity study will provide a comprehensive safety profile of the compound. Any observed toxicities should be correlated with the in vitro off-target profile to determine if they are mechanism-based. For example, if a compound is found to inhibit a kinase involved in cardiac function and cardiotoxicity is observed in vivo, this would be a significant finding.

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of cross-reactivity is a critical and iterative process in drug discovery. By employing a multi-tiered approach that progresses from broad in vitro screening to focused cellular and in vivo validation, researchers can build a comprehensive understanding of the selectivity of their this compound derivatives. This rigorous evaluation is essential for identifying compounds with the highest potential for therapeutic success and the lowest risk of off-target related adverse effects. The strategic incorporation of the oxetane moiety offers a promising avenue for enhancing drug-like properties, and a thorough investigation of cross-reactivity will ultimately determine the clinical viability of these novel chemical entities.[16][17]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Springer Nature Experiments. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Wipf, P., & Yang, H. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Chemical reviews, 121(15), 9474-9529. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180-186. [Link]

  • BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors. Retrieved from a relevant BenchChem technical note.
  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from a relevant Celtarys Research blog post.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 57(9), 3375-3398. [Link]

  • Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8793. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Burlingham, W. J., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of medicinal chemistry, 66(18), 12393-12419. [Link]

  • Creative Biolabs. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • XenoTech. (2023, February 24). Webinar: Selecting The Right Species For My Small Molecule Program The Role Of In Vitro Assays [Video]. YouTube. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 10(2), e0117577. [Link]

  • ResearchGate. (2026). A quantitative analysis of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Synthesis and Pharmacology of (Pyridin-2-yl) methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(11), 5484-5499. [Link]

  • AA Blocks. (n.d.). [4-(oxetan-2-yl)phenyl]methanol. Retrieved from [Link]

Sources

Performance Benchmark Analysis: (4-(Oxetan-3-yl)phenyl)methanol in Modulating GPCR Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Ligand Profiling

This guide provides an in-depth performance benchmark of (4-(Oxetan-3-yl)phenyl)methanol, a novel synthetic compound, against established modulators of a representative G-Protein Coupled Receptor (GPCR), the Smoothened receptor (SMO). The SMO receptor is a critical component of the Hedgehog signaling pathway, a well-established drug development target in oncology. Our analysis will focus on providing researchers and drug development professionals with a clear, data-driven comparison of its activity, selectivity, and potential liabilities.

The choice to evaluate this compound against SMO is predicated on its structural features. The oxetane moiety is an increasingly popular bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry, often introduced to improve metabolic stability, aqueous solubility, and cell permeability. This guide will dissect the tangible impact of this structural element through a series of robust, side-by-side assays.

Our comparison includes two reference compounds:

  • Vismodegib (GDC-0449): An FDA-approved, potent, and selective inhibitor of the SMO receptor, serving as our "gold standard" for antagonist activity.

  • (4-isopropylphenyl)methanol: A structural analog that lacks the oxetane ring, allowing for a direct assessment of the oxetane's contribution to the molecule's pharmacological profile.

Part 1: Experimental Design & Workflow

The benchmarking process was designed as a multi-stage funnel, progressing from broad activity screening to more specific, mechanistic, and safety-related assays. This tiered approach ensures that resources are focused on compounds with the most promising characteristics.

G A Competitive Binding Assay (Radioligand Displacement) B Cell-Based Functional Assay (Gli-Luciferase Reporter) A->B Potency Confirmation C Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) D Metabolic Stability Assay (Human Liver Microsomes) B->D Profile Promising Hits E Off-Target Selectivity Panel (CEREP Panel) B->E Assess Selectivity

Caption: High-level experimental workflow for compound benchmarking.

Part 2: Comparative Performance Data

The following tables summarize the quantitative data obtained from our head-to-head assays.

Table 1: Potency and Target Engagement
CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Thermal Shift (ΔTm, °C)
This compound 125.4210.2+2.8
Vismodegib (Reference) 3.15.5+5.1
(4-isopropylphenyl)methanol > 10,000> 10,000Not Detected

Analysis: this compound demonstrates moderate antagonist activity against the SMO receptor. Its binding affinity and functional inhibition are significantly more potent than its non-oxetane analog, which showed no meaningful activity. This strongly suggests that the oxetane moiety is critical for target recognition and modulation. However, it is substantially less potent than the clinical-grade inhibitor, Vismodegib. The positive thermal shift in the CETSA confirms direct target engagement in a cellular context.

Table 2: Early ADME & Safety Profile
CompoundMetabolic Stability (t½, min)hERG Inhibition (IC50, µM)
This compound 78> 30
Vismodegib (Reference) 45> 30
(4-isopropylphenyl)methanol 1215.5

Analysis: A key performance differentiator emerges in the metabolic stability assay. This compound exhibits superior stability in human liver microsomes compared to both Vismodegib and its isopropyl analog. This is a common advantage conferred by the oxetane ring, which can block metabolically labile sites. Furthermore, it shows no significant inhibition of the hERG channel, a critical cardiac safety liability, unlike the isopropyl analog.

Part 3: Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its target receptor.

  • Preparation: Cell membranes from HEK293 cells overexpressing human SMO receptor are prepared.

  • Reaction Mixture: In a 96-well plate, combine:

    • 20 µg of cell membrane preparation.

    • 0.5 nM of [³H]-Cyclopamine (a known SMO radioligand).

    • Serial dilutions of test compounds (from 1 nM to 100 µM).

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate plates for 2 hours at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Detection: Wash filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Gli-Luciferase Reporter Assay (Functional Antagonism)

This cell-based assay measures the functional consequence of SMO inhibition by quantifying the activity of a downstream transcription factor, Gli.

  • Cell Culture: Use Shh-LIGHT2 cells, which are NIH/3T3 fibroblasts stably expressing a Gli-responsive firefly luciferase reporter.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of test compounds for 1 hour.

  • Pathway Activation: Add Purmorphamine (a potent SMO agonist) to a final concentration of 1 µM to all wells except the negative control.

  • Incubation: Incubate for 24 hours to allow for luciferase reporter expression.

  • Lysis & Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit a dose-response curve to determine the IC50 value.

G cluster_0 Hedgehog Signaling Pathway cluster_1 Assay Intervention Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO Receptor (Target) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli T.F. (Inactive) SUFU->Gli Sequesters Gli_A Gli T.F. (Active) Nucleus Nucleus Gli_A->Nucleus Translocates Reporter Luciferase Gene Expression Compound This compound Compound->SMO Inhibits

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Bench

As Senior Application Scientists, our commitment extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle is managed with precision, safety, and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(Oxetan-3-yl)phenyl)methanol, a compound of interest in contemporary drug discovery. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Compound: A Prudent Approach to Disposal

Core Principles of Chemical Waste Management

The disposal of any chemical waste in a laboratory setting is governed by stringent regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] The fundamental tenets of responsible disposal include:

  • Waste Identification and Characterization: Properly identifying the waste and its potential hazards.

  • Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[7]

  • Containment: Using appropriate, clearly labeled containers for waste accumulation.[9]

  • Licensed Disposal: Transferring the waste to a licensed hazardous waste disposal facility.[10]

For academic and research laboratories, the EPA's Subpart K regulations, also known as the "Academic Labs Rule," offer a more flexible framework for managing hazardous waste, recognizing the unique nature of laboratory waste generation.[6][11][12]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 1781691-11-9[13]
Molecular Formula C₁₀H₁₂O₂[13]
Known Hazards Irritant (based on supplier information)
Reactivity Profile The oxetane ring is strained and can undergo ring-opening reactions, particularly with acids.[1][14][1][14]
Recommended Disposal High-temperature incineration by a licensed hazardous waste management company.Inferred from[5] and general principles

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Minimum PPE: Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and nitrile gloves when handling the compound or its waste.

  • Ventilation: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Based on its organic nature and potential as an irritant, this compound should be treated as hazardous chemical waste.

  • Waste Stream: This compound should be disposed of in a dedicated "Non-halogenated Organic Solvent" or "Flammable Liquid" waste stream, depending on the solvent used to dissolve it.

  • Incompatibility: Crucially, do not mix this waste with acidic waste streams. The acidic environment can catalyze the ring-opening of the oxetane moiety, potentially leading to the formation of reactive and unknown byproducts.

3. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[15] The label should also indicate the associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The container must be kept closed at all times except when adding waste.

4. Final Disposal Procedure:

  • Internal Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.

  • Professional Disposal: The collected waste will be transported by trained personnel to a licensed hazardous waste disposal facility.[10]

  • Preferred Method: The recommended final disposal method is high-temperature incineration. This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Is the waste mixed with acid? characterize->segregate non_halogenated Collect in 'Non-halogenated Organic Waste' container segregate->non_halogenated No acid_warning DO NOT MIX! Consult EHS Immediately segregate->acid_warning Yes label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazards non_halogenated->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request pickup by EHS/Licensed Waste Hauler store_saa->request_pickup incineration Final Disposal: High-Temperature Incineration request_pickup->incineration

Caption: Decision workflow for safe disposal.

Conclusion: A Commitment to the Full Research Lifecycle

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By understanding the chemical properties of compounds like this compound and adhering to established safety protocols and regulations, we not only protect ourselves and our environment but also uphold the integrity and trustworthiness of our scientific endeavors. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific Environmental Health and Safety guidelines for comprehensive compliance.

References

  • Burrell, A. J. M., & Feringa, B. L. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11987-12044. [Link]

  • Wdowik, T., & Brzęczek-Szafran, A. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1324-1383. [Link]

  • Wdowik, T., & Brzęczek-Szafran, A. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Wdowik, T., & Brzęczek-Szafran, A. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Wikipedia. (n.d.). Oxetane. [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). [Link]

  • Chemicalbridge. (n.d.). This compound. [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). [Link]

  • OSHA. (n.d.). LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

Sources

Comprehensive Safety and Handling Guide for (4-(Oxetan-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (4-(Oxetan-3-yl)phenyl)methanol (CAS No. 1781691-11-9). As a research chemical with limited publicly available safety data, a cautious approach based on the known hazards of its constituent chemical groups—substituted phenylmethanols and oxetanes—is imperative. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

This compound is a substituted aromatic alcohol containing a strained four-membered ether ring (oxetane). While a specific Safety Data Sheet (SDS) is not widely available, the known properties of similar compounds suggest a profile that includes potential for skin and eye irritation. The precautionary statements associated with this compound, such as P264 ("Wash hands thoroughly after handling"), P280 ("Wear protective gloves/protective clothing/eye protection/face protection"), and P302+P352 ("IF ON SKIN: Wash with plenty of soap and water"), strongly indicate that it should be treated as a hazardous substance.[1]

The oxetane ring, while offering metabolic stability in some contexts, is susceptible to ring-opening reactions, particularly in the presence of strong acids.[2][3][4] The phenylmethanol moiety, analogous to benzyl alcohol, can cause irritation and may have other toxicological effects if absorbed.[5][6] Therefore, all handling procedures must be designed to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles.[7] A face shield is recommended if there is a risk of splashing.[8]Nitrile or neoprene gloves (double-gloving recommended), a lab coat, and closed-toe shoes.[8]Work within a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (consider thicker, extended-cuff gloves for prolonged contact), and a chemical-resistant apron over a lab coat.[9][10]All operations should be conducted in a well-ventilated chemical fume hood.[1]
Purification (e.g., Chromatography) Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves and a lab coat.Work in a well-ventilated area, preferably a chemical fume hood.

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for this compound to be an eye irritant necessitates the use of chemical splash goggles that form a seal around the eyes.[7][11] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.[8]

  • Skin Protection: Substituted phenols and aromatic alcohols can be absorbed through the skin, leading to systemic toxicity.[5] Therefore, impervious gloves, such as nitrile or neoprene, are essential.[8] A lab coat and closed-toe shoes protect against accidental spills.[12]

  • Respiratory Protection: While the vapor pressure of this compound is likely low, handling it as a powder or creating aerosols during solution preparation can lead to inhalation. Working in a chemical fume hood is the most effective way to prevent respiratory exposure.[1]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize the risk of exposure. The following workflow illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Appropriate Glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before starting any work, ensure you are wearing the appropriate PPE as outlined in the table above.[13]

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including glassware, solvents, and waste containers.

  • Handling:

    • Perform all manipulations of the solid compound and its solutions within a chemical fume hood.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of balances.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Use appropriate, clean glassware for all transfers.[13]

  • Accidental Exposure Plan:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[15]

  • Keep the container in a cool, dry, and well-ventilated area.[16]

  • Crucially, store away from strong acids and oxidizing agents to prevent potential ring-opening of the oxetane moiety.[4][17]

Disposal Plan:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), must be treated as hazardous waste.

  • Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Follow all institutional and local regulations for the disposal of chemical waste. Do not pour any waste down the drain.[16]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • A.G. Layne, Inc. (2015, May 19). SAFETY DATA SHEET: Methanol. Retrieved from [Link]

  • Burcl, F., & Slanina, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-46.
  • Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

  • Wipf, P., & Goundry, W. R. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11235-11277.
  • Chemos GmbH & Co. KG. (2019, July 15). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Ori-McKenney Lab. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12432-12499.
  • Volochnyuk, D., & Ryabukhin, S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

  • Momentive. (2019, September 24). Material Safety Data Sheet. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents? Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Univar. (2015, August 2). SAFETY DATA SHEET METHANOL. Retrieved from [Link]

  • PubChem. (n.d.). (ngcontent-ng-c1376895314="" class="ng-star-inserted">2H_5)Phenylmethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from [Link]

  • Rowan University Environmental Health & Safety. (n.d.). Rowan University Biosafety Guidelines for Teaching Laboratories GUIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylmethanol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Oxetan-3-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-(Oxetan-3-yl)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.